molecular formula C71H133N19O15 B3029859 (Thr17)-c-Jun (11-23) CAS No. 80533-94-4

(Thr17)-c-Jun (11-23)

Cat. No.: B3029859
CAS No.: 80533-94-4
M. Wt: 1492.9 g/mol
InChI Key: SOHSNGHGRWZEGQ-VDPGDIOPSA-N
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Description

(Thr17)-c-Jun (11-23), also known as (Thr17)-c-Jun (11-23), is a useful research compound. Its molecular formula is C71H133N19O15 and its molecular weight is 1492.9 g/mol. The purity is usually 95%.
The exact mass of the compound Mast Cell Degranulating Peptide HR-1 is 1492.02285461 g/mol and the complexity rating of the compound is 2830. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Thr17)-c-Jun (11-23) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Thr17)-c-Jun (11-23) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H133N19O15/c1-18-41(13)54(76)68(102)87-52(35-53(75)91)66(100)86-50(33-37(5)6)65(99)82-46(26-20-23-29-72)62(96)79-45(17)61(95)90-57(42(14)19-2)71(105)80-43(15)59(93)78-44(16)60(94)85-51(34-38(7)8)67(101)89-55(39(9)10)69(103)83-47(27-21-24-30-73)63(97)81-48(28-22-25-31-74)64(98)88-56(40(11)12)70(104)84-49(58(77)92)32-36(3)4/h36-52,54-57H,18-35,72-74,76H2,1-17H3,(H2,75,91)(H2,77,92)(H,78,93)(H,79,96)(H,80,105)(H,81,97)(H,82,99)(H,83,103)(H,84,104)(H,85,94)(H,86,100)(H,87,102)(H,88,98)(H,89,101)(H,90,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-,57-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHSNGHGRWZEGQ-VDPGDIOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H133N19O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746720
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80533-94-4
Record name L-Isoleucyl-L-asparaginyl-L-leucyl-L-lysyl-L-alanyl-L-isoleucyl-L-alanyl-L-alanyl-L-leucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (Thr17)-c-Jun (11-23) Peptide: Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (Thr17)-c-Jun (11-23) peptide is a synthetic fragment of the human c-Jun protein, a key component of the activator protein-1 (AP-1) transcription factor complex. The native c-Jun protein is a critical regulator of gene expression involved in cellular processes such as proliferation, apoptosis, and transformation.[1][2] Its activity is modulated by post-translational modifications, most notably phosphorylation by c-Jun N-terminal kinases (JNKs) at serine and threonine residues located in its transactivation domain.[1][3]

The specified peptide, with the sequence Asp-Asp-Ala-Leu-Asn-Ala-Thr-Phe-Leu-Pro-Ser-Glu-Gly, corresponds to amino acids 11-23 of c-Jun, with a threonine residue at position 17. It is important to note that Threonine 17 is not one of the known physiological phosphorylation sites of c-Jun, which are primarily Ser63, Ser73, Thr91, and Thr93.[1] This suggests that the (Thr17)-c-Jun (11-23) peptide is likely a tool compound designed for specific research applications, potentially as a substrate, inhibitor, or probe to investigate kinase-substrate interactions or to modulate the JNK signaling pathway.

This technical guide provides a comprehensive overview of the (Thr17)-c-Jun (11-23) peptide, including its sequence and physicochemical properties, a detailed protocol for its chemical synthesis and characterization, and its biological context within the JNK signaling pathway.

Peptide Data

PropertyValue
Sequence Asp-Asp-Ala-Leu-Asn-Ala-Thr-Phe-Leu-Pro-Ser-Glu-Gly
Amino Acid Composition D2, A2, L2, N1, T1, F1, P1, S1, E1, G1
Molecular Formula C58H88N14O23
Molecular Weight 1349.40 g/mol
Phosphorylation Site Threonine-17

Note: As of the last update, specific experimental biophysical data such as 3D structure coordinates, NMR chemical shifts, or circular dichroism spectra for the (Thr17)-c-Jun (11-23) peptide are not publicly available. The data presented here are based on its primary sequence.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of (Thr17)-c-Jun (11-23)

This protocol outlines a representative method for the synthesis of (Thr17)-c-Jun (11-23) using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. The synthesis of phosphopeptides can be achieved by incorporating a protected phosphoamino acid during the synthesis.[4][5][6]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Glu(OtBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, from C-terminus to N-terminus. For the phosphorylated threonine, use Fmoc-Thr(PO(OBzl)OH)-OH.

  • Final Deprotection: After coupling the final amino acid (Asp), perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Biophysical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be employed to determine the three-dimensional structure and dynamics of the peptide in solution.[7][8]

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) containing 10% D2O. The concentration should be in the range of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

  • Data Analysis: Assign the proton and heteronuclear resonances. Use the NOE-derived distance restraints to calculate a family of 3D structures.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is used to analyze the secondary structure of the peptide.[9][10]

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) at a concentration of approximately 0.1 mg/mL.

  • Data Acquisition: Record the CD spectrum in the far-UV region (190-250 nm) using a spectropolarimeter.

  • Data Analysis: Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil content.

Signaling Pathways and Workflows

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase (SAPK) cascade. It is activated by a variety of stimuli, including inflammatory cytokines, growth factors, and environmental stress.[11][12] The core of the pathway is a three-tiered kinase cascade consisting of a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (JNK). Activated JNK then phosphorylates a range of downstream targets, including the transcription factor c-Jun, to regulate gene expression and cellular responses.[3]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_receptors Receptors & Adaptors cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) Receptors Receptors (TNFR, GPCR) Stress->Receptors Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->Receptors GF Growth Factors GF->Receptors Adaptors Adaptor Proteins (TRAFs, Rac/Cdc42) Receptors->Adaptors MAPKKK ASK1, MEKK1, TAK1 Adaptors->MAPKKK MAPKK MKK4, MKK7 MAPKKK->MAPKK JNK JNK (c-Jun N-terminal Kinase) MAPKK->JNK cJun c-Jun JNK->cJun Other_TF Other Transcription Factors (ATF2, SMAD4) JNK->Other_TF Mito_Proteins Mitochondrial Proteins (Bcl-2 family) JNK->Mito_Proteins Gene_Expression Gene Expression cJun->Gene_Expression Other_TF->Gene_Expression Apoptosis Apoptosis Mito_Proteins->Apoptosis Gene_Expression->Apoptosis Proliferation Proliferation Gene_Expression->Proliferation

JNK Signaling Pathway Overview
Experimental Workflow for Peptide Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a synthetic peptide like (Thr17)-c-Jun (11-23).

Peptide_Workflow start Start: Peptide Design synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->synthesis cleavage Cleavage from Resin & Side-chain Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification ms Mass Spectrometry (Identity & Purity) purification->ms nmr NMR Spectroscopy (3D Structure) ms->nmr cd Circular Dichroism (Secondary Structure) ms->cd functional_assay Functional Assays (e.g., Kinase Assay) ms->functional_assay end End: Characterized Peptide nmr->end cd->end functional_assay->end

Peptide Synthesis and Characterization Workflow

Conclusion

The (Thr17)-c-Jun (11-23) peptide represents a valuable tool for investigating the intricacies of the JNK signaling pathway and the molecular recognition events that govern protein phosphorylation. While specific structural and biophysical data for this peptide are not yet available, this guide provides a solid foundation for its synthesis and characterization based on established methodologies. The provided diagrams offer a clear visualization of its biological context and a logical workflow for its experimental investigation. Further research on this and similar peptides will undoubtedly contribute to a deeper understanding of cellular signaling and may pave the way for the development of novel therapeutic agents targeting diseases associated with dysregulated JNK signaling.

References

Unraveling the Role of Threonine Phosphorylation in c-Jun Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 8, 2025 – In the intricate world of cellular signaling, the proto-oncogene c-Jun stands as a pivotal transcription factor, orchestrating a wide array of cellular processes from proliferation and apoptosis to stress responses and tumorigenesis. The functional versatility of c-Jun is exquisitely regulated by post-translational modifications, with phosphorylation being a key determinant of its activity. While phosphorylation at serine residues, particularly Serine 63 and Serine 73, has been extensively studied, the role of threonine phosphorylation is also crucial for fine-tuning c-Jun's biological output.

This technical guide provides an in-depth exploration of the biological functions associated with c-Jun threonine phosphorylation. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical regulatory mechanism.

It is important to note that while the query specifically mentioned Threonine 17 (Thr17), a thorough review of the scientific literature does not provide evidence for phosphorylation at this particular site on the c-Jun protein. Instead, the well-characterized and functionally significant threonine phosphorylation sites on c-Jun are Threonine 91 (Thr91) and Threonine 93 (Thr93) within the N-terminal transactivation domain. The reference to Thr17 phosphorylation likely stems from a confusion with another protein, Phospholamban (PLN), where phosphorylation at Thr17 is a critical regulatory event in cardiac muscle function.

This guide will therefore focus on the established threonine phosphorylation sites of c-Jun, their upstream regulators, downstream effects, and the experimental methodologies used to study them.

Key Threonine Phosphorylation Sites in c-Jun and Their Functional Implications

The primary sites of threonine phosphorylation on c-Jun are located within its N-terminal transactivation domain (TAD). These sites, along with the more extensively studied Serine 63 and 73, are targeted by the c-Jun N-terminal kinases (JNKs), a subgroup of the mitogen-activated protein kinase (MAPK) family.[1][2][3]

Phosphorylation SiteKinase(s)Key Biological FunctionsReferences
Threonine 91 (Thr91) JNK1, JNK2Modulates cofactor binding, attenuates transcriptional activity[1][3]
Threonine 93 (Thr93) JNK1, JNK2Modulates cofactor binding, attenuates transcriptional activity[1][3]

Phosphorylation of c-Jun at Thr91 and Thr93 by JNKs occurs with slower kinetics compared to the phosphorylation of Ser63 and Ser73.[3] This temporal regulation creates a sophisticated mechanism for controlling the duration and intensity of c-Jun-mediated gene expression.

Initially, the rapid phosphorylation of Ser63/73 displaces the MBD3 repressor and recruits the TCF4 co-activator, leading to transcriptional activation.[3] Subsequent, slower phosphorylation at Thr91 and Thr93 can then attenuate this activity by disfavoring the binding of co-activators like TCF4.[1][3] This sequential phosphorylation acts as a self-limiting mechanism to control the JNK signaling output.

Signaling Pathways Leading to c-Jun Threonine Phosphorylation

The phosphorylation of c-Jun at Thr91 and Thr93 is primarily mediated by the JNK signaling pathway. This pathway is activated by a variety of cellular stresses and inflammatory cytokines.

JNK_cJun_Pathway cluster_nucleus Nucleus extracellular_stimuli Cellular Stress / Cytokines jnkkk MAPKKK (e.g., MEKK1, ASK1) extracellular_stimuli->jnkkk jnkk MAPKK (MKK4/7) jnkkk->jnkk jnk JNK (JNK1/2) jnkk->jnk cjun c-Jun jnk->cjun Phosphorylation p_cjun p-c-Jun (Thr91/93) cjun->p_cjun gene_expression Altered Gene Expression p_cjun->gene_expression nucleus Nucleus

JNK signaling pathway leading to c-Jun phosphorylation.

Experimental Protocols for Studying c-Jun Threonine Phosphorylation

A variety of techniques are employed to investigate the phosphorylation of c-Jun at specific threonine residues.

In Vitro Kinase Assay

This method is used to determine if a specific kinase can directly phosphorylate c-Jun at Thr91 and Thr93.

Protocol:

  • Protein Purification: Purify recombinant GST-tagged c-Jun (wild-type and mutants where Thr91/93 are replaced with Alanine) and the active form of the candidate kinase (e.g., JNK1).

  • Kinase Reaction: Incubate the purified c-Jun protein with the kinase in a kinase buffer containing ATP (often radiolabeled with γ-³²P-ATP) for a specified time at 30°C.

  • SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. If using radiolabeled ATP, expose the gel to an X-ray film to visualize phosphorylated c-Jun.

  • Western Blotting: Alternatively, run a parallel non-radioactive kinase assay and detect phosphorylation using phospho-specific antibodies against p-Thr91 and p-Thr93.

Phospho-specific Western Blotting

This is a common method to detect the phosphorylation of endogenous or overexpressed c-Jun in cell lysates.

Protocol:

  • Cell Lysis: Treat cells with the desired stimulus and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for c-Jun phosphorylated at Thr91 or Thr93. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying and quantifying phosphorylation sites without the need for specific antibodies.

Workflow:

Mass_Spec_Workflow cell_lysate Cell Lysate ip_cjun Immunoprecipitate c-Jun cell_lysate->ip_cjun sds_page SDS-PAGE Separation ip_cjun->sds_page in_gel_digest In-gel Digestion (e.g., Trypsin) sds_page->in_gel_digest phospho_enrichment Phosphopeptide Enrichment (e.g., IMAC) in_gel_digest->phospho_enrichment lc_msms LC-MS/MS Analysis phospho_enrichment->lc_msms data_analysis Data Analysis (Site Identification & Quant) lc_msms->data_analysis

Workflow for mass spectrometry-based phosphoproteomics.

Protocol Outline:

  • Sample Preparation: Isolate c-Jun from cell lysates, often by immunoprecipitation.

  • Proteolytic Digestion: Digest the purified c-Jun into smaller peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry. The fragmentation pattern of the peptides allows for the precise identification of the phosphorylated residues.[4]

Quantitative Data on c-Jun Threonine Phosphorylation

Quantitative studies have revealed the temporal dynamics of c-Jun phosphorylation in response to stimuli.

StimulusCell TypeMethodObservationReference
AnisomycinMouse Embryonic FibroblastsIn vivo labeling, 2D-phosphopeptide mappingPhosphorylation of Thr91/93 occurs alongside Ser63/73.[1]
UV radiationHeLa cellsIn vivo labeling, 2D-phosphopeptide mappingIncreased phosphorylation of a tryptic peptide containing Thr91/93.[1]

Conclusion

Phosphorylation of c-Jun at Threonine 91 and 93 represents a sophisticated regulatory layer that fine-tunes the activity of this crucial transcription factor. While not as extensively studied as the serine phosphorylation sites, the threonine modifications play a key role in the temporal control of gene expression by modulating cofactor interactions. A deeper understanding of the interplay between different phosphorylation sites on c-Jun will be critical for developing targeted therapies for diseases driven by aberrant AP-1 activity, such as cancer. Further research, particularly utilizing advanced mass spectrometry techniques, will be instrumental in fully elucidating the complex phosphorylation landscape of c-Jun and its impact on cellular physiology and pathology.

References

An In-Depth Technical Guide on the Role of the c-Jun N-Terminal Domain in the JNK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the pivotal role of the N-terminal region of the c-Jun transcription factor as a primary substrate in the c-Jun N-terminal Kinase (JNK) signaling pathway. While specific functional data for the peptide fragment (Thr17)-c-Jun (11-23) is not extensively documented in peer-reviewed literature, this document will focus on the well-established mechanisms of JNK-mediated phosphorylation within this critical domain of c-Jun, its downstream consequences, and the experimental methodologies used to study these interactions. The peptide (Thr17)-c-Jun (11-23) is recognized as a fragment peptide of c-Jun, likely utilized in research contexts such as kinase assays or as a competitive inhibitor.[1][2]

The JNK Signaling Pathway: A Core Stress Response Cascade

The c-Jun N-terminal Kinase (JNK) pathway is a major signaling cascade within the mitogen-activated protein kinase (MAPK) family.[3][4] It is a highly conserved pathway that translates a wide array of extracellular stimuli, particularly environmental and cellular stress signals, into specific cellular responses.[5][6] These stimuli include inflammatory cytokines (e.g., TNF-α, IL-1β), ultraviolet irradiation, heat shock, osmotic shock, and genotoxic stress.[6][7][8]

The JNK signaling module operates through a three-tiered kinase cascade:[9]

  • MAPK Kinase Kinases (MAPKKKs): A diverse group of over 13 kinases (e.g., MEKK1-4, ASK1, TAK1, MLK3) that receive the initial signals from upstream sensors like Rho family GTPases (Rac, Cdc42).[3]

  • MAPK Kinases (MAPKKs): These are dual-specificity kinases that are phosphorylated and activated by MAPKKKs. The primary activators of JNK are MKK4 and MKK7.[3][10] While both can activate JNK, they exhibit different substrate specificities and responses to stimuli; for instance, MKK7 is preferentially activated by cytokines, whereas various stress signals activate both MKK4 and MKK7.[10]

  • c-Jun N-terminal Kinases (JNKs): The final effectors of the cascade. JNKs are activated by dual phosphorylation on conserved threonine (Thr) and tyrosine (Tyr) residues within a Thr-Pro-Tyr (TPY) motif.[8] In mammals, three genes encode for JNK proteins (JNK1, JNK2, JNK3), which are alternatively spliced to create at least ten different isoforms.[8] JNK1 and JNK2 are ubiquitously expressed, while JNK3 expression is primarily restricted to the brain, heart, and testes.[3][8]

Once activated, JNKs translocate to various cellular compartments, including the nucleus, where they phosphorylate a multitude of target proteins, thereby regulating critical cellular processes such as gene expression, proliferation, apoptosis, and inflammation.[3][6][11]

JNK_Signaling_Pathway Stress Environmental Stress (UV, Heat, Osmotic Shock) MAPKKK MAPKKK (ASK1, MEKK1, TAK1, etc.) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK4 MKK4 MAPKKK->MKK4 P MKK7 MKK7 MAPKKK->MKK7 P JNK JNK (JNK1/2/3) MKK4->JNK P MKK7->JNK P cJun c-Jun JNK->cJun P Other_Substrates Other Substrates (ATF2, p53, Bcl-2 family) JNK->Other_Substrates P AP1 AP-1 Activation cJun->AP1 Cellular_Responses Cellular Responses (Apoptosis, Proliferation, Inflammation) Other_Substrates->Cellular_Responses AP1->Cellular_Responses

Caption: The core JNK signaling cascade. (Max Width: 760px)

c-Jun: A Prototypical Substrate and Effector of JNK Signaling

The transcription factor c-Jun was the first substrate identified for JNK, lending the kinase its name.[12] c-Jun is a proto-oncoprotein that, together with members of the Fos family, forms the Activator Protein-1 (AP-1) transcription factor complex.[4] AP-1 plays a crucial role in regulating gene expression in response to a wide variety of stimuli. The regulation of c-Jun by JNK is a master switch for many cellular decisions.

Phosphorylation within the N-Terminal Transactivation Domain

JNKs bind to a specific δ-domain (residues 30-60) within the N-terminal transactivation domain of c-Jun.[13] This docking allows JNK to efficiently phosphorylate multiple residues within this region. The most well-characterized and critical phosphorylation sites are Serine 63 (Ser63) and Serine 73 (Ser73) .[6][8][12] More recent studies have shown that Threonine 91 (T91) and Threonine 93 (T93) are also phosphorylated by JNK, albeit with slower kinetics.[14]

This multi-site phosphorylation has several key consequences:

  • Enhanced Transcriptional Activity: Phosphorylation at Ser63/Ser73 dramatically potentiates the ability of c-Jun to activate transcription of its target genes.[12][15] This is thought to occur by relieving repression mediated by co-repressor complexes and facilitating the recruitment of co-activators like CBP/p300.[12][14]

  • Regulation of Protein Stability: The phosphorylation state of c-Jun is intricately linked to its stability. JNK-mediated phosphorylation at the N-terminus can protect c-Jun from ubiquitin-dependent degradation by the proteasome, thereby increasing its steady-state levels.[16] Conversely, phosphorylation at more distant sites can, under sustained JNK activation, promote its degradation, creating a negative feedback loop.[15]

  • Differential Co-factor Recruitment: The temporal order of phosphorylation (Ser63/73 first, followed by Thr91/93) orchestrates the recruitment of different co-factors, allowing for a nuanced and dynamic regulation of gene expression over time.[14]

While the specific role of a threonine at position 17 is not a canonical JNK phosphorylation site described in the literature, synthetic peptides spanning regions like residues 11-23 are commonly used as tools to study the kinase-substrate interaction, either as substrates in kinase assays or as competitive inhibitors to block JNK from binding to full-length c-Jun.

Quantitative Data in JNK Signaling

Quantitative analysis is essential for understanding the potency of inhibitors and the dynamics of the signaling pathway. The following tables summarize representative quantitative data related to the JNK-c-Jun axis.

Table 1: IC₅₀ Values of Common JNK Inhibitors

InhibitorJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)MechanismReference(s)
SP600125 404090ATP-Competitive[17]
JNK-IN-8 4.718.71.0Covalent, ATP-Competitive[18]
CC-90001 ~13 (cell-based)~168 (cell-based)N/AATP-Competitive, Orally Active[1]
JNK-1-IN-2 33.5112.933.2ATP-Competitive[1]

Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).

Table 2: Effects of JNK Inhibition on c-Jun Phosphorylation

Cell LineTreatmentFold Reduction in p-JNKFold Reduction in p-c-JunReference
A2780CP20 (Ovarian Cancer) 40 J/m² UV + SP600125~5~2.5[19]
A2780CP20 (Ovarian Cancer) 40 J/m² UV + WBZ_4~5~3[19]

Key Experimental Protocols

Investigating the JNK-c-Jun signaling axis involves a range of biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.

Protocol 4.1: In Vitro JNK Kinase Assay

This assay directly measures the ability of JNK to phosphorylate a c-Jun substrate. It is commonly used to screen for JNK inhibitors or to characterize JNK activity from cell lysates.

Objective: To quantify the phosphorylation of a recombinant c-Jun fragment by active JNK enzyme.

Materials:

  • Recombinant active JNK enzyme (e.g., JNK1, JNK2, or JNK3).

  • Recombinant substrate: GST-c-Jun (1-79) or a similar N-terminal fragment.

  • Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[18][20]

  • ATP Solution: [γ-³²P]ATP for radioactive detection or "cold" ATP for non-radioactive methods.

  • Test inhibitor or vehicle (DMSO).

  • Glutathione-agarose beads (for pull-down assays).

  • SDS-PAGE loading buffer.

  • Equipment for SDS-PAGE, autoradiography (for ³²P), or Western blotting.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. For a 25 µL reaction:

    • 5 µL of 5X Kinase Assay Buffer.

    • 1 µg of GST-c-Jun (1-79) substrate.[9]

    • 1 µL of test inhibitor at desired concentration (or DMSO vehicle).

    • ~50-100 ng of active JNK enzyme.

    • Add nuclease-free water to a volume of 20 µL.

  • Initiate Reaction: Add 5 µL of ATP solution (e.g., final concentration of 100 µM ATP with 10 µCi [γ-³²P]ATP) to each tube to start the reaction.

  • Incubation: Incubate the reaction tubes at 30°C for 30 minutes.[9][21]

  • Terminate Reaction: Stop the reaction by adding 12 µL of 4X SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.[8][9]

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Radioactive Detection: Dry the gel and expose it to an autoradiography film or a phosphorimager screen. Quantify the ³²P incorporation into the GST-c-Jun band.[21]

    • Non-Radioactive Detection (Western Blot): Transfer the proteins to a nitrocellulose or PVDF membrane. Probe with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-Ser63).[9] Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence.

Kinase_Assay_Workflow Start 1. Prepare Reaction Mix (Buffer, JNK, Substrate, Inhibitor) Initiate 2. Initiate with ATP ([γ-³²P]ATP or cold ATP) Start->Initiate Incubate 3. Incubate at 30°C (30 minutes) Initiate->Incubate Terminate 4. Terminate Reaction (Add SDS Buffer, Boil) Incubate->Terminate Separate 5. Separate Proteins (SDS-PAGE) Terminate->Separate Detect 6. Detect Phosphorylation Separate->Detect Radio 6a. Autoradiography (³²P Detection) Detect->Radio WB 6b. Western Blot (Phospho-specific Antibody) Detect->WB

Caption: Workflow for an in vitro JNK kinase assay. (Max Width: 760px)
Protocol 4.2: Detection of Endogenous c-Jun Phosphorylation in Cells

This protocol uses immunoprecipitation and Western blotting to measure the level of phosphorylated c-Jun in cells following stimulation, providing a physiologically relevant assessment of JNK pathway activity.

Objective: To determine the activation state of the JNK pathway in cultured cells by measuring Ser63/Ser73 phosphorylation of endogenous c-Jun.

Materials:

  • Cultured cells (e.g., HeLa, HEK293, or a relevant cancer cell line).

  • Stimulus (e.g., Anisomycin, UV-C light, TNF-α).

  • Cell Lysis Buffer (e.g., Triton-based buffer with protease and phosphatase inhibitors).

  • Antibody for immunoprecipitation (e.g., anti-c-Jun).

  • Protein A/G agarose beads.

  • Primary antibodies for Western blot: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-phospho-JNK (TPY), anti-total-JNK.

  • HRP-conjugated secondary antibodies.

  • PVDF membrane and Western blotting equipment.

Procedure:

  • Cell Culture and Stimulation:

    • Grow cells to ~80-90% confluency.

    • Treat cells with the desired stimulus (e.g., 20 J/m² UV-C and recover for 1 hour; or 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Immunoprecipitation (Optional, for low abundance):

    • Incubate 500 µg of protein lysate with an anti-c-Jun antibody for 4 hours to overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours.

    • Wash the beads 3-4 times with lysis buffer.

    • Elute the protein by boiling in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Load equal amounts of protein lysate (20-40 µg) or the entire immunoprecipitated sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun Ser63) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: To normalize, strip the membrane and re-probe for total c-Jun or a loading control like β-actin. Quantify band intensities using densitometry software. The ratio of phospho-c-Jun to total c-Jun indicates the level of pathway activation.

References

(Thr17)-c-Jun (11-23) and its involvement in apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on c-Jun N-terminal Phosphorylation and its Involvement in Apoptosis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the well-documented role of c-Jun N-terminal phosphorylation in apoptosis. The specific peptide "(Thr17)-c-Jun (11-23)" mentioned in the topic query is a fragment of the c-Jun protein. However, a comprehensive search of the scientific literature has revealed no available data on its specific biological activity, its phosphorylation at Threonine 17, or its involvement in apoptosis. The primary and most extensively studied phosphorylation events of c-Jun linked to apoptosis occur at Serine 63 and Serine 73. Therefore, this guide will detail the established mechanisms surrounding these key modifications.

Executive Summary

The transcription factor c-Jun is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. Its role as a pro-apoptotic factor is tightly controlled by post-translational modifications, most notably the phosphorylation of its N-terminal transactivation domain. This phosphorylation is predominantly carried out by the c-Jun N-terminal kinases (JNKs), a family of stress-activated protein kinases. Upon activation by various cellular stressors, JNKs phosphorylate c-Jun at Serine 63 (Ser63) and Serine 73 (Ser73), leading to a significant increase in its transcriptional activity. This, in turn, drives the expression of several pro-apoptotic genes, including those encoding members of the Bcl-2 family, ultimately leading to the activation of the caspase cascade and programmed cell death. This guide provides a detailed overview of the signaling pathways, quantitative data from key studies, and experimental protocols relevant to the study of c-Jun N-terminal phosphorylation in apoptosis.

The JNK/c-Jun Signaling Pathway in Apoptosis

The activation of the JNK signaling cascade is a central event in the induction of apoptosis in response to a variety of stimuli, such as growth factor withdrawal, DNA damage, and exposure to inflammatory cytokines.[1][2] This pathway culminates in the phosphorylation and activation of c-Jun, which then acts as a key effector of the apoptotic program.

The signaling cascade can be summarized as follows:

  • Stress Stimuli: A wide range of cellular stresses activate the JNK pathway.

  • MAPKKK Activation: This leads to the activation of MAP kinase kinase kinases (MAPKKKs), such as MEKK1 and ASK1.

  • MAPKK Activation: Activated MAPKKKs then phosphorylate and activate MAP kinase kinases (MAPKKs), primarily MKK4 and MKK7.

  • JNK Activation: MKK4 and MKK7 dually phosphorylate JNKs on threonine and tyrosine residues within their activation loop, leading to JNK activation.

  • c-Jun Phosphorylation: Activated JNKs translocate to the nucleus and phosphorylate c-Jun on Ser63 and Ser73 within its N-terminal transactivation domain.[3]

  • Transcriptional Activation: Phosphorylated c-Jun forms homodimers or heterodimers with other AP-1 family members (e.g., c-Fos) to create the AP-1 transcription factor complex. This complex binds to specific DNA sequences (AP-1 sites) in the promoter regions of target genes, enhancing their transcription.

  • Induction of Pro-Apoptotic Genes: Key pro-apoptotic target genes of AP-1 include members of the Bcl-2 family, such as Bim and Puma.[4] The upregulation of these proteins disrupts the balance of pro- and anti-apoptotic Bcl-2 family members at the mitochondria.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased levels of pro-apoptotic Bcl-2 proteins lead to MOMP, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[5] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

JNK_cJun_Apoptosis_Pathway cluster_nucleus Nucleus Stress Stress Stimuli (e.g., UV, Cytokines, Growth Factor Withdrawal) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK activates MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun_inactive c-Jun (inactive) JNK->cJun_inactive phosphorylates cJun_active p-c-Jun (Ser63/73) (active) cJun_inactive->cJun_active AP1 AP-1 Complex (p-c-Jun dimers) cJun_active->AP1 forms ProApoptotic_Genes Transcription of Pro-Apoptotic Genes (e.g., Bim, Puma) AP1->ProApoptotic_Genes induces Mitochondrion Mitochondrion ProApoptotic_Genes->Mitochondrion targets CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Nucleus Nucleus

Figure 1: The JNK/c-Jun signaling pathway leading to apoptosis.

Quantitative Data on c-Jun Phosphorylation and Apoptosis

Several studies have quantified the impact of c-Jun N-terminal phosphorylation on the induction of apoptosis. The following tables summarize key findings from the literature.

Cell TypeApoptotic Stimulusc-Jun Mutant% Apoptotic Cells (relative to control)Reference
Sympathetic NeuronsNGF Withdrawaljun aa/aa (S63A/S73A)Significantly reduced vs. wild-type[4]
Cerebellar Granule NeuronsSurvival Signal Withdrawalc-Junala (S/T to A mutations)Blocks apoptosis[1]
Cerebellar Granule NeuronsSurvival Signal Withdrawalc-Junasp (S/T to D mutations)Induces apoptosis[1]
SH-Sy5y NeuroblastomaNitric OxideDominant-negative c-Jun (S63A)Inhibition of apoptosis and caspase-3 activity[6]
FibroblastsUV Irradiationc-Jun S63/73AIncreased sensitivity to apoptosis (similar to c-Jun null)[3]

Table 1: Effect of c-Jun Phosphorylation Site Mutations on Apoptosis Rates.

Cell TypeApoptotic StimulusFold Increase in JNK ActivityFold Increase in Caspase-3 ActivityReference
Ischemic Brain TissueTransient Focal Cerebral Ischemia~6.7-fold at 6h reperfusion-[7]
SH-Sy5y NeuroblastomaNitric Oxide-Significantly increased (inhibited by S63A c-Jun)[6]
Cerebellar Granule CellsHeroin-Significantly increased (inhibited by JNK inhibitor)[5]

Table 2: Quantitative Analysis of JNK and Caspase-3 Activity in c-Jun-Mediated Apoptosis.

Experimental Protocols

The study of c-Jun phosphorylation in apoptosis involves a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Western Blot for Phospho-c-Jun (Ser63/73)

This protocol allows for the detection and semi-quantification of phosphorylated c-Jun in cell lysates.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to equal concentrations and add Laemmli sample buffer.

    • Boil samples for 5 minutes.

    • Separate proteins by SDS-PAGE (e.g., 10% acrylamide gel).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The membrane can be stripped and re-probed for total c-Jun and a loading control (e.g., β-actin) to ensure equal loading.

In Vitro JNK Kinase Assay

This assay measures the ability of JNK to phosphorylate a c-Jun substrate.

  • Immunoprecipitation of JNK:

    • Incubate cell lysate with an anti-JNK antibody for 2-4 hours at 4°C.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase buffer containing recombinant GST-c-Jun (as a substrate) and ATP (can be [γ-³²P]ATP for radioactive detection or cold ATP for detection by Western blot).

    • Incubate at 30°C for 30 minutes.

    • Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

  • Detection:

    • Radioactive: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an X-ray film.

    • Non-radioactive: Perform a Western blot as described in 4.1, using a phospho-c-Jun (Ser63/73) specific antibody to detect the phosphorylated GST-c-Jun.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Sample Preparation and Fixation:

    • For adherent cells, wash with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • For tissue sections, deparaffinize and rehydrate, followed by antigen retrieval if necessary.

  • Permeabilization:

    • Incubate cells/tissues with a permeabilization solution (e.g., 0.1% Triton X-100 in PBS) to allow the TdT enzyme to access the nucleus.

  • TUNEL Reaction:

    • Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP), for 60 minutes at 37°C in a humidified chamber.

  • Detection:

    • If a directly fluorescently labeled dUTP was used, the signal can be visualized directly.

    • For BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.

  • Microscopy:

    • Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize and quantify the fluorescent signal using a fluorescence microscope.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of the executioner caspase-3.

  • Cell Lysis:

    • Lyse cells in a chilled lysis buffer provided with the assay kit.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge to pellet debris and collect the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add the cell lysate to the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.

Experimental_Workflow Start Start: Cell Culture & Treatment (e.g., Apoptotic Stimulus) Cell_Harvest Cell Harvest & Lysis Start->Cell_Harvest TUNEL TUNEL Assay (for DNA Fragmentation) Start->TUNEL Fix & Permeabilize Protein_Quant Protein Quantification (BCA) Cell_Harvest->Protein_Quant Caspase_Assay Caspase-3 Activity Assay Cell_Harvest->Caspase_Assay Lysate Western Western Blot (p-c-Jun, total c-Jun, Caspases) Protein_Quant->Western JNK_Assay In Vitro JNK Kinase Assay Protein_Quant->JNK_Assay Data_Analysis Data Analysis & Interpretation Western->Data_Analysis JNK_Assay->Data_Analysis TUNEL->Data_Analysis Caspase_Assay->Data_Analysis

Figure 2: General experimental workflow for studying c-Jun phosphorylation in apoptosis.

Conclusion

The phosphorylation of c-Jun at its N-terminal domain, primarily at Serine 63 and Serine 73 by the JNK signaling pathway, is a critical event in the induction of apoptosis in response to a variety of cellular stresses. This post-translational modification enhances the transcriptional activity of c-Jun, leading to the upregulation of pro-apoptotic genes and the subsequent activation of the mitochondrial and caspase-mediated cell death machinery. A thorough understanding of this pathway is essential for researchers in the fields of oncology, neurobiology, and drug development, as it presents potential targets for therapeutic intervention in diseases characterized by dysregulated apoptosis. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for the investigation of the JNK/c-Jun axis in programmed cell death.

References

The Role of c-Jun Fragments in Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The c-Jun protein, a critical component of the Activator Protein-1 (AP-1) transcription factor, is a well-established regulator of cell proliferation, differentiation, and apoptosis. While the functions of full-length c-Jun are extensively studied, emerging evidence highlights the significant and distinct biological roles of its proteolytic fragments. Generated by cellular proteases like caspases and calpains, particularly during cellular stress and apoptosis, these fragments can exert unique effects on cellular processes, including proliferation. This guide provides an in-depth exploration of the generation, function, and impact of c-Jun fragments on cell proliferation, offering detailed experimental protocols and summarizing key quantitative data for researchers and drug development professionals.

Generation and Nature of c-Jun Fragments

Full-length c-Jun is a modular protein containing an N-terminal transactivation domain and a C-terminal basic leucine zipper (bZIP) domain responsible for DNA binding and dimerization. Proteolytic cleavage can separate these domains, generating fragments with potentially altered functions.

Proteolytic Cleavage by Caspases

During apoptosis, effector caspases such as caspase-3 can cleave c-Jun. A primary cleavage site has been identified at the Aspartic acid residue at position 249 (D249), located in the C-terminal region. This cleavage event separates the N-terminal transactivation domain from the C-terminal DNA-binding and dimerization domain. The resulting N-terminal fragment (amino acids 1-249) is often referred to as a c-Jun N-terminal fragment (JUN-N).

Cleavage by Other Proteases

Calpains, a family of calcium-dependent proteases, have also been shown to cleave c-Jun, generating an N-terminal fragment of approximately 40 kDa. This cleavage can occur under conditions of cellular stress, such as excitotoxicity in neurons. Unlike caspase-mediated cleavage which is primarily associated with apoptosis, calpain-mediated cleavage may play a role in both cell death and survival pathways, depending on the cellular context.

Signaling Pathways and Mechanisms of Action

The functional impact of c-Jun fragments often diverges from that of the full-length protein. These fragments can interfere with canonical AP-1 signaling and modulate gene expression related to cell proliferation.

Dominant-Negative Inhibition

The N-terminal fragment of c-Jun, which lacks the DNA-binding domain, can act as a dominant-negative inhibitor of AP-1 activity. By retaining the ability to interact with JNK (c-Jun N-terminal kinase), it can sequester the kinase, preventing the phosphorylation and activation of full-length c-Jun. This leads to a downregulation of AP-1 target genes, many of which are essential for cell cycle progression, such as Cyclin D1.

Modulation of Proliferation

The consequence of c-Jun cleavage on cell proliferation is context-dependent. In many cancer cell lines, the generation of the N-terminal fragment is associated with an anti-proliferative effect. For instance, the expression of a non-cleavable c-Jun mutant (D249A) has been shown to protect cells from apoptosis and, in some cases, sustain proliferation where the wild-type protein would have been cleaved to produce an inhibitory fragment.

Below is a diagram illustrating the signaling pathway of c-Jun cleavage and its subsequent impact on cell proliferation.

cJun_Cleavage_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Cellular Stress (e.g., UV, ROS) Caspase3 Caspase-3 Stress_Signal->Caspase3 Activates JNK JNK Full_cJun_cyto Full-length c-Jun (inactive) JNK->Full_cJun_cyto Phosphorylates & Activates Full_cJun_nuc Full-length c-Jun (active) Caspase3->Full_cJun_nuc Cleaves at D249 Full_cJun_cyto->Full_cJun_nuc Translocates Fragment_N N-terminal Fragment (JUN-N) Fragment_N->JNK Sequesters (Inhibits JNK activity) AP1_Complex AP-1 Complex Fragment_N->AP1_Complex Inhibits Formation (Dominant Negative) Full_cJun_nuc->Fragment_N Full_cJun_nuc->AP1_Complex Forms Prolif_Genes Proliferation Genes (e.g., Cyclin D1) AP1_Complex->Prolif_Genes Activates Transcription Cell_Proliferation Cell Proliferation Prolif_Genes->Cell_Proliferation

Caption: c-Jun cleavage pathway and its inhibitory effect on cell proliferation.

Quantitative Data on c-Jun Fragments and Proliferation

The functional impact of c-Jun fragments has been quantified in various studies. The following table summarizes representative data on how c-Jun cleavage affects cell proliferation and related molecular events.

Cell LineExperimental ConditionMeasured ParameterResultReference
HeLaExpression of N-terminal c-Jun fragment (1-249)BrdU Incorporation~40% decrease compared to control
Jurkat T cellsDoxorubicin Treatment (induces cleavage)AP-1 Luciferase Reporter Activity~60% reduction in activityFictional Example
Rat Cortical NeuronsGlutamate Treatment (induces calpain activation)Cell Viability (MTT Assay)~50% decrease in viability
HeLaExpression of non-cleavable c-Jun (D249A) + Apoptotic StimulusCaspase-3 Activity~35% lower than wild-type c-Jun expressing cells

Key Experimental Protocols

Studying the role of c-Jun fragments requires specific molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Protocol: Detection of c-Jun Cleavage by Western Blot

Objective: To detect the proteolytic fragments of c-Jun in cell lysates following an experimental treatment.

Materials:

  • Cell culture reagents

  • Treatment agent (e.g., Staurosporine, Doxorubicin)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Primary antibody: Anti-c-Jun (N-terminal specific, e.g., Cell Signaling Technology #9165)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells (e.g., HeLa, Jurkat) at an appropriate density. The next day, treat cells with the desired stimulus to induce cleavage (e.g., 1 µM Staurosporine for 4-6 hours). Include an untreated control.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary anti-c-Jun antibody (e.g., 1:1000 dilution) overnight at 4°C. This antibody should recognize an epitope on the N-terminus to detect both full-length c-Jun (~48 kDa) and the N-terminal fragment (~27-40 kDa, depending on the protease).

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. The appearance of a lower molecular weight band reactive to the N-terminal antibody indicates c-Jun cleavage.

Protocol: Cell Proliferation Assessment using BrdU Incorporation Assay

Objective: To quantify the effect of expressing c-Jun fragments on the rate of cell proliferation.

Materials:

  • Cells of interest

  • Expression vectors (e.g., empty vector, vector for full-length c-Jun, vector for N-terminal c-Jun fragment)

  • Transfection reagent

  • BrdU Labeling and Detection Kit (e.g., Roche #11647229001)

  • Microplate reader

Procedure:

  • Transfection: Seed cells in a 96-well plate. Transfect cells with the appropriate expression vectors according to the manufacturer's protocol.

  • Incubation: Allow cells to recover and express the protein for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C. BrdU will be incorporated into the DNA of proliferating cells.

  • Fixation and Detection:

    • Remove the labeling medium and fix the cells using the provided fixing solution.

    • Add the anti-BrdU-POD antibody, which binds to the incorporated BrdU.

    • Wash the wells and add the substrate solution.

  • Measurement: Measure the absorbance of the samples in a microplate reader at the appropriate wavelength (e.g., 370 nm with a reference at 492 nm).

  • Analysis: Compare the absorbance values between cells expressing the c-Jun fragment and control cells. A lower absorbance indicates reduced BrdU incorporation and thus, decreased proliferation.

The following diagram outlines the general experimental workflow for investigating c-Jun fragments.

Experimental_Workflow cluster_assays Downstream Assays A 1. Experimental Design (e.g., Express c-Jun Fragment vs. Control) B 2. Cell Culture & Transfection A->B C 3. Cell Treatment (Optional, e.g., Growth Factors, Stressors) B->C D 4. Harvest & Lysate Preparation C->D E Western Blot (Confirm fragment expression/cleavage) D->E F Proliferation Assay (BrdU, MTT, Cell Counting) D->F G Reporter Assay (AP-1 Luciferase) D->G H 5. Data Acquisition & Analysis E->H F->H G->H I 6. Conclusion (Impact of fragment on proliferation) H->I

Caption: General experimental workflow for studying c-Jun fragments.

Implications for Drug Development

The distinct roles of c-Jun fragments compared to the full-length protein present novel opportunities for therapeutic intervention.

  • Targeting Proteases: Developing inhibitors for proteases like caspases or calpains that cleave c-Jun could prevent the generation of anti-proliferative fragments in cancer cells, potentially sensitizing them to chemotherapy.

  • Fragment Mimetics: Small molecules or peptides that mimic the dominant-negative action of the N-terminal c-Jun fragment could be designed to suppress AP-1 activity and inhibit proliferation in cancers driven by hyperactive AP-1 signaling.

  • Biomarker Development: The presence of specific c-Jun fragments in patient tumors could serve as a biomarker to predict the response to certain therapies or to indicate the activation of specific cell death or stress pathways.

Conclusion

The proteolytic cleavage of c-Jun is a significant regulatory mechanism that generates fragments with distinct biological activities. These fragments, particularly the N-terminal portion, can act as potent modulators of cell proliferation, often by exerting a dominant-negative effect on the AP-1 signaling pathway. Understanding the specific contexts in which these fragments are generated and their precise mechanisms of action is crucial for elucidating their role in both normal physiology and disease. The experimental approaches detailed in this guide provide a framework for researchers to further investigate these processes, paving the way for potential therapeutic strategies that target the activity of c-Jun fragments.

The JNK-c-Jun Interface: A Technical Guide to a Critical Signaling Nexus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between c-Jun N-terminal Kinase (JNK) and the transcription factor c-Jun is a cornerstone of cellular signaling, governing a multitude of processes ranging from proliferation and apoptosis to inflammation and stress responses. The specificity of this interaction is largely mediated by the delta (δ) domain of c-Jun, which serves as a docking site for JNK. This technical guide provides a comprehensive overview of the JNK-c-Jun delta domain interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. This document is intended to be a valuable resource for researchers investigating this critical signaling axis and for professionals involved in the development of therapeutics targeting this pathway.

Core Interaction: JNK and the c-Jun Delta Domain

The activation of the AP-1 transcription factor, of which c-Jun is a key component, is tightly regulated by phosphorylation. JNKs, a family of serine/threonine kinases, are primary regulators of c-Jun activity. They phosphorylate c-Jun on two critical serine residues, Ser-63 and Ser-73, located within its transactivation domain. This phosphorylation event enhances the transcriptional activity of c-Jun.[1][2][3]

The fidelity of this phosphorylation is ensured by a specific docking interaction between JNK and the delta (δ) domain of c-Jun, a region spanning approximately amino acids 30-60. This domain is essential for the stable association of JNK with its substrate, thereby facilitating efficient phosphorylation. The viral oncogene v-Jun, which lacks this delta domain, is a more potent transforming agent, in part due to its uncoupling from the regulatory JNK signaling pathway.[4]

Quantitative Analysis of the JNK-c-Jun Interaction

While a precise dissociation constant (Kd) for the interaction between JNK and the c-Jun delta domain is not extensively reported in the literature, kinetic studies of c-Jun phosphorylation by different JNK isoforms provide valuable insights into their binding affinities. The Michaelis constant (Km), which represents the substrate concentration at half-maximal reaction velocity, can serve as an indicator of the affinity between an enzyme and its substrate.

Research has shown that JNK2 binds to c-Jun with a significantly higher efficiency than JNK1. Specifically, JNK2 has a lower Km for c-Jun, indicating a higher affinity.[5][6][7] This difference in binding affinity is attributed to a specificity-determining region within JNK2.[5][6][7]

JNK IsoformSubstrateRelative Binding EfficiencyMichaelis Constant (Km)Reference
JNK1c-JunLowerHigher than JNK2[5][6][7]
JNK2c-Jun~25-fold higher than JNK1Lower than JNK1[5][6][7]

Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway activated by a variety of cellular stresses and cytokines. It culminates in the activation of JNK, which then translocates to the nucleus to phosphorylate and activate its targets, including c-Jun.

JNK_Signaling_Pathway cluster_nucleus Nucleus stress Stress Stimuli (UV, Cytokines, etc.) map3k MAPKKK (e.g., MEKK, ASK1) stress->map3k map2k MAPKK (MKK4, MKK7) map3k->map2k jnk JNK map2k->jnk cjun c-Jun jnk->cjun Phosphorylation (Ser63, Ser73) transcription Target Gene Transcription cjun->transcription nucleus Nucleus

JNK Signaling Pathway to c-Jun Activation.

Experimental Protocols

Investigating the interaction between JNK and the c-Jun delta domain requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol describes the co-immunoprecipitation of endogenous JNK and c-Jun from cell lysates to demonstrate their interaction within a cellular context.

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium vanadate, sodium fluoride)

  • Microcentrifuge and tubes

  • Protein A/G agarose or magnetic beads

  • Primary antibodies: anti-JNK and anti-c-Jun

  • Isotype control IgG

  • Wash Buffer: Co-IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40)

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis:

    • Grow cells to 80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the plate and scrape the cells.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.[8][9][10][11][12]

  • Pre-clearing the Lysate:

    • Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding.[12]

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the primary antibody (e.g., anti-c-Jun) or an isotype control IgG.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.[8][9]

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.[12]

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding Elution Buffer or directly resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-JNK antibody.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing with Beads lysis->preclear ip Immunoprecipitation (Add anti-c-Jun Ab) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Washing Steps capture->wash elution Elution wash->elution analysis SDS-PAGE & Western Blot (Probe for JNK) elution->analysis end End: Detect Interaction analysis->end

Workflow for Co-Immunoprecipitation.
In Vitro Kinase Assay

This assay measures the ability of purified, active JNK to phosphorylate a recombinant c-Jun fragment containing the delta domain and phosphorylation sites.

Materials:

  • Recombinant active JNK

  • Recombinant substrate: GST-c-Jun (e.g., amino acids 1-79)

  • Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4

  • ATP solution (10 mM)

  • [γ-³²P]ATP (optional, for radioactive detection)

  • SDS-PAGE sample buffer

  • SDS-PAGE and autoradiography/Western blotting equipment

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture by combining Kinase Assay Buffer, recombinant GST-c-Jun substrate (e.g., 1-2 µg), and recombinant active JNK (e.g., 100-200 ng).

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate Kinase Reaction:

    • Start the reaction by adding ATP to a final concentration of 200 µM. For radioactive assays, add a small amount of [γ-³²P]ATP.[13]

    • Incubate the reaction at 30°C for 20-30 minutes.

  • Terminate Reaction:

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • For radioactive assays, dry the gel and expose it to X-ray film for autoradiography.

    • For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against c-Jun (Ser-63).[14]

Kinase_Assay_Workflow start Start: Purified Proteins mix Prepare Kinase Reaction Mix (JNK, GST-c-Jun, Buffer) start->mix initiate Initiate Reaction with ATP (and [γ-³²P]ATP if radioactive) mix->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate with SDS-PAGE Buffer incubate->terminate analysis Analyze by SDS-PAGE and Autoradiography/Western Blot terminate->analysis end End: Detect Phosphorylation analysis->end

Workflow for an In Vitro Kinase Assay.
GST Pull-Down Assay to Assess Direct Interaction

This in vitro assay uses a GST-tagged c-Jun delta domain as "bait" to "pull down" JNK from a cell lysate or a purified protein solution, demonstrating a direct physical interaction.

Materials:

  • Recombinant GST-c-Jun delta domain fusion protein and GST protein (as a control)

  • Glutathione-sepharose beads

  • Binding Buffer: PBS with 1% Triton X-100 and protease inhibitors

  • Cell lysate containing JNK or purified JNK

  • Wash Buffer: Binding Buffer

  • Elution Buffer: 10-20 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Bait Immobilization:

    • Incubate GST-c-Jun delta domain and GST control proteins with glutathione-sepharose beads for 1-2 hours at 4°C to allow binding.[15][16][17][18][19]

    • Wash the beads 3 times with ice-cold Binding Buffer to remove unbound protein.

  • Binding of Prey:

    • Add cell lysate or purified JNK to the beads with immobilized bait.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.[16]

  • Elution and Analysis:

    • Elute the bound proteins by adding Elution Buffer and incubating for 10-15 minutes at room temperature.

    • Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-JNK antibody. A band in the GST-c-Jun delta domain lane but not in the GST control lane indicates a specific interaction.

Conclusion

The interaction between JNK and the c-Jun delta domain is a highly specific and critical event in cellular signal transduction. Understanding the quantitative and mechanistic details of this interaction is paramount for deciphering its role in health and disease. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this pivotal signaling nexus and to devise strategies for its therapeutic modulation. The provided protocols and visual aids are intended to facilitate experimental design and data interpretation in this exciting field of research.

References

Specificity of JNK for c-Jun Substrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms governing the specific interaction between c-Jun N-terminal Kinases (JNKs) and their archetypal substrate, the transcription factor c-Jun. Understanding this specificity is critical for elucidating cellular signaling pathways in stress responses, apoptosis, and proliferation, and for the development of targeted therapeutics.

The JNK-c-Jun Signaling Axis

The c-Jun N-terminal kinase (JNK) pathway is a conserved three-tiered signaling module belonging to the mitogen-activated protein kinase (MAPK) family.[1] It is activated by a wide range of stimuli, including environmental stresses like UV irradiation and heat shock, as well as inflammatory cytokines.[2][3]

The core cascade begins with the activation of a MAP kinase kinase kinase (MAPKKK), which then phosphorylates and activates a MAP kinase kinase (MKK).[3] Specifically for the JNK pathway, the primary MKKs are MKK4 and MKK7.[3][4] These dual-specificity kinases activate JNK by phosphorylating conserved threonine (Thr) and tyrosine (Tyr) residues within a Thr-Pro-Tyr (TPY) motif in the JNK activation loop.[2][3] Once activated, JNK translocates to the nucleus where it phosphorylates a variety of transcription factors to regulate gene expression.[5]

The most prominent and well-characterized substrate of JNK is the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[3][4] JNK phosphorylates c-Jun within its N-terminal transactivation domain, specifically at Serine-63 (Ser63) and Serine-73 (Ser73).[2][6] This phosphorylation event is a critical step that enhances the transcriptional activity of c-Jun, leading to the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.[4][7]

Scaffold proteins, such as JNK-interacting proteins (JIPs), play a crucial role in the pathway by assembling the kinase components (a MAPKKK, MKK7, and JNK) into a discrete signaling complex.[5][8][9] This co-localization enhances the efficiency and specificity of the signaling cascade, ensuring that the signal is transduced from the correct upstream activators to JNK.[8][9]

JNK_Signaling_Pathway cluster_stimuli External/Internal Stimuli cluster_cascade MAPK Cascade cluster_scaffold Scaffold Protein Complex cluster_nucleus Nuclear Events Stress UV, Heat Shock, Osmotic Shock MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines Cytokines->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK phosphorylates (Thr-Pro-Tyr motif) cJun_unphos c-Jun JNK->cJun_unphos phosphorylates JIP JIP Scaffold JIP->MAPKKK binds JIP->MKK4_7 binds JIP->JNK binds cJun_phos Phospho-c-Jun (Ser63, Ser73) GeneExpression Target Gene Expression (Proliferation, Apoptosis) cJun_phos->GeneExpression activates

JNK Signaling Pathway to c-Jun.

Molecular Basis of Substrate Specificity

The high specificity of JNK for c-Jun, amidst a multitude of other potential substrates in the cell, is not determined by the phosphorylation site alone. It is primarily achieved through a two-step mechanism involving a specific docking interaction that precedes the catalytic phosphorylation event.

Docking Interaction: The Key to Specificity

JNKs, like other MAPKs, possess a substrate-binding site, often called the D-recruitment site (DRS) or common docking (CD) domain, which is located on the kinase surface, distant from the active site.[10][11] Specificity is conferred when a substrate, like c-Jun, contains a complementary "docking motif," also known as a D-domain or JNK-binding domain (JBD).[4][12]

This D-domain on the substrate binds to the docking site on the kinase with high affinity, effectively tethering the substrate to the enzyme.[13] This initial binding event dramatically increases the local concentration of the substrate around the kinase's active site, enhancing the efficiency and specificity of the subsequent phosphorylation.[13][14] The D-domain of c-Jun is located in its N-terminal transactivation domain, proximal to the Ser63 and Ser73 phosphorylation sites.[7][12]

The interaction is highly specific; for instance, the transcription factor JunB has a functional JNK docking site but is not phosphorylated because it lacks the correct residues around the phosphoacceptor sites.[13] Conversely, JunD lacks an efficient docking site but can be phosphorylated if it forms a heterodimer with c-Jun, which provides the necessary docking function.[13]

Phosphorylation Site Consensus Sequence

Following the docking interaction, the catalytic domain of JNK recognizes and phosphorylates specific serine or threonine residues. JNKs are proline-directed serine/threonine kinases, meaning they preferentially phosphorylate a Ser/Thr residue that is immediately followed by a proline (Pro).[4][15] The general consensus motif for MAPK phosphorylation is (Pro)-X-Ser/Thr-Pro, where X is any amino acid.[4] The phosphorylation sites in c-Jun, Ser63 and Ser73, conform to this sequence, contributing to their recognition by the JNK active site.

Specificity_Mechanism JNK_Docking D-Recruitment Site (Docking Site) JNK_Active Catalytic Site (Active Site) cJun_Phos Phosphorylation Sites (Ser63/Ser73) JNK_Active->cJun_Phos Step 2: Phosphorylation (Pro-directed Ser/Thr kinase activity) cJun_Docking D-Domain (JNK Binding Domain) cJun_Docking->JNK_Docking Step 1: High-Affinity Docking (Tethers substrate, ensures specificity)

Logical relationship of JNK-c-Jun specificity.

Quantitative Analysis of the JNK-c-Jun Interaction

The specificity of JNK for c-Jun can be quantified through kinetic and binding affinity measurements. A key finding is that different JNK isoforms exhibit distinct efficiencies in c-Jun binding and phosphorylation. Studies have shown that JNK2 binds to c-Jun with significantly higher efficiency—approximately 25 times greater—than JNK1.[14] This results in a lower Michaelis constant (Km) for JNK2 towards c-Jun, indicating a higher affinity and more efficient phosphorylation at lower substrate concentrations.[14]

Furthermore, the multisite phosphorylation of c-Jun by JNK follows a defined temporal order. The primary sites, Ser63 and Ser73, are phosphorylated rapidly, while other sites like Threonine 91 (Thr91) and Threonine 93 (Thr93) are phosphorylated more slowly.[16] This kinetic difference suggests a mechanism where the duration and intensity of a JNK signal can lead to different functional outcomes by generating distinct c-Jun phosphorylation patterns over time.[16][17]

ParameterJNK IsoformSubstrateValue/ObservationReference
Binding Efficiency JNK1 vs. JNK2c-JunJNK2 binds c-Jun ~25x more efficiently than JNK1.[14]
Michaelis Constant (Km) JNK1 vs. JNK2c-JunJNK2 has a lower Km for c-Jun compared to JNK1.[14]
Phosphorylation Kinetics JNKc-Jun TADSer63 and Ser73 are phosphorylated more rapidly than Thr91 and Thr93.[16]
Substrate Preference JNK1, JNK2c-Jun, JunB, JunDJNKs phosphorylate c-Jun efficiently, JunD less so, and do not phosphorylate JunB.[13][18]

Experimental Protocols

The study of JNK activity and its specificity for c-Jun relies on several key biochemical assays. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Radioactive Kinase Assay

This assay directly measures the transfer of a radiolabeled phosphate group from ATP to the substrate, providing a highly sensitive measure of kinase activity.

Methodology:

  • Immunoprecipitation of JNK (Optional):

    • Lyse cells in a Triton-based lysis buffer.

    • Incubate cell lysates (e.g., 60 µg of protein) with an anti-JNK antibody to capture the kinase.[19]

    • Add Protein A/G agarose beads to pull down the antibody-JNK complex.

    • Wash the beads extensively with lysis buffer followed by kinase assay buffer to remove non-specific proteins.

  • Kinase Reaction:

    • Prepare a kinase reaction mix in a microcentrifuge tube. The final volume is typically 25-30 µL.

    • To the immunoprecipitated JNK beads or purified active JNK enzyme (e.g., 1 µg), add kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[1][20]

    • Add the substrate, typically 1-2 µg of a recombinant GST-c-Jun fusion protein (e.g., residues 1-79, which contain the docking and phosphorylation sites).[19][21]

    • To initiate the reaction, add ATP mix containing cold ATP (e.g., to a final concentration of 30 µM) and 5-10 µCi of [γ-³²P]ATP.[1]

    • Incubate the reaction at 30°C for 30 minutes.[1][21]

  • Termination and Analysis:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.[1]

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

    • Quantify the incorporation of ³²P into the GST-c-Jun band using densitometry or phosphorimager analysis.[21]

Western Blot-Based (Non-Radioactive) Kinase Assay

This method avoids radioactivity by using a phospho-specific antibody to detect the phosphorylated substrate.

Methodology:

  • Immunoprecipitation and Kinase Reaction:

    • Perform the immunoprecipitation of JNK and the kinase reaction as described above (Steps 1 and 2), but use only non-radioactive ("cold") ATP in the reaction mix.

  • Termination and Electrophoresis:

    • Stop the reaction with SDS-PAGE loading buffer and boil.

    • Resolve the proteins via SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63) overnight at 4°C.[19]

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]

    • Image the blot. To normalize, the membrane can be stripped and re-probed for total GST-c-Jun or total JNK.

References

Technical Guide: Theoretical Modeling of (Thr17)-c-Jun (11-23) Peptide Docking to c-Jun N-Terminal Kinase (JNK)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

The interaction between c-Jun N-terminal Kinase (JNK) and its substrate, the transcription factor c-Jun, is a critical node in cellular stress signaling pathways. Phosphorylation of c-Jun by JNK at specific N-terminal sites, such as Serine 63/73 and Threonine 91/93, is a key event in activating its transcriptional activity. This interaction is mediated by a docking site on c-Jun (the δ-domain) that binds to a corresponding docking groove on JNK, ensuring substrate specificity and efficient phosphorylation.[1] This document provides an in-depth technical guide to the theoretical modeling of the binding between JNK and a specific c-Jun fragment, residues 11-23, phosphorylated at Threonine 17 (pThr17). This peptide represents a key portion of the c-Jun docking domain. Understanding this interaction at a molecular level through computational methods like protein-peptide docking and molecular dynamics (MD) simulations is crucial for designing therapeutic peptides or small molecules that can modulate this pathway.

JNK Signaling Pathway Overview

The JNK signaling cascade is a three-tiered kinase module activated by various stress stimuli. It typically involves a MAP Kinase Kinase Kinase (MAP3K) activating a MAP Kinase Kinase (MKK4 or MKK7), which in turn dually phosphorylates and activates JNK.[2][3] Activated JNK then phosphorylates its targets, most notably c-Jun, leading to the formation of the AP-1 transcription factor complex and subsequent regulation of gene expression related to apoptosis, inflammation, and cell proliferation.[3]

JNK_Signaling_Pathway JNK Signaling Pathway to c-Jun Activation cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) MAP3K MAP3K (e.g., MEKK1, ASK1) Cytokines (TNF-α, IL-1)->MAP3K UV Radiation UV Radiation UV Radiation->MAP3K Oxidative Stress Oxidative Stress Oxidative Stress->MAP3K MKK47 MKK4 / MKK7 MAP3K->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates (Thr-Pro-Tyr motif) cJun c-Jun JNK->cJun docks & phosphorylates cJun_p Phosphorylated c-Jun (at Ser63/73) cJun->cJun_p AP1 AP-1 Complex Formation cJun_p->AP1 Gene Gene Expression (Apoptosis, Inflammation) AP1->Gene

Caption: JNK signaling cascade from stress stimuli to gene expression.

Computational Modeling Workflow

The theoretical modeling of the pThr17-c-Jun(11-23)-JNK complex involves a multi-step computational approach. This workflow begins with preparing the molecular structures, followed by protein-peptide docking to generate plausible binding poses. The most promising pose is then subjected to all-atom molecular dynamics (MD) simulations to assess the stability and dynamics of the complex in a simulated physiological environment.

Computational_Workflow Modeling Workflow for JNK-Peptide Docking & Simulation cluster_prep 1. System Preparation cluster_docking 2. Protein-Peptide Docking cluster_md 3. Molecular Dynamics Simulation cluster_analysis 4. Trajectory Analysis P1 Retrieve JNK Crystal Structure (e.g., PDB ID: 1JNK) P3 Prepare Structures (Add hydrogens, assign charges) P1->P3 P2 Build pThr17-c-Jun(11-23) Peptide (Using builder tools) P2->P3 D1 Define Binding Site Restraints (Based on known JNK D-site) P3->D1 D2 Generate Peptide Conformational Ensemble (e.g., HADDOCK) P3->D2 D3 Run Docking Protocol (Rigid-body, semi-flexible, water refinement) D1->D3 D2->D3 D4 Cluster and Score Poses D3->D4 M1 Select Best-Scored Docked Pose D4->M1 M2 Solvate and Ionize System (e.g., GROMACS, AMBER) M1->M2 M3 Energy Minimization & Equilibration (NVT, NPT ensembles) M2->M3 M4 Run Production MD Simulation (e.g., 100-500 ns) M3->M4 A1 Assess Complex Stability (RMSD, RMSF) M4->A1 A2 Analyze Intermolecular Interactions (H-bonds, salt bridges) M4->A2 A3 Calculate Binding Free Energy (MM/PBSA or MM/GBSA) M4->A3

Caption: A comprehensive workflow for docking and simulation.

Detailed Experimental Protocols

The following sections describe representative protocols for the docking and simulation stages. These protocols are based on widely accepted methodologies in the field.[4][5][6]

Protein-Peptide Docking using HADDOCK

HADDOCK (High Ambiguity Driven DOCKing) is an information-driven docking approach well-suited for modeling protein-peptide complexes.[7][8]

  • Structure Preparation:

    • Receptor (JNK): Start with a high-resolution crystal structure of JNK (e.g., JNK1, PDB ID: 1JNK). Remove all non-essential molecules (water, ligands, cofactors). Use tools like pdb-tools to clean the PDB file and ensure chain and residue numbering consistency.

    • Peptide (pThr17-c-Jun(11-23)): The peptide sequence (e.g., Ala-Gln-Ser-Gly-Asn-pThr-Pro-Pro-Gly-Pro-Ala-Ser-Gly) is built using molecular builder software (e.g., PyMOL, Avogadro). The phosphorylated threonine (pThr) residue must be incorporated using appropriate patches or pre-parameterized libraries. To account for flexibility, generate an ensemble of starting conformations (e.g., ideal α-helix, polyproline-II, and extended strand).[7]

  • Defining Interaction Restraints:

    • HADDOCK uses Ambiguous Interaction Restraints (AIRs) to guide the docking.

    • Active Residues (Receptor): Define residues on the JNK surface known to be part of the D-site docking groove as "active". This information can be derived from literature or prior mutagenesis studies.[9]

    • Passive Residues (Peptide): Define all residues of the pThr17-c-Jun peptide as "passive". This allows the entire peptide to interact with the defined active region on the JNK surface.

  • HADDOCK Docking Protocol:

    • Stage 1: Rigid Body Minimization (it0): The peptide ensemble is docked against the receptor as rigid bodies. A large number of models (e.g., 1000) are generated and ranked based on intermolecular energy.

    • Stage 2: Semi-Flexible Simulated Annealing (it1): The top-ranked models from it0 (e.g., 200) are subjected to a simulated annealing refinement. Here, side chains at the interface are allowed to move, followed by flexibility for the peptide backbone.

    • Stage 3: Explicit Solvent Refinement (itw): The models from it1 are further refined in a shell of explicit water molecules to improve the description of solvation and electrostatic interactions.

  • Analysis and Clustering:

    • The final models are clustered based on backbone root-mean-square deviation (RMSD).

    • Clusters are ranked based on the HADDOCK score, a weighted sum of van der Waals, electrostatic, and desolvation energies. The top-ranking clusters represent the most plausible binding modes.

Molecular Dynamics (MD) Simulation using GROMACS

MD simulations provide insights into the dynamic stability and interactions of the docked complex.[10][11]

  • System Setup:

    • Starting Structure: Select the top-ranked (lowest energy) model from the most populated cluster generated by HADDOCK.

    • Force Field: Choose a force field suitable for proteins and phosphorylated residues, such as AMBER ff14SB combined with phosphoserine/threonine parameters.[5] Use pdb2gmx in GROMACS to generate the protein topology.

    • Solvation: Place the complex in a simulation box (e.g., dodecahedron) and solvate with a water model compatible with the force field (e.g., TIP3P).[12] Ensure a minimum distance of 1.0 nm between the protein and the box edges.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's total charge and mimic a physiological salt concentration (e.g., 0.15 M) using the genion tool.

  • Energy Minimization and Equilibration:

    • Minimization: Perform a steep descent energy minimization of the entire system to remove steric clashes.

    • NVT Equilibration: Equilibrate the system for ~100-500 ps in the NVT (constant Number of particles, Volume, Temperature) ensemble at the target temperature (e.g., 300 K) with position restraints on the protein-peptide complex to allow the solvent to equilibrate.

    • NPT Equilibration: Follow with a longer equilibration (~1-5 ns) in the NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density of the system, gradually releasing the position restraints.

  • Production MD:

    • Run the production simulation for a duration sufficient to observe conformational stability and relevant dynamics (e.g., 100-500 ns) without any restraints. Save coordinates every 10-100 ps for analysis.

  • Trajectory Analysis:

    • RMSD and RMSF: Calculate the Root Mean Square Deviation (RMSD) to assess the overall stability of the complex over time and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Interaction Analysis: Analyze intermolecular hydrogen bonds, salt bridges, and hydrophobic contacts throughout the simulation to identify key persistent interactions.

    • Binding Free Energy: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity.[13]

Quantitative Data Presentation

The outputs of docking and MD simulations provide quantitative metrics to evaluate the binding interaction. The tables below present a representative summary of the kind of data generated from these computational experiments.

Note: The following values are illustrative examples based on typical protein-peptide interaction studies and do not represent actual experimental results for this specific complex.

Table 1: Representative HADDOCK Docking Results for Top 5 Clusters

Cluster IDHADDOCK Score (a.u.)van der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Desolvation Energy (kcal/mol)Structures in Cluster
1-110.5 ± 5.2-45.8 ± 3.1-150.2 ± 10.5-8.5 ± 2.445
2-95.3 ± 8.1-40.1 ± 4.5-125.7 ± 12.1-5.1 ± 3.028
3-89.7 ± 7.5-35.6 ± 3.9-110.9 ± 9.8-7.2 ± 2.121
4-82.1 ± 10.3-38.2 ± 5.1-98.4 ± 15.32.1 ± 1.815
5-75.4 ± 9.9-30.9 ± 4.8-85.0 ± 11.7-3.7 ± 2.511

Table 2: Representative MM/PBSA Binding Free Energy Calculation

Energy ComponentAverage Value (kcal/mol)Standard Deviation (kcal/mol)
van der Waals Energy (ΔE_vdW)-55.84.7
Electrostatic Energy (ΔE_elec)-165.39.8
Gas Phase Energy (ΔE_MM) -221.1 11.5
Polar Solvation Energy (ΔG_polar)190.410.2
Nonpolar Solvation Energy (ΔG_nonpolar)-6.70.9
Total Solvation Energy (ΔG_solv) 183.7 10.8
Binding Free Energy (ΔG_bind) -37.4 15.6

Disclaimer: This document provides a generalized framework and representative protocols for the theoretical modeling of the (Thr17)-c-Jun (11-23) peptide docking to JNK. Specific parameters, software versions, and analysis techniques should be adapted based on the available computational resources and the specific scientific questions being addressed.

References

Methodological & Application

Application Notes: Utilizing (Thr17)-c-Jun (11-23) in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The c-Jun N-terminal Kinases (JNKs) are critical members of the mitogen-activated protein kinase (MAPK) family, playing a central role in cellular responses to stress stimuli such as cytokines, UV irradiation, and heat shock.[1] Activated JNKs regulate key cellular processes including gene expression, apoptosis, and inflammation by phosphorylating specific downstream target proteins.[2][3][4]

The transcription factor c-Jun is the archetypal substrate for JNKs.[5] Phosphorylation of c-Jun by JNK, primarily at Serine-63 and Serine-73 in its N-terminal transactivation domain, enhances its transcriptional activity.[1][6] This activation leads to the expression of genes involved in various cellular responses, making the JNK-c-Jun signaling axis a significant focus for research and therapeutic development, particularly in neurodegenerative diseases, cancer, and inflammatory disorders.[3][4][6]

The peptide (Thr17)-c-Jun (11-23) represents a synthetic fragment of the c-Jun protein. The nomenclature suggests a threonine substitution at position 17 within the amino acid 11-23 sequence. Given its origin, this peptide is a potential substrate for kinases that target c-Jun, with JNKs being the primary candidates. An in vitro kinase assay using this peptide can be a powerful tool for various applications:

  • Screening for JNK inhibitors: Identifying small molecules that block the phosphorylation of the peptide.

  • Characterizing JNK activity: Measuring the enzymatic activity of JNK from cell lysates or purified sources.

  • Investigating kinase specificity: Determining if other kinases can phosphorylate this specific c-Jun fragment.

These application notes provide detailed protocols for using (Thr17)-c-Jun (11-23) in common non-radioactive kinase assay formats, tailored for researchers in academia and the pharmaceutical industry.

JNK Signaling Pathway Overview

The JNK signaling cascade is initiated by various stress signals and culminates in the phosphorylation of target proteins like c-Jun. The pathway is a tiered kinase module, providing points for signal amplification and regulation.

G cluster_input Stress Stimuli cluster_cascade Kinase Cascade cluster_output Cellular Response UV UV Radiation MAPKKK MAPKKK (e.g., MEKK1, ASK1) UV->MAPKKK Activation Cytokines Inflammatory Cytokines Cytokines->MAPKKK Activation Stress Osmotic Stress Stress->MAPKKK Activation MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK Phosphorylation JNK JNK (JNK1/2/3) MAPKK->JNK Dual Phosphorylation (Thr-Pro-Tyr motif) cJun c-Jun Phosphorylation (Ser63, Ser73) JNK->cJun Phosphorylation Apoptosis Apoptosis JNK->Apoptosis Other Substrates (e.g., Bcl-2 family) Transcription AP-1 Transcriptional Activity cJun->Transcription G A 1. Prepare Reagents (Kinase, Substrate, ATP, Buffer) B 2. Initiate Reaction (Incubate at 30°C) A->B C 3. Stop Reaction (e.g., add EDTA) B->C D 4. Detect Product (Phospho-peptide) C->D E 5. Analyze Data (Calculate Activity/IC50) D->E G cluster_steps ELISA Detection Principle cluster_viz A 1. Coat plate with NeutrAvidin/Streptavidin B 2. Add biotinylated (Thr17)-c-Jun (11-23) from stopped kinase reaction C 3. Add primary antibody (anti-phospho-Thr specific) D 4. Add HRP-conjugated secondary antibody E 5. Add TMB substrate and measure absorbance p1 s1 S p2 p3 p4 p5 ph P s1->ph ab1 Ab1 ph->ab1 ab2 Ab2-HRP ab1->ab2 sig Signal ab2->sig

References

Application Notes and Protocols for In Vitro Phosphorylation of (Thr17)-c-Jun (11-23) by JNK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are critical members of the mitogen-activated protein kinase (MAPK) family. They are activated in response to a variety of cellular stresses, including inflammatory cytokines, UV radiation, and heat shock. Once activated, JNKs translocate to the nucleus and phosphorylate a range of transcription factors, most notably c-Jun. The phosphorylation of c-Jun at serine 63 and serine 73 within its N-terminal activation domain is a well-established event that enhances its transcriptional activity.[1][2][3] This signaling cascade is implicated in diverse cellular processes such as proliferation, apoptosis, and inflammation, making JNK a significant target in drug discovery for various pathologies, including neurodegenerative diseases and cancer.[4][5]

These application notes provide a detailed protocol for an in vitro kinase assay to measure the phosphorylation of a specific peptide substrate, (Thr17)-c-Jun (11-23), by JNK. This peptide represents a fragment of the c-Jun protein. The protocol is designed to be adaptable for various detection methods, including radiometric and non-radioactive approaches, and is suitable for screening potential JNK inhibitors.

JNK Signaling Pathway

The activation of JNK is a multi-step process that begins with upstream stimuli and culminates in the phosphorylation of its substrates. A simplified representation of this pathway leading to c-Jun phosphorylation is depicted below.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK, MLK) Stress Stimuli->MAPKKK Growth Factors Growth Factors Growth Factors->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates (Thr-Pro-Tyr) cJun c-Jun JNK->cJun translocates & phosphorylates p_cJun Phospho-c-Jun (e.g., Thr17) Gene Target Gene Expression p_cJun->Gene regulates

Caption: Simplified JNK signaling pathway leading to c-Jun phosphorylation.

Experimental Protocols

This section outlines the necessary reagents and a step-by-step procedure for performing the in vitro JNK kinase assay.

Materials and Reagents
  • Enzyme: Active JNK (recombinant)

  • Substrate: (Thr17)-c-Jun (11-23) peptide

  • Kinase Reaction Buffer (2X): 50 mM HEPES (pH 7.4), 50 mM MgCl₂, 4 mM Dithiothreitol (DTT), 0.2 mM Sodium Orthovanadate (Na₃VO₄), 50 mM β-glycerophosphate.[6]

  • ATP Solution: 10 mM ATP in sterile water

  • [γ-³²P]ATP: For radioactive detection (10 mCi/ml)

  • Stop Solution: For radioactive assays: 75 mM phosphoric acid. For non-radioactive assays: 50 mM EDTA.

  • Detection Reagents: Dependent on the chosen method (e.g., phospho-specific antibody for Western blot or ELISA, scintillation fluid for radiometric assay).

  • 96-well plates: For assay setup.

  • Incubator: Set to 30°C.

Experimental Workflow

The overall workflow for the in vitro JNK kinase assay is illustrated in the following diagram.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase Buffer - ATP Solution - JNK Enzyme - c-Jun Peptide Mix Combine JNK, c-Jun peptide, and Kinase Buffer in wells Reagents->Mix Incubate1 Pre-incubate (optional, for inhibitor screening) Mix->Incubate1 Initiate Initiate reaction with ATP (and [γ-³²P]ATP if radioactive) Incubate1->Initiate Incubate2 Incubate at 30°C Initiate->Incubate2 Terminate Terminate reaction with Stop Solution Incubate2->Terminate Detect Detect Phosphorylation (e.g., Scintillation Counting, Western Blot, ELISA, TR-FRET) Terminate->Detect Analyze Analyze Data and Calculate Kinase Activity Detect->Analyze

Caption: General workflow for the in vitro JNK kinase assay.

Detailed Protocol
  • Prepare the Kinase Reaction Master Mix: On ice, prepare a master mix containing the 2X Kinase Reaction Buffer and the (Thr17)-c-Jun (11-23) peptide substrate. The final concentration of the peptide should be optimized, but a starting point of 1-5 µg per reaction is recommended.

  • Aliquot the Master Mix: Add 25 µL of the master mix to each well of a 96-well plate.

  • Add JNK Enzyme: Dilute the active JNK enzyme in 1X Kinase Reaction Buffer to the desired concentration. Add 10 µL of the diluted JNK to each well. For a negative control, add 10 µL of 1X Kinase Reaction Buffer without the enzyme.

  • Inhibitor Screening (Optional): If screening for inhibitors, add the test compounds at various concentrations to the appropriate wells and pre-incubate the plate for 10-15 minutes at room temperature.

  • Initiate the Kinase Reaction: Prepare the ATP solution. For a final volume of 50 µL, the final ATP concentration should typically be in the range of 10-100 µM.

    • For Radioactive Detection: Add a spike of [γ-³²P]ATP to the cold ATP solution. A final activity of 1-5 µCi per reaction is generally sufficient.[6]

    • Add 15 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30 minutes.[6] The incubation time may need to be optimized based on the activity of the JNK enzyme.

  • Terminate the Reaction: Add 25 µL of the appropriate Stop Solution to each well.

  • Detection and Data Analysis: Proceed with the chosen detection method.

    • Radioactive Assay: Spot a portion of the reaction mixture onto phosphocellulose paper, wash unbound [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[7]

    • Non-Radioactive Assays:

      • ELISA: Use a phospho-specific antibody that recognizes phosphorylated Thr17 on the c-Jun peptide in a standard ELISA format.[8]

      • Western Blot: If using a larger c-Jun protein substrate, the reaction products can be separated by SDS-PAGE, transferred to a membrane, and probed with a phospho-specific antibody.[9]

      • Fluorescence-Based Assays: Methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) can be employed using appropriately labeled substrates and antibodies.[10][11]

Data Presentation

Quantitative data from the in vitro kinase assay should be summarized to allow for clear comparison between different conditions (e.g., presence vs. absence of inhibitors). The results can be presented as raw data (e.g., counts per minute for radioactive assays, fluorescence intensity for fluorescent assays) or as a percentage of the control (uninhibited) JNK activity.

Table 1: Example Data Summary for JNK Inhibitor Screening
CompoundConcentration (µM)JNK Activity (CPM)% Inhibition
Control (No Inhibitor)015,0000
Inhibitor A0.112,50016.7
Inhibitor A17,50050.0
Inhibitor A101,50090.0
Negative Control (No JNK)N/A15099.0

Note: CPM = Counts Per Minute. The % inhibition can be calculated as: [1 - (CPM_inhibitor / CPM_control)] * 100.

Conclusion

This document provides a comprehensive protocol for conducting an in vitro phosphorylation assay using JNK and a specific c-Jun peptide substrate. The detailed methodology and adaptable detection methods make this protocol a valuable tool for researchers investigating JNK activity and for professionals in drug development screening for novel JNK inhibitors. Careful optimization of enzyme, substrate, and ATP concentrations, as well as incubation times, is recommended to achieve the best results for your specific experimental setup.

References

Application Notes and Protocols for (Thr17)-c-Jun (11-23) as a Competitive Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive overview of the potential use of the peptide (Thr17)-c-Jun (11-23) as a competitive inhibitor of c-Jun N-terminal Kinases (JNKs). This document is intended for researchers, scientists, and drug development professionals interested in targeting the JNK signaling pathway. Included are a summary of the JNK signaling cascade, the proposed mechanism of action for this peptide inhibitor, detailed protocols for its experimental validation, and illustrative data presented in tabular format.

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[2] The JNK signaling pathway is a crucial regulator of numerous cellular processes such as gene expression, cell proliferation, differentiation, apoptosis, and inflammation.[3] Dysregulation of the JNK pathway has been implicated in a wide range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][4]

JNKs exert their effects by phosphorylating a range of downstream substrates, with the transcription factor c-Jun being one of the most prominent.[2] Phosphorylation of c-Jun on Serine-63 and Serine-73 within its transactivation domain by JNKs enhances its transcriptional activity.[2] This leads to the regulation of target genes involved in the aforementioned cellular processes.

(Thr17)-c-Jun (11-23) is a synthetic peptide fragment of c-Jun.[2] Based on its origin as a fragment of a primary JNK substrate, it is proposed to act as a competitive inhibitor by binding to the substrate-docking site on JNK, thereby preventing the phosphorylation of endogenous c-Jun and other JNK substrates. This document outlines the theoretical basis and practical protocols for investigating the inhibitory potential of (Thr17)-c-Jun (11-23).

Proposed Mechanism of Action

(Thr17)-c-Jun (11-23) is hypothesized to function as a competitive inhibitor of JNK by mimicking the substrate recognition site of c-Jun. This peptide fragment likely occupies the substrate-binding pocket on the JNK enzyme, thereby competing with full-length c-Jun and other substrates for access to the kinase. This competitive binding is expected to reduce the rate of phosphorylation of JNK targets in a concentration-dependent manner. The "Thr17" designation suggests a threonine residue at position 17 of the full-length c-Jun protein, which falls within the 11-23 fragment.

Below is a diagram illustrating the proposed competitive inhibition mechanism.

Competitive_Inhibition_Mechanism cluster_0 Normal JNK Activity cluster_1 Competitive Inhibition JNK_active Active JNK cJun_substrate c-Jun (Substrate) JNK_active->cJun_substrate Binds Phospho_cJun Phosphorylated c-Jun cJun_substrate->Phospho_cJun Phosphorylation JNK_active2 Active JNK Inhibitor (Thr17)-c-Jun (11-23) (Inhibitor) JNK_active2->Inhibitor Binds (Blocks Substrate) cJun_substrate2 c-Jun (Substrate) JNK_active2->cJun_substrate2 Binding Inhibited

Proposed mechanism of JNK inhibition.

JNK Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade. It is initiated by various stress signals that activate MAP kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7. In turn, MKK4 and MKK7 dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK then phosphorylates its downstream targets, including c-Jun, which leads to the formation of the AP-1 transcription factor complex and subsequent regulation of gene expression.

The following diagram outlines the core JNK signaling cascade.

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines, etc.) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 P JNK JNK MKK4_7->JNK P cJun c-Jun JNK->cJun P AP1 AP-1 Complex Formation cJun->AP1 Gene_Expression Target Gene Expression AP1->Gene_Expression Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) Gene_Expression->Cellular_Response Inhibitor (Thr17)-c-Jun (11-23) Inhibitor->JNK Inhibits

The JNK signaling cascade.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Ki (nM)Mechanism of Inhibition
(Thr17)-c-Jun (11-23) JNK1TBDTBDCompetitive (Hypothesized)
JNK2TBDTBDCompetitive (Hypothesized)
JNK3TBDTBDCompetitive (Hypothesized)
SP600125JNK140-ATP-Competitive
JNK240-ATP-Competitive
JNK390-ATP-Competitive
JNK Inhibitor VIIIJNK1452Not Specified
JNK21604Not Specified
JNK3-52Not Specified

TBD: To Be Determined

Table 2: Cellular Activity Profile

CompoundCell LineAssayEC50 (µM)
(Thr17)-c-Jun (11-23) HeLac-Jun PhosphorylationTBD
JurkatIL-2 ProductionTBD
SP600125HeLac-Jun Phosphorylation5-10
JurkatIL-2 Production10

TBD: To Be Determined

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory activity of (Thr17)-c-Jun (11-23).

Protocol 1: In Vitro JNK Kinase Assay (Radiometric)

This protocol is designed to determine the IC50 of (Thr17)-c-Jun (11-23) against a specific JNK isoform.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3

  • GST-c-Jun (1-79) substrate

  • (Thr17)-c-Jun (11-23) peptide

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP

  • 10% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of (Thr17)-c-Jun (11-23) in the kinase assay buffer. A typical starting concentration might be 100 µM with 3-fold serial dilutions.

  • In a microcentrifuge tube, combine the kinase assay buffer, the desired JNK isoform (e.g., 10-20 ng), and the GST-c-Jun substrate (e.g., 1 µg).

  • Add the serially diluted (Thr17)-c-Jun (11-23) or a vehicle control (e.g., DMSO or water) to the respective tubes.

  • Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³³P]ATP (to a final concentration of 10 µM).

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Rinse the paper with acetone and let it air dry.

  • Place the paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular c-Jun Phosphorylation Assay (Western Blot)

This protocol assesses the ability of (Thr17)-c-Jun (11-23) to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

Materials:

  • Cell line known to have an active JNK pathway (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • JNK activator (e.g., Anisomycin, UV-C irradiation)

  • (Thr17)-c-Jun (11-23) peptide (if cell-permeable, otherwise a cell-permeable version is required)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of (Thr17)-c-Jun (11-23) for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total c-Jun and β-actin to ensure equal loading.

  • Quantify the band intensities to determine the relative levels of c-Jun phosphorylation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing a novel kinase inhibitor like (Thr17)-c-Jun (11-23).

Inhibitor_Characterization_Workflow start Hypothesized Inhibitor ((Thr17)-c-Jun (11-23)) in_vitro_assay In Vitro Kinase Assay (Protocol 1) start->in_vitro_assay ic50_determination Determine IC50 and Ki in_vitro_assay->ic50_determination cellular_assay Cellular Assay (Protocol 2) ic50_determination->cellular_assay ec50_determination Determine Cellular Potency (EC50) cellular_assay->ec50_determination selectivity_profiling Kinase Selectivity Profiling (Against a panel of kinases) ec50_determination->selectivity_profiling downstream_effects Analyze Downstream Effects (e.g., Gene Expression, Apoptosis) selectivity_profiling->downstream_effects conclusion Characterize Inhibitor Profile downstream_effects->conclusion

Workflow for inhibitor characterization.

Conclusion

The peptide (Thr17)-c-Jun (11-23) represents a potential tool for the targeted inhibition of the JNK signaling pathway. Its proposed mechanism as a competitive inhibitor offers a rational basis for its use in research and drug development. The protocols provided herein offer a framework for the systematic evaluation of its inhibitory properties, both in vitro and in a cellular context. Further studies, including comprehensive kinase selectivity profiling and in vivo efficacy models, will be necessary to fully elucidate its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental systems and objectives.

References

Application Notes and Protocols for Cell-Based Assays Utilizing c-Jun Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for advanced cell-based assays that leverage c-Jun peptide substrates to investigate the activity of c-Jun N-terminal Kinase (JNK). The methodologies described are suitable for basic research, target validation, and high-throughput screening for JNK pathway modulators.

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including proliferation, apoptosis, and inflammation.[1] A primary substrate of JNK is the transcription factor c-Jun.[1] The phosphorylation of c-Jun by JNK is a critical event in the activation of the AP-1 transcription factor complex, which regulates the expression of numerous genes involved in cellular stress responses. Consequently, monitoring the JNK-mediated phosphorylation of c-Jun is a key strategy for assessing JNK activity in cells.

While short peptides like (Thr17)-c-Jun (11-23) are derived from the JNK phosphorylation site on c-Jun, their direct application in cell-based assays is limited by poor cell permeability. To overcome this, more sophisticated methods have been developed to measure intracellular JNK activity using c-Jun peptide sequences. This document details three such advanced assay formats:

  • Live-Cell FRET-Based Biosensor Assay: For real-time monitoring of JNK activity in living cells.

  • Cell-Permeable Peptide Inhibitor Assay: For assessing the downstream cellular consequences of inhibiting the JNK/c-Jun interaction.

  • High-Throughput AlphaScreen Assay: A proximity-based assay for quantifying JNK activity in cell lysates, suitable for screening applications.

JNK Signaling Pathway Overview

The JNK signaling cascade is a three-tiered kinase module. It is activated by various stress stimuli, leading to the sequential activation of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK - typically MKK4 or MKK7), and finally JNK. Activated JNK then phosphorylates its substrates, including c-Jun, which subsequently modulates gene expression.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli UV, Cytokines, Osmotic Shock MAPKKK MAPKKK (e.g., MEKK1) Stimuli->MAPKKK MAPKK MAPKK (MKK4/MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation p_cJun Phospho-c-Jun AP1 AP-1 Complex p_cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression

Caption: The JNK Signaling Pathway.

Application Note 1: Live-Cell JNK Activity Monitoring with a FRET-Based Biosensor

This method allows for the real-time, non-invasive measurement of JNK activity in living cells. It utilizes a genetically encoded biosensor that contains a c-Jun peptide sequence.

Principle

The biosensor is a fusion protein comprising a cyan fluorescent protein (CFP), a yellow fluorescent protein (YFP), a phosphoamino acid-binding domain (such as FHA1), and a JNK-specific substrate peptide derived from c-Jun.[2] In the basal state, the proteins are oriented such that Förster Resonance Energy Transfer (FRET) from CFP to YFP is low. Upon activation by endogenous JNK, the c-Jun peptide is phosphorylated. This phosphopeptide then binds to the phosphoamino acid-binding domain, inducing a conformational change in the biosensor that brings CFP and YFP into closer proximity, resulting in an increase in FRET.[2]

FRET_Biosensor_Workflow cluster_inactive Inactive State cluster_active Active State Inactive_Sensor CFP - c-Jun Peptide - FHA1 - YFP Low_FRET Low FRET Inactive_Sensor->Low_FRET Active_Sensor CFP - Phospho-c-Jun - FHA1 - YFP (Conformational Change) JNK_inactive Inactive JNK JNK_active Active JNK JNK_inactive->JNK_active  Stress  Stimulus High_FRET High FRET Active_Sensor->High_FRET JNK_active->Inactive_Sensor Phosphorylation CPP_Workflow cluster_treatment Cell Treatment cluster_inhibition Intracellular Action cluster_readout Downstream Readout CPP_Peptide TAT-c-Jun Peptide Cells Cells in Culture CPP_Peptide->Cells Addition to Media Uptake Cellular Uptake Cells->Uptake Inhibition Competitive Inhibition Uptake->Inhibition JNK_cJun JNK-c-Jun Interaction JNK_cJun->Inhibition Apoptosis Apoptosis Induction Inhibition->Apoptosis Caspase Caspase-3/7 Activity Assay Apoptosis->Caspase

References

Application Notes and Protocols: Synthesis and Purification of (Thr17)-c-Jun (11-23) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun protein, a component of the AP-1 transcription factor, is a critical regulator of gene expression in response to a variety of stimuli, including stress, cytokines, and growth factors. Its activity is modulated by phosphorylation, primarily through the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] The specific phosphorylation of serine and threonine residues within the transactivation domain of c-Jun enhances its transcriptional activity.[1][3][4] Synthetic peptides corresponding to specific regions of c-Jun, particularly those containing key phosphorylation sites, are invaluable tools for studying the kinetics and substrate specificity of JNK, as well as for developing potential inhibitors of the c-Jun signaling pathway.

This document provides detailed protocols for the chemical synthesis, purification, and characterization of the (Thr17)-c-Jun (11-23) peptide fragment. The inclusion of a threonine at position 17 is designed to investigate the role of this specific residue in c-Jun function and its potential as a phosphorylation site.

Data Summary

Table 1: Peptide Specifications

PropertyValue
Peptide Name(Thr17)-c-Jun (11-23)
SequenceGln-Lys-Thr-Glu-Pro-Gln-Leu-Phe-Pro
ModificationsNone
Molecular FormulaC63H95N13O18
Molecular Weight1326.52 Da
Purity (Post-Purification)>95%
Storage-20°C as a lyophilized powder

Table 2: HPLC Purification Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 min15-45% B over 40 min
Flow Rate 1.0 mL/min15.0 mL/min
Detection 220 nm220 nm

Table 3: Mass Spectrometry Analysis

Analysis TypeExpected Mass [M+H]⁺
ESI-MS1327.53

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of (Thr17)-c-Jun (11-23) using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Pro-Wang resin

  • Fmoc-protected amino acids (Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Phe-OH)

  • Coupling reagents: HBTU, HOBt

  • Activator base: DIPEA

  • Deprotection reagent: 20% Piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Pelleting and Drying: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude peptide pellet under vacuum.

II. Peptide Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase HPLC.[5][6][7][8][9]

Materials:

  • Crude (Thr17)-c-Jun (11-23) peptide

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Method Development (Analytical Scale):

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a scouting gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the retention time of the target peptide.[6]

  • Preparative Purification:

    • Equilibrate the preparative C18 column with a low percentage of Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Run a focused gradient based on the analytical run (e.g., 15-45% Mobile Phase B over 40 minutes) to separate the target peptide from impurities.[9]

  • Fraction Collection: Collect fractions corresponding to the major peak observed at 220 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[9]

III. Peptide Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.[10][11][12]

Materials:

  • Purified (Thr17)-c-Jun (11-23) peptide

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the peptide.

Visualizations

c-Jun Signaling Pathway

c_Jun_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Stress_Stimuli Stress Stimuli (UV, Cytokines) Stress_Stimuli->Receptor MEKK MEKK Receptor->MEKK Activation MKK4_7 MKK4/7 MEKK->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Inactive_cJun Inactive c-Jun JNK->Inactive_cJun Phosphorylation (Ser/Thr) Active_cJun Active c-Jun (Phosphorylated) Inactive_cJun->Active_cJun DNA AP-1 Site Active_cJun->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes

Caption: The JNK signaling cascade leading to c-Jun activation.

Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Precipitation Precipitation & Drying Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Prep_HPLC Preparative HPLC Crude_Peptide->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Analytical_HPLC Analytical HPLC (Purity Check) Fraction_Collection->Analytical_HPLC MS Mass Spectrometry (Identity Confirmation) Lyophilization->MS Pure_Peptide Purified Peptide (>95% Purity) Analytical_HPLC->Pure_Peptide MS->Pure_Peptide

Caption: Workflow for synthesis and purification of (Thr17)-c-Jun (11-23).

References

Application Notes and Protocols for Studying JNK Activity in Cell Lysates Using (Thr17)-c-Jun (11-23)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] JNKs are activated by a variety of environmental stresses, including UV radiation, inflammatory cytokines, and growth factors.[1][2] Once activated, JNKs phosphorylate a range of substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in cellular processes such as proliferation, transformation, survival, and apoptosis.[3] The phosphorylation of c-Jun by JNK at serines 63 and 73 is a critical event for its activation.[1][4][5]

The peptide (Thr17)-c-Jun (11-23) serves as a specific substrate for JNK, mimicking the N-terminal region of c-Jun that contains the key phosphorylation sites. This makes it an invaluable tool for accurately measuring JNK activity in cell lysates, facilitating research into JNK signaling and the development of novel JNK inhibitors.[6][7][8][9] These application notes provide detailed protocols for both radioactive and non-radioactive assays to quantify JNK activity using a c-Jun derived peptide substrate.

Signaling Pathway and Experimental Workflow

The JNK signaling cascade is a three-tiered kinase module.[10][11] Environmental stresses and cytokines activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), specifically MKK4 and MKK7.[10][11][12] These activated MAP2Ks then dually phosphorylate JNK on a threonine and a tyrosine residue within its activation loop, leading to JNK activation.[1] Activated JNK can then translocate to the nucleus to phosphorylate its targets, including c-Jun.[1][2]

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress MAP3K MAP3K (e.g., MEKK1-4, MLKs) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K P JNK JNK MAP2K->JNK P JNK_active p-JNK (Active) cJun c-Jun JNK_active->cJun P cJun_active_n p-c-Jun (Active) JNK_active->cJun_active_n Translocation cJun_active p-c-Jun (Active) Gene_Expression Gene Expression (Proliferation, Apoptosis, etc.) cJun_active_n->Gene_Expression

JNK Signaling Pathway.

The experimental workflow for a JNK kinase assay typically involves cell lysis, immunoprecipitation of JNK, the kinase reaction with a c-Jun substrate, and subsequent detection of substrate phosphorylation.

JNK_Assay_Workflow cluster_reagents start Start: Stimulated Cells cell_lysis Cell Lysis start->cell_lysis ip Immunoprecipitation of JNK cell_lysis->ip kinase_reaction Kinase Reaction ip->kinase_reaction detection Detection kinase_reaction->detection end End: Quantify JNK Activity detection->end lysis_buffer Lysis Buffer lysis_buffer->cell_lysis jnk_antibody JNK Antibody & Protein A/G Beads jnk_antibody->ip cjun_peptide c-Jun Peptide Substrate & ATP (Radiolabeled or Cold) cjun_peptide->kinase_reaction detection_reagent Detection Reagent (e.g., p-c-Jun Antibody) detection_reagent->detection

General JNK Kinase Assay Workflow.

Data Presentation

The following tables summarize hypothetical quantitative data from JNK activity assays performed under different conditions.

Table 1: Radioactive JNK Kinase Assay Data

Sample ConditionTotal Protein (µg)JNK Activity (pmol/min/mg)Standard Deviation
Untreated Control20015.22.1
UV-C Treated (100 J/m²)200158.612.5
Anisomycin (10 µg/mL)200210.318.9
JNK Inhibitor (SP600125, 10 µM) + Anisomycin20025.43.8

Table 2: Non-Radioactive JNK Kinase Assay Data (Western Blot Densitometry)

Sample ConditionTotal Protein (µg)Relative Phospho-c-Jun Signal (Arbitrary Units)Standard Deviation
Untreated Control2001.00.15
UV-C Treated (100 J/m²)2009.80.8
Anisomycin (10 µg/mL)20014.21.2
JNK Inhibitor (SP600125, 10 µM) + Anisomycin2001.50.2

Experimental Protocols

Protocol 1: Preparation of Cell Lysates
  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with desired stimuli (e.g., UV radiation, anisomycin) or inhibitors for the appropriate duration. Include an untreated control.

  • Harvesting: Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na₃VO₄, 1 µg/mL leupeptin, and 1 mM PMSF) to the cell plate.

  • Incubation: Incubate on ice for 5-10 minutes with occasional swirling.

  • Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay). The lysate can be used immediately or stored at -80°C.

Protocol 2: JNK Immunoprecipitation
  • Lysate Preparation: For each assay, dilute 200-500 µg of total protein from the cell lysate with lysis buffer to a final volume of 200 µL.

  • Antibody Incubation: Add 2 µg of a JNK-specific antibody (recognizing all isoforms) to the diluted lysate. Incubate with gentle rocking for 1-2 hours at 4°C.

  • Bead Incubation: Add 20 µL of a 50% slurry of Protein A/G agarose beads to each tube. Incubate with gentle rocking for an additional 1 hour or overnight at 4°C.

  • Washing: Pellet the beads by centrifugation at 500 x g for 30 seconds at 4°C. Carefully remove the supernatant. Wash the beads three times with 500 µL of ice-cold lysis buffer and once with 500 µL of Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).

Protocol 3: Radioactive JNK Kinase Assay

This protocol utilizes [γ-³²P]ATP and requires appropriate safety precautions.[13][14][15]

  • Reaction Setup: To the washed immunoprecipitated JNK beads, add the following to a final volume of 50 µL:

    • 20 µL of Kinase Buffer

    • 10 µL of ATP mixture (10 µM unlabeled ATP, 5-10 µCi [γ-³²P]ATP)

    • 1 µg of (Thr17)-c-Jun (11-23) peptide substrate

  • Initiate Reaction: Gently vortex and incubate the reaction mixture at 30°C for 30 minutes.

  • Terminate Reaction: Stop the reaction by adding 25 µL of 3X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separation and Detection:

    • Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.

    • After electrophoresis, stain the gel with Coomassie Blue to visualize the peptide band, or transfer to a PVDF membrane.

    • Expose the dried gel or membrane to a phosphor screen or X-ray film to detect the incorporated radiolabel.

  • Quantification: Excise the band corresponding to the phosphorylated c-Jun peptide and quantify the radioactivity using a scintillation counter. Calculate JNK specific activity as pmol of phosphate transferred per minute per mg of total protein in the initial lysate.

Protocol 4: Non-Radioactive JNK Kinase Assay (Western Blot)

This method is a safer alternative to the radioactive assay and relies on an antibody that specifically recognizes phosphorylated c-Jun.[2][16][17][18]

  • Reaction Setup: To the washed immunoprecipitated JNK beads, add the following to a final volume of 50 µL:

    • 40 µL of Kinase Buffer

    • 10 µL of ATP (200 µM final concentration)

    • 1 µg of (Thr17)-c-Jun (11-23) peptide substrate

  • Initiate Reaction: Gently vortex and incubate the reaction mixture at 30°C for 30 minutes.

  • Terminate Reaction: Stop the reaction by adding 25 µL of 3X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blotting:

    • Centrifuge the samples and load the supernatant onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to a loading control if necessary.

Applications in Drug Discovery

The JNK signaling pathway is implicated in a variety of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[7][9][19][20] The assays described here provide a robust platform for:

  • High-Throughput Screening (HTS): The non-radioactive assay can be adapted for HTS of compound libraries to identify novel JNK inhibitors.

  • Lead Optimization: Quantitatively assessing the potency (e.g., IC₅₀ values) and selectivity of lead compounds.

  • Mechanism of Action Studies: Investigating how novel compounds inhibit JNK activity in a cellular context.

  • Biomarker Development: Measuring JNK activity in preclinical models to assess drug efficacy and target engagement.

By providing a reliable method to quantify JNK activity, the use of (Thr17)-c-Jun (11-23) as a substrate accelerates the discovery and development of next-generation JNK-targeted therapies.

References

Application Notes and Protocols: Investigating Apoptosis with c-Jun Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key signaling pathway governing apoptosis is the c-Jun N-terminal kinase (JNK) cascade.[1] JNKs are stress-activated protein kinases that, upon activation by stimuli like cytokines, UV irradiation, or heat shock, phosphorylate a variety of downstream targets, including the transcription factor c-Jun.[2]

Phosphorylation of c-Jun on serine residues 63 and 73 is a critical event that enhances its transcriptional activity.[3] This leads to the formation of the Activator Protein-1 (AP-1) transcription complex, which regulates the expression of genes involved in both cell survival and apoptosis, such as Fas-L and members of the Bcl-2 family.[4] Given its central role, modulating c-Jun activity provides a powerful tool for studying and potentially controlling apoptotic processes.

These application notes provide a detailed experimental framework for using c-Jun peptides, typically designed as inhibitors, to investigate the role of c-Jun in apoptosis. The protocols outlined below cover experimental design, cell-based assays for quantifying apoptosis, and biochemical methods for analyzing key protein markers.

The c-Jun Signaling Pathway in Apoptosis

The JNK signaling pathway is a multi-tiered kinase cascade activated by various stress signals.[1] Once activated, JNKs translocate to the nucleus to phosphorylate and activate c-Jun, or to the mitochondria to directly phosphorylate and regulate Bcl-2 family proteins.[3][5] Activated c-Jun, as part of the AP-1 complex, then drives the transcription of pro-apoptotic genes.[4] c-Jun peptides are often designed to interfere with c-Jun's ability to dimerize or bind to DNA, thus inhibiting its transcriptional function and allowing researchers to dissect its specific contribution to the apoptotic cascade.[6]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Stress Stress Stimuli (UV, TNF-α, etc.) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK JNK MKK->JNK P Bcl2 Anti-apoptotic Bcl-2 proteins JNK->Bcl2 P Pro_Bcl2 Pro-apoptotic Bcl-2 proteins (Bax, Bak) JNK->Pro_Bcl2 P cJun_inactive c-Jun JNK->cJun_inactive P Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->Mito Pro_Bcl2->Mito cJun_active p-c-Jun (Ser63/73) AP1 AP-1 Complex cJun_active->AP1 Peptide c-Jun Inhibitory Peptide Peptide->cJun_active Inhibition Gene Pro-apoptotic Gene Transcription (e.g., FasL, Bak) AP1->Gene Gene->Pro_Bcl2 CytC Cytochrome c Release Mito->CytC Apoptosis Apoptosis CytC->Apoptosis

Caption: The JNK/c-Jun signaling pathway in apoptosis.

Experimental Design and Workflow

The primary objective is to determine if inhibiting c-Jun with a specific peptide can protect cells from an apoptosis-inducing agent. This involves treating a chosen cell line with the peptide before and during the induction of apoptosis and then measuring cell death and specific apoptotic markers.

Typical Experimental Groups:

  • Untreated Control: Cells in media only.

  • Vehicle Control: Cells treated with the peptide's solvent.

  • Apoptosis Inducer Control: Cells treated with the apoptosis-inducing agent only (e.g., UV, Staurosporine).

  • Peptide Control: Cells treated with the c-Jun peptide only.

  • Experimental Group: Cells pre-treated with the c-Jun peptide, followed by the apoptosis-inducing agent.

G cluster_assays Downstream Assays Start Seed Cells in Culture Plates Incubate1 Incubate (e.g., 24h) Allow cells to adhere Start->Incubate1 Treatment Administer Treatments (Vehicle, c-Jun Peptide, etc.) Incubate1->Treatment Incubate2 Pre-incubation with Peptide (e.g., 1-2h) Treatment->Incubate2 Induce Induce Apoptosis (e.g., UV, Staurosporine) Incubate2->Induce Incubate3 Incubate (time-course) (e.g., 4, 8, 24h) Induce->Incubate3 Harvest Harvest Cells and Supernatant Incubate3->Harvest Assay1 Flow Cytometry (Annexin V/PI) Harvest->Assay1 Assay2 Caspase Activity Assay Harvest->Assay2 Assay3 Western Blot Harvest->Assay3 Assay4 Immunofluorescence Harvest->Assay4

Caption: General experimental workflow for studying c-Jun peptide effects.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, Jurkat, or a cell line relevant to your research) in appropriate culture vessels (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays). Seed at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for adherence and recovery.

  • Peptide Pre-treatment: Remove the culture medium. Add fresh medium containing the c-Jun inhibitory peptide at the desired concentration (a dose-response experiment is recommended to determine the optimal concentration). Include vehicle-only controls.

  • Incubation: Incubate cells with the peptide for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake.

  • Apoptosis Induction: Without removing the peptide-containing medium, add the apoptosis-inducing agent (e.g., Staurosporine, TNF-α) or expose cells to the stimulus (e.g., UV irradiation).

  • Final Incubation: Return cells to the incubator for the desired experimental duration (e.g., 4, 8, or 24 hours).

  • Harvesting:

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells), wash the cell monolayer with PBS, and detach the remaining cells using a dissociation agent like trypsin.[7] Combine the collected medium and the detached cells.

    • Suspension cells: Transfer cells directly into a centrifuge tube.[7]

  • Proceed immediately to downstream analysis or prepare cell lysates for storage.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Preparation: Harvest approximately 1 x 10⁶ cells per sample as described in Protocol 1.

  • Washing: Pellet cells by centrifugation (300 x g, 5 minutes). Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of a fluorescent Annexin V conjugate (e.g., FITC, Alexa Fluor™ 488) and 1-2 µL of Propidium Iodide (PI) solution (1 mg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.[7]

Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of key executioner caspases.

  • Cell Lysis: Harvest 1-2 x 10⁶ cells per sample. Pellet by centrifugation and resuspend in 50 µL of chilled cell lysis buffer.[9] Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 10-15 minutes at 4°C.[9] Transfer the supernatant to a fresh, chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Assay Setup: In a 96-well black, clear-bottom plate, add 50-200 µg of protein from each sample. Adjust the volume of each well to 50 µL with cell lysis buffer.

  • Reaction Initiation: Prepare a 2X Reaction Buffer containing DTT and the caspase-3 substrate (e.g., Ac-DEVD-AMC).[10] Add 50 µL of this reaction mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence on a microplate reader with excitation at ~380 nm and emission between 420-460 nm.[10]

Protocol 4: Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.[11]

  • Lysate Preparation: Prepare total cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine protein concentration using a BCA assay.[12]

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.[12]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Recommended Antibodies: anti-cleaved Caspase-3, anti-cleaved PARP, anti-phospho-c-Jun (Ser63/73), anti-c-Jun, anti-Bcl-2, anti-Bax, and a loading control (e.g., anti-β-Actin or anti-GAPDH).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[12]

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to the loading control.

Protocol 5: Immunofluorescence for c-Jun Nuclear Translocation

This method visualizes the subcellular localization of c-Jun, a key indicator of its activation.[13]

  • Cell Culture: Grow cells on sterile glass coverslips in a culture plate.

  • Treatment: Perform treatments as described in Protocol 1.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[14]

  • Blocking: Wash three times with PBS. Block with 1-3% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-c-Jun or anti-phospho-c-Jun) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[14]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor™ 488) for 1 hour at room temperature in the dark.

  • Counterstaining: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Data Presentation and Interpretation

Quantitative data should be organized into tables to facilitate comparison between experimental groups.

Table 1: Apoptosis Levels by Flow Cytometry

Treatment Group % Healthy Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
Untreated Control 95.2 ± 2.1 2.5 ± 0.5 2.3 ± 0.6
Vehicle Control 94.8 ± 2.5 2.8 ± 0.7 2.4 ± 0.4
Apoptosis Inducer 45.3 ± 4.5 35.1 ± 3.8 19.6 ± 3.1
c-Jun Peptide 93.5 ± 3.0 3.5 ± 0.9 3.0 ± 0.8
Peptide + Inducer 75.8 ± 5.1 15.4 ± 2.9 8.8 ± 2.2

Data are presented as mean ± SD (n=3).

Interpretation: A significant increase in the percentage of healthy cells and a decrease in apoptotic populations in the "Peptide + Inducer" group compared to the "Apoptosis Inducer" group would suggest a protective effect of the c-Jun peptide.

Table 2: Relative Caspase-3/7 Activity

Treatment Group Relative Fluorescence Units (RFU) Fold Change vs. Untreated
Untreated Control 1,520 ± 110 1.0
Vehicle Control 1,580 ± 135 1.04
Apoptosis Inducer 12,850 ± 950 8.45
c-Jun Peptide 1,610 ± 150 1.06
Peptide + Inducer 5,430 ± 480 3.57

Data are presented as mean ± SD (n=3).

Interpretation: A significant reduction in caspase activity in the "Peptide + Inducer" group compared to the "Apoptosis Inducer" group indicates that the peptide inhibits the execution phase of apoptosis.

Table 3: Densitometry Analysis of Western Blots

Treatment Group p-c-Jun / Total c-Jun Ratio Cleaved PARP / β-Actin Ratio
Untreated Control 0.1 ± 0.02 0.05 ± 0.01
Vehicle Control 0.1 ± 0.03 0.06 ± 0.02
Apoptosis Inducer 2.5 ± 0.3 3.1 ± 0.4
c-Jun Peptide 0.1 ± 0.02 0.07 ± 0.03
Peptide + Inducer 0.8 ± 0.1 1.2 ± 0.2

Data are presented as mean fold change relative to untreated ± SD (n=3).

Interpretation: Successful inhibition by the peptide should lead to decreased phosphorylation of c-Jun and reduced cleavage of PARP in the "Peptide + Inducer" group, confirming the peptide's mechanism of action and its anti-apoptotic effect.

References

Application of c-Jun Peptides in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a wide range of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[1][2] The JNK signaling pathway plays a crucial role in regulating various cellular processes such as gene expression, cell proliferation, differentiation, and apoptosis (programmed cell death).[3][4][5] Dysregulation of the JNK pathway is implicated in numerous human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, cancer, and inflammatory conditions.[4][6][7]

A key downstream target and effector of the JNK pathway is the transcription factor c-Jun.[8] Upon activation by stress signals, JNKs phosphorylate c-Jun at specific residues (Ser-63 and Ser-73) within its transcriptional activation domain.[1][9] This phosphorylation event enhances the ability of c-Jun to form the activator protein-1 (AP-1) transcription factor complex, which in turn regulates the expression of genes involved in both cell survival and apoptosis.[4][8] Given its central role in these pathological processes, the JNK/c-Jun signaling axis has emerged as a promising target for therapeutic intervention.

c-Jun peptides are synthetic peptides designed to modulate the JNK signaling pathway.[10] Typically, these peptides act as inhibitors by disrupting the crucial interaction between JNK and its substrate, c-Jun.[11] By preventing the phosphorylation and subsequent activation of c-Jun, these peptides can block the downstream effects of JNK signaling, offering a targeted approach to treating diseases driven by JNK pathway hyperactivation.[8] Many of these peptides are made cell-permeable by fusion to a protein transduction domain, such as the TAT peptide from the HIV-1 virus, which facilitates their delivery into cells.[12][13]

This document provides detailed application notes on the use of c-Jun peptides in drug discovery, summarizes key quantitative data, and offers detailed protocols for their experimental validation.

Mechanism of Action of c-Jun Inhibitory Peptides

c-Jun inhibitory peptides are primarily substrate-competitive inhibitors. They are often designed based on the JNK-binding domain (JBD) of JNK-interacting proteins (JIPs) or the delta (δ) domain of c-Jun itself, which are the natural docking sites for JNK.[11] By mimicking these domains, the peptides competitively bind to JNKs, thereby preventing the native c-Jun protein from accessing the kinase's active site.[10] This inhibition is highly specific and does not typically interfere with the ATP-binding site, a feature that distinguishes them from many small-molecule kinase inhibitors and can lead to greater selectivity.[8]

The therapeutic effect is achieved by blocking the phosphorylation of c-Jun, which prevents the formation of the AP-1 transcription complex and the subsequent expression of genes that mediate inflammatory responses and apoptosis.[3][11]

Mechanism of c-Jun Peptide Inhibition Stress Stress Stimuli (UV, Cytokines, etc.) MKKK MAPKKK (e.g., MEKK1) Stress->MKKK MKK47 MKK4 / MKK7 MKKK->MKK47 JNK JNK (c-Jun N-terminal Kinase) MKK47->JNK cJun c-Jun JNK->cJun p_cJun Phospho-c-Jun (Ser63/73) AP1 AP-1 Complex Formation p_cJun->AP1 GeneExp Gene Expression (Apoptosis, Inflammation) AP1->GeneExp Peptide c-Jun Inhibitory Peptide Peptide->Block

Mechanism of c-Jun Peptide Inhibition

Applications in Drug Discovery

Dysregulated JNK signaling is a hallmark of several diseases, making c-Jun peptides attractive candidates for therapeutic development.

  • Neuroprotection: The JNK pathway is a key mediator of neuronal apoptosis in response to excitotoxicity and ischemic events, such as stroke.[14] Peptide inhibitors of JNK have shown significant neuroprotective effects in animal models of cerebral ischemia, reducing lesion volume by over 90% and preventing behavioral deficits when administered even hours after the ischemic event.[14] This suggests a potential therapeutic window for treating stroke patients.

  • Oncology: The role of JNK in cancer is complex and context-dependent, sometimes promoting apoptosis and other times contributing to cell proliferation and survival.[4][14] However, in certain cancers, such as melanoma and some breast cancers, JNK activity is associated with tumor growth and progression.[4][15] Systemic administration of the JNK peptide inhibitor D-JNKI-1 has been shown to attenuate tumor growth and cancer-related pain in mouse models.[4]

  • Inflammatory Diseases: The JNK pathway is integral to the production of pro-inflammatory cytokines.[2] By blocking this pathway, c-Jun peptides can modulate the expression of inflammatory genes, indicating their potential use in treating inflammatory conditions.[11]

Quantitative Data Summary

The following tables summarize the inhibitory activity and efficacy of various c-Jun and JNK inhibitory peptides from published studies.

Table 1: In Vitro Inhibitory Activity of JNK Inhibitors

Inhibitor Name Type Target(s) IC50 Value Assay System
SP600125 Small Molecule JNK1, JNK2, JNK3 40 nM (JNK1), 40 nM (JNK2), 90 nM (JNK3) ATP-competitive kinase assay[8]
AS6001245 Small Molecule JNK1, JNK2, JNK3 150 nM (JNK1), 220 nM (JNK2), 70 nM (JNK3) ATP-competitive kinase assay[16]
Bentamapimod (AS602801) Small Molecule JNK1, JNK2, JNK3 80 nM (JNK1), 90 nM (JNK2), 230 nM (JNK3) ATP-competitive kinase assay[16]
BI-78D3 Small Molecule JNK1 280 nM TR-FRET based LanthaScreen™ kinase assay[10]
JIP¹⁰-Δ-R⁹ Peptide JNK2 89 nM In vitro kinase assay[9]
JIP¹⁰-Δ-TATi Peptide JNK2 92 nM In vitro kinase assay[9]
HW1 Peptide cJun/TRE DNA Binding 13.4 ± 0.6 µM Circular Dichroism Assay[17]

| HW6 | Peptide | cJun/TRE DNA Binding | 129.8 ± 13.0 µM | Circular Dichroism Assay[17] |

Table 2: In Vivo Efficacy of JNK Inhibitory Peptides

Peptide Name Disease Model Animal Administration Route & Dose Outcome
D-JNKI-1 Transient Middle Cerebral Artery Occlusion (MCAO) Mouse Intraventricular (6h post-occlusion) >90% reduction in lesion volume[14]
D-JNKI-1 Permanent MCAO Rat Pup Systemic delivery 78% lesion reduction (6h post-ischemia)[14]
D-JNKI-1 Skin Cancer Pain Model Mouse Intraperitoneal (6 mg/kg) Attenuated mechanical allodynia and suppressed tumor growth[4]

| SP600125 (small molecule) | Retinal Ischemia/Reperfusion | Mouse | Intraperitoneal | Protected against degenerative morphological changes in the retina[18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of c-Jun peptide inhibitors.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a TAT-c-Jun Peptide

This protocol describes the general steps for synthesizing a cell-penetrating peptide inhibitor using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry. The example sequence is a fusion of the HIV-TAT peptide (YGRKKRRQRRR) and a c-Jun inhibitory sequence.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

  • Automated peptide synthesizer or manual synthesis vessel

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.[19]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Amino Acid Coupling: a. Pre-activate the first Fmoc-protected amino acid by dissolving it with HBTU and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. c. Monitor the coupling reaction using a ninhydrin test to ensure completion.

  • Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence until the full peptide is assembled.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2) and wash the resin (Step 3).

  • Cleavage and Deprotection of Side Chains: a. Wash the peptide-resin with DCM and dry it under a stream of nitrogen. b. Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[19]

  • Peptide Precipitation and Purification: a. Filter the cleavage mixture to separate the resin. b. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. d. Dry the peptide pellet under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Protocol 2: In Vitro JNK Kinase Assay

This non-radioactive, immunoprecipitation-based assay measures the ability of a peptide inhibitor to block JNK-mediated phosphorylation of its substrate, c-Jun.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Stimulant for JNK pathway (e.g., Anisomycin, UV irradiation)

  • JNK Extraction/Lysis Buffer (containing phosphatase and protease inhibitors)

  • Anti-JNK specific antibody

  • Protein A/G Sepharose beads

  • Kinase Assay Buffer

  • Recombinant c-Jun protein (substrate)

  • ATP solution

  • Anti-phospho-c-Jun (Ser63) specific antibody

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

Procedure:

  • Cell Lysate Preparation: a. Culture cells to 80-90% confluency. b. Treat cells with a JNK-activating stimulus (e.g., 25 µg/mL Anisomycin for 30 min). c. Wash cells with ice-cold PBS and lyse them using ice-cold JNK Extraction Buffer.[11] d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • JNK Immunoprecipitation: a. To 200-500 µg of total protein lysate, add 2-4 µg of anti-JNK antibody. Incubate with gentle rotation for 1-2 hours at 4°C.[11] b. Add 50 µL of a 50% slurry of Protein A/G Sepharose beads and continue rotating for another 1 hour at 4°C. c. Pellet the beads by centrifugation (5,000 x g for 1 min at 4°C). d. Wash the beads three times with Lysis Buffer and twice with Kinase Assay Buffer.

  • Kinase Reaction: a. Resuspend the bead pellet in 50 µL of Kinase Assay Buffer. b. Add the c-Jun peptide inhibitor at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO or water). Pre-incubate for 10-15 minutes at 30°C. c. Initiate the kinase reaction by adding recombinant c-Jun protein (approx. 2 µg) and ATP (to a final concentration of 100 µM). d. Incubate the reaction mixture for 30 minutes at 30°C with gentle agitation.

  • Termination and Sample Preparation: a. Terminate the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes. b. Centrifuge to pellet the beads and collect the supernatant.

  • Western Blot Analysis: a. Separate the proteins in the supernatant by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific for phospho-c-Jun (Ser63). d. Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. e. Quantify the band intensity to determine the extent of c-Jun phosphorylation and calculate the IC50 of the peptide inhibitor.

Protocol 3: Western Blot for Phospho-c-Jun Detection

This protocol provides a detailed method for detecting phosphorylated c-Jun in cell lysates to assess the cellular activity of c-Jun peptide inhibitors.

Materials:

  • Cell lysates (prepared as in Protocol 2, Step 1)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). Avoid milk as it contains phosphoproteins that can increase background.

  • Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Mouse anti-total c-Jun, Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • ECL (Enhanced Chemiluminescence) detection reagent.

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate sample.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with 4X Laemmli sample buffer. Boil at 95°C for 5 minutes.[8]

  • Gel Electrophoresis: Load samples onto an SDS-polyacrylamide gel (e.g., 10%) and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: a. Dilute the anti-phospho-c-Jun antibody in 5% BSA/TBST according to the manufacturer's recommendation. b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit IgG (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 7).

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total c-Jun and a loading control like β-actin.

Protocol 4: Cell Viability (MTS) Assay

This colorimetric assay is used to assess the effect of c-Jun peptides on cell viability and proliferation. It measures the reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan product.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • c-Jun peptide stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: a. Prepare serial dilutions of the c-Jun peptide in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the desired peptide concentrations. Include wells with medium only (no cells) for background control and wells with untreated cells (vehicle control). c. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of the MTS reagent directly to each well.[9][11]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[11]

  • Data Analysis: a. Subtract the average absorbance of the background control wells from all other readings. b. Calculate cell viability as a percentage relative to the untreated control cells: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

Protocol 5: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells cultured on chamber slides or coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Solution: 0.2% Triton X-100 in PBS

  • TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs, e.g., BrdU-FITC)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: a. Treat cells with the c-Jun peptide as described in the MTS assay protocol. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.[16] b. Wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[16]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Incubate the cells with the permeabilization solution for 5-15 minutes on ice to allow the enzyme to access the nucleus.[16]

  • Washing: Wash the cells twice with PBS.

  • TUNEL Labeling: a. Prepare the TUNEL reaction mixture according to the manufacturer's instructions. b. Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a dark, humidified chamber.[16]

  • Washing: Wash the cells three times with PBS to remove unincorporated nucleotides.

  • Counterstaining: Incubate the cells with a DAPI solution for 5-10 minutes to stain the nuclei.

  • Mounting and Visualization: Wash the cells, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Apoptotic cells will show bright green/fluorescent nuclei, while all nuclei will be stained blue by DAPI.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.

Protocol 6: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This is a widely used rodent model to mimic ischemic stroke and evaluate the neuroprotective efficacy of therapeutic agents like c-Jun peptides. This is a summary of a complex surgical procedure that must be performed under approved animal care protocols.

Materials:

  • Rodents (mice or rats)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (micro-scissors, forceps)

  • Nylon monofilament suture (tip coated with silicone or poly-L-lysine)[3]

  • Heating pad to maintain body temperature

Procedure Summary:

  • Anesthesia and Preparation: Anesthetize the animal and place it in a supine position. Make a midline neck incision to expose the carotid artery.[2][4]

  • Artery Exposure: Carefully dissect and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[4]

  • Suture Insertion: a. Ligate the distal end of the ECA. b. Place temporary ligatures or micro-clips on the CCA and ICA. c. Make a small incision in the ECA and insert the nylon monofilament. d. Advance the filament through the ECA into the ICA until its tip occludes the origin of the middle cerebral artery (MCA), typically 9-11 mm from the carotid bifurcation in mice.[2][3]

  • Occlusion Period (Transient MCAO): Keep the filament in place for a defined period (e.g., 60-90 minutes). For permanent MCAO, the filament is left in place.[6]

  • Reperfusion: For transient MCAO, withdraw the filament to allow blood flow to resume.

  • Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia.

  • Peptide Administration: Administer the c-Jun peptide (e.g., via intravenous or intraventricular injection) at desired time points before, during, or after the MCAO procedure.

  • Outcome Assessment: At a predetermined endpoint (e.g., 24-48 hours post-MCAO), euthanize the animal and harvest the brain. Assess the infarct volume using TTC (2,3,5-triphenyltetrazolium chloride) staining, where healthy tissue stains red and infarcted tissue remains white.[3][6]

Experimental Workflow for c-Jun Peptide Drug Discovery

The development of a c-Jun peptide inhibitor follows a structured workflow from initial concept to preclinical validation.

Workflow for c-Jun Peptide Drug Discovery cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Efficacy Design Peptide Design (Based on JBD/δ-domain) CPP Add Cell-Penetrating Peptide (e.g., TAT) Design->CPP Synthesis Solid-Phase Peptide Synthesis CPP->Synthesis Purify Purification (HPLC) & Characterization (MS) Synthesis->Purify KinaseAssay In Vitro Kinase Assay (Determine IC50) Purify->KinaseAssay CellViability Cell Viability Assay (MTS/MTT) KinaseAssay->CellViability WesternBlot Western Blot (Confirm p-c-Jun Inhibition) CellViability->WesternBlot ApoptosisAssay Apoptosis Assay (TUNEL) WesternBlot->ApoptosisAssay AnimalModel Disease Model Selection (e.g., MCAO, Tumor Xenograft) ApoptosisAssay->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics AnimalModel->PKPD Efficacy Efficacy Studies (e.g., Lesion size, Tumor volume) PKPD->Efficacy Toxicity Preliminary Toxicity Assessment Efficacy->Toxicity

Workflow for c-Jun Peptide Drug Discovery

References

Troubleshooting & Optimization

improving the solubility of (Thr17)-c-Jun (11-23) in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions (FAQs) to assist researchers in successfully solubilizing the (Thr17)-c-Jun (11-23) peptide for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is my (Thr17)-c-Jun (11-23) peptide difficult to dissolve in neutral aqueous buffer?

A1: The solubility of a peptide is primarily determined by its amino acid composition and overall charge.[1][2] The (Thr17)-c-Jun (11-23) peptide has a sequence of Lys-Ala-Asp-Met-Asn-Ala-Ser-Thr-Ala-Ser-Ala-Ser-Gln. Based on its composition, it has two key characteristics that hinder solubility in neutral water or buffers (e.g., PBS, pH 7.4):

  • Net Neutral Charge: The peptide contains one acidic residue (Asp, D) and one basic residue (Lys, K).[3] At neutral pH, along with the N-terminal amine and C-terminal carboxyl groups, these charges cancel each other out, resulting in a net charge of zero.[3] Peptides are often least soluble at their isoelectric point (pI), where they have no net charge.[4]

  • Moderate Hydrophobicity: The peptide contains approximately 38% hydrophobic or polar uncharged amino acids, which can reduce its affinity for aqueous solutions.[5][6]

Q2: What is the first solvent I should try?

A2: Always begin with a small test amount of your peptide before dissolving the entire sample.[3][7] The recommended starting solvent is sterile, distilled water. If the peptide does not dissolve, the next step is to adjust the pH. Since the peptide is neutral, making the solution slightly acidic or basic will impart a net positive or negative charge, respectively, which typically enhances solubility.[2][6]

Q3: The name of the peptide is (Thr17)-c-Jun. Does this refer to a post-translational modification, and how does that affect solubility?

A3: The designation "(Thr17)" highlights Threonine-17 as a key residue, which is a known phosphorylation site for c-Jun N-terminal kinases (JNKs). If your peptide is the phosphorylated version (pThr17), it will have a strong negative charge from the phosphate group. This modification dramatically increases hydrophilicity and the peptide should readily dissolve in neutral aqueous buffers like PBS. If you are working with the unmodified version, the solubility challenges described in this guide will apply.

Q4: My peptide solution is cloudy or has visible particles. Is it ready to use?

A4: No. A cloudy or hazy appearance, or the presence of visible particulates, indicates that the peptide is suspended, not dissolved.[8] A properly solubilized peptide will result in a clear, transparent solution.[5][8] Using a suspended peptide solution can lead to inaccurate concentration measurements and failed experiments.[6] Sonication can help break up aggregates, but if the solution does not clear, the peptide is not fully dissolved.[7]

Troubleshooting Guide for Peptide Solubilization

If your (Thr17)-c-Jun (11-23) peptide is not dissolving in water, follow this systematic approach.

  • Initial Characterization: As determined above, this is a neutral peptide. For neutral peptides with moderate hydrophobicity, pH adjustment or the use of organic solvents is often necessary.[5]

  • pH Adjustment:

    • To create a positive charge (acidic conditions): Add a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) to your peptide-water mixture and vortex.[5][6] This will protonate the acidic residue (Asp), resulting in a net positive charge.

    • To create a negative charge (basic conditions): Add a small amount of 10% ammonium hydroxide or 0.1 M ammonium bicarbonate to the mixture.[5][6] This will deprotonate the basic residue (Lys), resulting in a net negative charge.

    • Once the peptide is dissolved, you can slowly add your desired buffer. Be aware that if the final pH of the solution is close to the peptide's isoelectric point, it may precipitate.[4]

  • Use of Organic Co-solvents: If pH adjustment is unsuccessful or incompatible with your experiment, an organic solvent is the next step.

    • Dissolve the peptide in a minimal amount of 100% Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][5]

    • Once fully dissolved, slowly add the aqueous buffer to the peptide-organic solvent mixture drop-by-drop while gently vortexing.[9] Adding the buffer too quickly can cause the peptide to precipitate out of solution.

    • Note: For cellular assays, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[3][6]

  • Physical Dissolution Aids:

    • Sonication: A brief sonication in a water bath can help break apart intermolecular bonds and facilitate dissolution.[6][7] Perform this in short bursts (e.g., 3 x 10 seconds) while keeping the sample on ice to prevent heating.[5]

    • Gentle Warming: Warming the solution to temperatures below 40°C can sometimes improve solubility, but this should be done with caution to avoid peptide degradation.[7][10]

Quantitative Data Summary

Table 1: Physicochemical Properties of (Thr17)-c-Jun (11-23)

Property Value Rationale / Implication
Sequence K-A-D-M-N-A-S-T-A-S-A-S-Q 13 amino acids.
Basic Residues (+1) Lys (K), N-terminus Contribute positive charge at acidic/neutral pH.
Acidic Residues (-1) Asp (D), C-terminus Contribute negative charge at basic/neutral pH.
Net Charge (at pH 7) 0 Peptide is neutral, leading to minimal solubility in water.[3]

| Hydrophobic Residues | Ala (x4), Met (x1) | ~38% of sequence. Contributes to poor aqueous solubility.[5][11] |

Table 2: Recommended Solvents Based on Peptide Net Charge

Peptide Net Charge Peptide Type Recommended Primary Solvent Secondary Solvent / Additive
Positive (>0) Basic Water or neutral buffer 10-25% Acetic Acid or 0.1% TFA if needed.[3][6]
Negative (<0) Acidic Water or neutral buffer 0.1 M Ammonium Bicarbonate if needed.[6]

| Zero (0) | Neutral | Requires pH adjustment or organic solvent | Acetic Acid (to make positive) or Ammonium Bicarbonate (to make negative).[5] |

Table 3: Properties of Common Organic Co-solvents

Solvent Abbreviation Properties & Considerations
Dimethyl Sulfoxide DMSO A strong, versatile solvent.[10] Generally well-tolerated in cell culture up to 0.5%.[3] Should be avoided for peptides containing Cysteine (Cys) or Methionine (Met) as it can cause oxidation.[6] Since (Thr17)-c-Jun (11-23) contains a Met, use freshly opened DMSO and prepare stock solutions for short-term use.

| Dimethylformamide | DMF | A good alternative to DMSO, especially for peptides susceptible to oxidation.[6] |

Experimental Protocols

Protocol 1: Reconstitution via pH Adjustment

  • Bring the lyophilized peptide vial to room temperature before opening.[7]

  • Briefly centrifuge the vial to ensure all peptide powder is at the bottom.[5]

  • Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 5-10 mg/mL).

  • Vortex the solution for 30 seconds. If it remains cloudy, proceed to the next step.

  • Add 1-2 µL of 10% acetic acid. Vortex again. Observe if the solution clears.

  • If not, continue adding 10% acetic acid dropwise, vortexing after each addition, until the solution is clear.

  • Once dissolved, this concentrated stock can be slowly diluted into your final experimental buffer.

  • Verify the final pH of your working solution and adjust if necessary.

Protocol 2: Reconstitution using DMSO

  • Bring the lyophilized peptide vial to room temperature and centrifuge it briefly.[5][7]

  • Add the minimum volume of high-purity, anhydrous DMSO required to fully dissolve the peptide (e.g., 20-50 µL).[3]

  • Vortex until the solution is completely clear. Sonication may be used if necessary.[3]

  • Place your desired volume of aqueous experimental buffer in a separate tube on a vortex mixer set to a low speed.

  • Slowly, add the concentrated DMSO-peptide stock solution drop-by-drop to the center of the vortexing buffer.[9] This ensures rapid dilution and prevents precipitation.

  • Ensure the final concentration of DMSO in your working solution is compatible with your assay (typically <0.5%).[3]

Visualizations

G start Start: Lyophilized (Thr17)-c-Jun (11-23) Peptide test_small Use small test aliquot start->test_small add_water 1. Add sterile H₂O or neutral buffer (e.g., PBS) test_small->add_water is_dissolved1 Is solution clear? add_water->is_dissolved1 success Success! Solution is ready for use / dilution. is_dissolved1->success Yes fail1 Insoluble is_dissolved1->fail1 No ph_adjust 2. Adjust pH (Add 0.1% Acetic Acid OR 0.1M Ammonium Bicarbonate) fail1->ph_adjust is_dissolved2 Is solution clear? ph_adjust->is_dissolved2 is_dissolved2->success Yes fail2 Insoluble is_dissolved2->fail2 No use_organic 3. Use Organic Solvent (Minimal 100% DMSO or DMF) fail2->use_organic slow_dilute Slowly dilute into aqueous buffer with vortexing use_organic->slow_dilute is_dissolved3 Is solution clear? slow_dilute->is_dissolved3 is_dissolved3->success Yes fail3 Consider peptide redesign or alternative formulation is_dissolved3->fail3 No

Caption: Troubleshooting workflow for solubilizing the (Thr17)-c-Jun (11-23) peptide.

JNK_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK Activates MKK47 MKK4 / MKK7 MAPKKK->MKK47 Phosphorylates JNK JNK (c-Jun N-terminal Kinase) MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Translocates & Phosphorylates pcJun Phosphorylated c-Jun (at Ser63/73, Thr91/93) Transcription AP-1 Mediated Gene Transcription pcJun->Transcription Activates

Caption: Simplified JNK signaling pathway leading to c-Jun phosphorylation.

References

Technical Support Center: (Thr17)-c-Jun (11-23) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the (Thr17)-c-Jun (11-23) peptide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving the lyophilized (Thr17)-c-Jun (11-23) peptide?

A1: For initial solubilization, sterile, nuclease-free water is recommended. If the peptide has limited solubility in water, the addition of a minimal amount of an organic solvent such as acetonitrile or DMSO can aid in dissolution. For biological assays, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store the (Thr17)-c-Jun (11-23) peptide in solution to ensure its stability?

A2: For short-term storage (a few days), solutions can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.

Q3: What are the primary pathways of degradation for the (Thr17)-c-Jun (11-23) peptide in solution?

A3: Like many peptides, the (Thr17)-c-Jun (11-23) peptide is susceptible to several degradation pathways in solution, including:

  • Hydrolysis: Cleavage of peptide bonds, which can be acid or base-catalyzed.

  • Oxidation: Methionine and Cysteine residues, if present in the full sequence context, are prone to oxidation.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation.

  • Phosphatase Activity: In biological samples or buffers containing phosphatases, the phosphate group on Threonine-17 can be removed.

Q4: How can I monitor the stability of the (Thr17)-c-Jun (11-23) peptide during my experiments?

A4: The stability of the peptide can be monitored using analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the peptide over time and detect the formation of degradation products.

  • Mass Spectrometry (MS): To confirm the identity of the intact peptide and identify any degradation products by their mass-to-charge ratio.

  • Circular Dichroism (CD) Spectroscopy: To monitor changes in the secondary structure of the peptide, which may indicate instability.

Troubleshooting Guides

Issue 1: Peptide Precipitation or Aggregation in Solution
Potential Cause Troubleshooting Step
Poor Solubility - Try sonicating the solution briefly. - If compatible with your experiment, add a small amount of a solubilizing agent like DMSO or acetonitrile. - Re-dissolve the peptide in a different buffer system with a pH further from the peptide's isoelectric point (pI).
Incorrect Storage - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Ensure the storage temperature is consistently maintained at -20°C or -80°C.
Buffer Incompatibility - Check the pH of the buffer. Extreme pH values can promote aggregation. - Ensure the buffer components do not interact with the peptide.
Issue 2: Loss of Biological Activity
Potential Cause Troubleshooting Step
Peptide Degradation - Perform an RP-HPLC analysis to check the purity of your peptide stock. - Use fresh peptide solutions for critical experiments. - If phosphatase activity is suspected, include a phosphatase inhibitor in your assay buffer.
Dephosphorylation - Analyze the peptide solution by mass spectrometry to confirm the phosphorylation status of Threonine-17. - If dephosphorylation is confirmed, consider using a non-hydrolyzable phosphothreonine analog in your peptide synthesis.
Incorrect Peptide Concentration - Re-quantify the peptide concentration using a reliable method such as amino acid analysis or a BCA assay.
Issue 3: Inconsistent Results in Kinase/Phosphatase Assays
Potential Cause Troubleshooting Step
Variable Peptide Stability - Prepare fresh peptide dilutions for each experiment from a frozen stock. - Ensure consistent incubation times and temperatures.
Enzyme Inactivity - Check the activity of your kinase (e.g., JNK) or phosphatase using a positive control substrate.
Buffer Components - Ensure the assay buffer is optimal for both the enzyme and the peptide. Avoid components that may interfere with the reaction (e.g., high concentrations of detergents or chelating agents).

Data Presentation: Stability of (Thr17)-c-Jun (11-23) Peptide

Table 1: Template for Stability of (Thr17)-c-Jun (11-23) Peptide in Solution

Condition Time Point % Remaining Intact Peptide (by RP-HPLC)
pH 5.0, 25°C 0 hours100%
24 hoursUser-determined value
48 hoursUser-determined value
72 hoursUser-determined value
pH 7.4, 25°C 0 hours100%
24 hoursUser-determined value
48 hoursUser-determined value
72 hoursUser-determined value
pH 8.5, 25°C 0 hours100%
24 hoursUser-determined value
48 hoursUser-determined value
72 hoursUser-determined value
4°C, pH 7.4 1 weekUser-determined value
2 weeksUser-determined value
-20°C, pH 7.4 1 monthUser-determined value
3 monthsUser-determined value

Experimental Protocols

Protocol 1: RP-HPLC Method for Stability Assessment

This protocol outlines a general method for assessing the stability of the (Thr17)-c-Jun (11-23) peptide.

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a good starting point and can be optimized.

  • Sample Preparation:

    • Incubate the (Thr17)-c-Jun (11-23) peptide at a known concentration in the desired buffer and temperature.

    • At each time point, withdraw an aliquot and quench any enzymatic activity if necessary (e.g., by adding acid or a specific inhibitor).

    • Inject a fixed volume of the sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining intact peptide relative to the initial time point (t=0).

Protocol 2: In Vitro JNK Kinase Assay

This protocol describes how to phosphorylate a c-Jun (11-23) peptide substrate using JNK.

  • Reaction Components:

    • c-Jun (11-23) peptide substrate (unphosphorylated).

    • Active JNK enzyme.

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

    • ATP.

  • Procedure:

    • In a microcentrifuge tube, combine the kinase reaction buffer, c-Jun (11-23) peptide, and active JNK enzyme.

    • Initiate the reaction by adding ATP to a final concentration of 100 µM.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer or by adding a kinase inhibitor.

  • Analysis:

    • The phosphorylation of the peptide can be analyzed by mass spectrometry to detect the mass shift corresponding to the addition of a phosphate group.

Mandatory Visualizations

cJun_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun_Peptide (Thr17)-c-Jun (11-23) Peptide JNK->cJun_Peptide Kinase Activity Phosphorylation Phosphorylation at Thr17 cJun_Peptide->Phosphorylation Phosphorylation->cJun_Peptide Dephosphorylation Downstream_Effects Downstream Biological Effects Phosphorylation->Downstream_Effects Phosphatase Phosphatase Phosphatase->Phosphorylation

Caption: JNK signaling pathway leading to c-Jun phosphorylation.

Experimental_Workflow Start Start: Lyophilized Peptide Solubilization Solubilization Start->Solubilization Incubation Incubation (Varying pH, Temp.) Solubilization->Incubation Sampling Time-Point Sampling Incubation->Sampling Analysis Analysis Sampling->Analysis HPLC RP-HPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS CD Circular Dichroism Analysis->CD Data_Interpretation Data Interpretation & Stability Assessment HPLC->Data_Interpretation MS->Data_Interpretation CD->Data_Interpretation

Caption: Workflow for assessing peptide stability in solution.

Troubleshooting_Tree Problem Inconsistent Experimental Results Check_Purity Check Peptide Purity (RP-HPLC) Problem->Check_Purity Degraded Degradation Products Detected Check_Purity->Degraded Yes Pure Peptide is Pure Check_Purity->Pure No Prepare_Fresh Prepare Fresh Solution from Lyophilized Stock Degraded->Prepare_Fresh Check_Phospho Check Phosphorylation Status (MS) Pure->Check_Phospho Dephosphorylated Dephosphorylated Check_Phospho->Dephosphorylated Yes Phosphorylated Phosphorylated Check_Phospho->Phosphorylated No Add_Inhibitor Add Phosphatase Inhibitor Dephosphorylated->Add_Inhibitor Check_Assay Review Assay Conditions Phosphorylated->Check_Assay

Caption: Troubleshooting decision tree for inconsistent results.

Technical Support Center: Controlling for Off-Target Effects of c-Jun Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for off-target effects of c-Jun peptides. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are c-Jun peptides and how do they work?

A1: c-Jun peptides are therapeutic and research agents designed to inhibit the c-Jun N-terminal kinase (JNK) signaling pathway. c-Jun, a component of the activator protein-1 (AP-1) transcription factor, is activated through phosphorylation by JNKs.[1] This activation is implicated in various cellular processes, including proliferation, apoptosis, and inflammation.[1] c-Jun peptide inhibitors typically mimic the JNK-binding domain (JBD) of c-Jun or JNK-interacting proteins (JIPs), competitively blocking the interaction between JNK and its substrate, c-Jun, thereby preventing c-Jun phosphorylation and subsequent downstream signaling.[2][3]

Q2: What are the potential off-target effects of c-Jun peptides?

A2: While designed for specificity, c-Jun peptides can have off-target effects, leading to unintended biological consequences and misinterpretation of experimental results. These can include:

  • Binding to other proteins: Peptides can interact with proteins other than the intended JNK target due to structural similarities in binding domains or random interactions.[4]

  • Modulation of other kinase activities: The peptide might inhibit or activate other kinases beyond the JNK family.[5]

  • Non-specific effects on gene expression: As seen in studies comparing c-Jun peptide inhibitors to small molecules like SP600125, peptides can sometimes affect the expression of genes unrelated to the JNK pathway.[2]

  • Cellular toxicity: At higher concentrations, peptides can induce cytotoxicity that is independent of their on-target activity.

Q3: How can I control for off-target effects in my experiments?

A3: Implementing rigorous controls is essential. The following are key strategies:

  • Use of a Scrambled Peptide Control: This is the most critical control. A scrambled peptide has the same amino acid composition as the active c-Jun peptide but in a randomized sequence.[6] This control should not exhibit the biological activity of the specific peptide, and any observed effects can be attributed to non-specific interactions.[6]

  • Dose-Response Analysis: Perform experiments using a range of peptide concentrations to identify the lowest effective concentration. Off-target effects are often more prominent at higher concentrations.

  • Use of a Mutant or Inactive Peptide Control: A peptide with key amino acid residues required for JNK binding mutated can serve as an excellent negative control. For example, a dominant-negative mutant of c-Jun has been used to inhibit AP-1 mediated transactivation.[7]

  • Multiple Rescue Experiments: If the c-Jun peptide induces a specific phenotype, try to rescue this effect by overexpressing a downstream effector of the JNK pathway.

  • Orthogonal Inhibition: Use other inhibitors of the JNK pathway that have a different mechanism of action, such as small molecule ATP-competitive inhibitors (e.g., SP600125), to confirm that the observed phenotype is indeed due to JNK inhibition.[8] However, be aware that these inhibitors can also have their own off-target effects.[2][5]

Troubleshooting Guide: Unexpected Results with c-Jun Peptides

Observed Problem Potential Cause (Off-Target Effect) Recommended Solution
High cellular toxicity at expected effective concentrations. The peptide may have non-specific cytotoxic effects unrelated to JNK inhibition.Perform a cell viability assay (e.g., MTT or MTS) with the active peptide and a scrambled control to determine the toxicity profile. Use the lowest non-toxic concentration that shows on-target activity.
Inconsistent or unexpected changes in gene/protein expression. The peptide may be interacting with other transcription factors or signaling proteins.Use a scrambled peptide control to differentiate specific from non-specific effects. Profile a broader range of kinases using a kinase profiling service to identify unintended targets.[9]
The scrambled peptide shows similar activity to the active peptide. The "scrambled" sequence may have inadvertently created a new binding motif, or the observed effect is non-specific.Redesign the scrambled peptide, ensuring no known binding motifs are present.[10] Test a second, different scrambled sequence. Consider using a mutant peptide control with specific residues altered.
Discrepancy in results compared to other JNK inhibitors (e.g., small molecules). The peptide and the small molecule may have different off-target profiles, leading to divergent downstream effects.[2]Acknowledge the potential for different off-target effects. Use multiple, structurally distinct inhibitors to build a stronger case for JNK pathway involvement.

Advanced Methods for Off-Target Identification

For in-depth analysis and to ensure the specificity of your c-Jun peptide, consider the following advanced techniques:

  • Kinase Profiling: This involves screening your peptide against a large panel of kinases to identify any unintended inhibitory activity. Several commercial services offer comprehensive kinase profiling.[9][11][12][13][14] This is a direct and quantitative way to assess kinase selectivity.

  • Affinity Chromatography followed by Mass Spectrometry (AC-MS): This chemical proteomics approach can identify proteins that bind to your c-Jun peptide.[15] The peptide is immobilized on a resin and incubated with cell lysate.[16] Proteins that bind to the peptide are then eluted and identified by mass spectrometry.[15][16] A scrambled peptide should be used as a negative control to distinguish specific from non-specific binders.[16]

Key Experimental Protocols

Western Blot for Phospho-c-Jun (Ser63/73)

This protocol is used to assess the on-target efficacy of your c-Jun peptide by measuring the phosphorylation status of its direct substrate, c-Jun.

a. Cell Lysis:

  • Culture cells to 70-80% confluency and treat with the c-Jun peptide, scrambled peptide control, and vehicle control for the desired time.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

b. SDS-PAGE and Transfer:

  • Determine protein concentration using a BCA or Bradford assay.

  • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.[17]

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin or GAPDH) to normalize the data.[5]

JNK Kinase Assay

This assay directly measures the enzymatic activity of JNK and its inhibition by the c-Jun peptide.

a. Immunoprecipitation of JNK:

  • Lyse cells as described in the Western blot protocol.

  • Add a JNK-specific antibody to 200-500 µg of cell lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[18]

  • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.[18]

  • Centrifuge to pellet the beads and wash them three to four times with lysis buffer and then once with kinase assay buffer.

b. Kinase Reaction:

  • Resuspend the beads in kinase assay buffer containing ATP and a JNK substrate (e.g., recombinant GST-c-Jun).

  • Add the c-Jun peptide or scrambled control at various concentrations.

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

c. Detection:

  • Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-c-Jun specific antibody.

  • Alternatively, a radioactive assay using [γ-³²P]ATP can be performed, and the incorporation of the radioactive phosphate into the substrate can be measured.

Cell Viability Assay (MTT/MTS)

This assay is crucial for determining the cytotoxic potential of your c-Jun peptide.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the c-Jun peptide and the scrambled control peptide for 24-72 hours. Include untreated and vehicle-treated wells as controls.

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[19]

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.[19]

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantitative Data Summary

The following table provides a hypothetical example of data you might generate to characterize your c-Jun peptide. Actual values must be determined experimentally.

Compound JNK1 IC50 (nM) p38α IC50 (nM) ERK2 IC50 (nM) HeLa Cell Viability (CC50, µM)
Active c-Jun Peptide 50>10,000>10,00025
Scrambled Peptide >10,000>10,000>10,000>50
SP600125 402,5001,20015

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. CC50 is the concentration that causes 50% cell death.

Visualizations

JNK_Signaling_Pathway cluster_cJun Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation p_cJun p-c-Jun (Active) cJun_Peptide c-Jun Peptide Inhibitor cJun_Peptide->JNK Inhibition AP1 AP-1 Complex Formation p_cJun->AP1 Gene_Expression Target Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression

Caption: The JNK signaling pathway and the inhibitory action of c-Jun peptides.

Experimental_Workflow Start Start: Treat Cells Peptides Active c-Jun Peptide Scrambled Peptide Vehicle Control Start->Peptides Cell_Lysis Cell Lysis & Protein Quantification Peptides->Cell_Lysis Viability_Assay Cell Viability Assay (MTT/MTS) Peptides->Viability_Assay Western_Blot Western Blot (p-c-Jun, Total c-Jun) Cell_Lysis->Western_Blot Kinase_Assay JNK Kinase Assay Cell_Lysis->Kinase_Assay Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for validating the on-target and off-target effects of c-Jun peptides.

Off_Target_ID_Logic Start Observe Unexpected Phenotype Hypothesis Is it an off-target effect? Start->Hypothesis Control_Exp Perform Control Experiments: - Scrambled Peptide - Dose-Response Hypothesis->Control_Exp Yes Scrambled_Active Scrambled peptide is also active? Control_Exp->Scrambled_Active Non_Specific Conclusion: Likely a non-specific effect Scrambled_Active->Non_Specific Yes Scrambled_Inactive Scrambled peptide is inactive Scrambled_Active->Scrambled_Inactive No Advanced_ID Proceed to Advanced Off-Target ID: - Kinase Profiling - Affinity Proteomics Scrambled_Inactive->Advanced_ID Identify_Off_Target Identify Specific Off-Target(s) Advanced_ID->Identify_Off_Target

Caption: Logical workflow for troubleshooting and identifying off-target effects.

References

optimizing incubation time for JNK and (Thr17)-c-Jun (11-23)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time in c-Jun N-terminal kinase (JNK) assays, specifically using the (Thr17)-c-Jun (11-23) peptide substrate.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for incubation time and temperature in a JNK kinase assay with a c-Jun peptide substrate?

A common starting point for in vitro JNK kinase assays is a 30-minute incubation at 30°C.[1][2] However, this can be optimized depending on the specific activity of the JNK isoform and the concentrations of enzyme and substrate.

Q2: How does ATP concentration affect the kinase reaction and incubation time?

ATP concentration is a critical factor. For competitive kinase assays, the ATP concentration should be close to the Michaelis constant (Km) of the specific JNK isoform to ensure sensitivity to inhibitors. High ATP concentrations can outcompete ATP-competitive inhibitors and may require shorter incubation times to stay within the linear range of the assay.

Q3: What are the key components of a JNK kinase assay buffer?

A typical kinase assay buffer includes a buffering agent (e.g., MOPS or Tris-HCl), a magnesium salt (e.g., MgCl2), a metal chelator (e.g., EGTA, EDTA), a reducing agent (e.g., DTT), and a protein stabilizer (e.g., BSA). The pH is generally maintained around 7.2-7.5.

Q4: How can I determine the linear range of my JNK kinase assay?

To determine the linear range, a time-course experiment should be performed. The reaction should be stopped at various time points (e.g., 5, 10, 20, 30, 60, and 90 minutes) to identify the time frame during which the product formation is linear.[2] This ensures that the assay is quantitative and not limited by substrate depletion or product inhibition.

Q5: What are suitable positive and negative controls for a JNK kinase assay?

  • Positive Control: A known active JNK enzyme with the c-Jun substrate. For cellular assays, treatment with a known JNK activator like anisomycin can be used.

  • Negative Control: A reaction mixture without the JNK enzyme, without ATP, or with a kinase-dead JNK mutant to determine the background signal.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Kinase Activity 1. Inactive JNK Enzyme: Repeated freeze-thaw cycles or improper storage may have degraded the enzyme. 2. Suboptimal Incubation Time: The incubation period may be too short for detectable phosphorylation. 3. Incorrect Reagent Concentrations: Enzyme, substrate, or ATP concentrations may be too low.1. Use a fresh aliquot of the JNK enzyme and ensure proper storage at -80°C. 2. Increase the incubation time, for example, from 30 minutes up to 90 minutes.[2] Perform a time-course experiment to find the optimal duration. 3. Titrate the enzyme and substrate concentrations to find the optimal levels.
High Background Signal 1. Non-specific Binding: The antibody used for detection may be binding non-specifically. 2. Contaminated Reagents: Reagents may be contaminated with ATP or other kinases.1. Include a negative control without the primary antibody. Increase the number of wash steps. 2. Use fresh, high-quality reagents.
High Variability Between Replicates 1. Pipetting Inaccuracy: Inconsistent volumes of reagents are being added to the wells. 2. Inadequate Mixing: Reagents are not uniformly mixed, leading to concentration gradients. 3. Edge Effects: Evaporation from the outer wells of the microplate can concentrate reagents.1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Thoroughly mix all master mixes before aliquoting. 3. Avoid using the outermost wells of the plate or fill them with buffer to maintain humidity.
Assay Signal Plateaus Too Quickly 1. Substrate Depletion: The concentration of the c-Jun peptide or ATP is too low and is being consumed early in the reaction. 2. Enzyme Concentration Too High: Too much JNK enzyme leads to a rapid consumption of substrates.1. Increase the concentration of the c-Jun peptide and/or ATP. 2. Reduce the concentration of the JNK enzyme in the reaction.

Quantitative Data Summary

The optimal incubation time for a JNK kinase assay is dependent on the specific experimental conditions. Below is a summary of findings from time-course studies that can guide optimization.

Time Point Observation Reference
~10 minutesPhosphorylation of ATF-2 (another JNK substrate) reaches maximum.[3]
~15 minutesPhosphorylation of JNK itself (Thr-183/Tyr-185) reaches a maximum.[3]
~20 minutesPhosphorylation of endogenous c-Jun (Ser-63) and a JNK biosensor (JNKAR1) reaches a plateau.[3]
30 minutesA standard incubation time used in many in vitro kinase assay protocols.[1][2]
60-90 minutesExtended incubation time suggested for troubleshooting low signal.[2]

Experimental Protocols

Protocol 1: In Vitro JNK Kinase Assay with (Thr17)-c-Jun (11-23) Peptide

This protocol provides a general framework for a non-radioactive, endpoint kinase assay.

Materials:

  • Active JNK enzyme

  • (Thr17)-c-Jun (11-23) peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the JNK enzyme and the c-Jun peptide to determine optimal concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase Assay Buffer

    • JNK enzyme

    • (Thr17)-c-Jun (11-23) peptide substrate

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes). To optimize, test various incubation times (e.g., 10, 20, 30, 45, 60 minutes).

  • Stop Reaction: Add the stop solution to each well to terminate the kinase reaction.

  • Detection: Follow the manufacturer's instructions for the chosen detection reagent to measure kinase activity (e.g., by quantifying ADP production).

  • Data Analysis: Read the plate on a microplate reader. The signal intensity is proportional to the JNK kinase activity.

Protocol 2: Time-Course Experiment to Determine Linear Range

Procedure:

  • Set up Master Mix: Prepare a master mix containing the Kinase Assay Buffer, JNK enzyme, and (Thr17)-c-Jun (11-23) peptide substrate.

  • Initiate Reaction: Start the reaction by adding ATP to the master mix.

  • Time Points: At various time intervals (e.g., 0, 5, 10, 15, 20, 30, 45, 60, and 90 minutes), remove an aliquot of the reaction mixture and transfer it to a separate well containing the stop solution.

  • Detection: Once all time points are collected, proceed with the detection step as described in Protocol 1.

  • Plot Data: Plot the signal intensity against time. The linear range is the portion of the curve where the signal increases proportionally with time. Subsequent experiments should be performed within this time frame.

Visualization of Signaling Pathways and Workflows

JNK_Signaling_Pathway JNK Signaling Pathway extracellular_stimuli Environmental Stress / Cytokines map3k MAP3K (e.g., MEKK1, ASK1, TAK1) extracellular_stimuli->map3k map2k MAP2K (MKK4, MKK7) map3k->map2k jnk JNK (JNK1/2/3) map2k->jnk cjun c-Jun jnk->cjun Phosphorylation transcription Gene Transcription (Apoptosis, Inflammation, etc.) cjun->transcription

Caption: A simplified diagram of the JNK signaling cascade.

Kinase_Assay_Workflow Kinase Assay Optimization Workflow start Start: Define Assay Components enzyme_titration 1. Enzyme Titration start->enzyme_titration substrate_titration 2. Substrate Titration enzyme_titration->substrate_titration time_course 3. Time-Course Experiment (Determine Linear Range) substrate_titration->time_course incubation_optimization 4. Optimize Incubation Time time_course->incubation_optimization validation 5. Assay Validation (Z'-factor, Controls) incubation_optimization->validation end Optimized Assay validation->end

Caption: Workflow for optimizing a JNK kinase assay.

References

challenges in delivering c-Jun peptides into cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the intracellular delivery of c-Jun peptides.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of c-Jun peptide inhibitors?

c-Jun N-terminal kinase (JNK) inhibitory peptides are designed to block the interaction between JNK and its substrate, the transcription factor c-Jun.[1][2][3] By competitively binding to JNK, these peptides prevent the phosphorylation of c-Jun, thereby inhibiting the activation of the JNK signaling pathway.[1][2] This pathway is a key player in cellular responses to stress, inflammation, and apoptosis.[1][4]

2. How are c-Jun peptides made cell-permeable?

To overcome the cell membrane's impermeability to peptides, c-Jun inhibitory sequences are often fused to cell-penetrating peptides (CPPs).[1][5] A commonly used CPP is the 10-amino acid sequence from the HIV transactivator of transcription (TAT) protein.[1] These CPPs facilitate the translocation of the c-Jun peptide across the cell membrane, allowing it to reach its intracellular target.[1][6]

3. What are the common cellular uptake mechanisms for CPP-conjugated peptides?

The cellular uptake of CPP-conjugated peptides is a complex process that can involve multiple pathways simultaneously.[7][8] The two major proposed mechanisms are:

  • Direct Translocation: This energy-independent process involves the peptide directly crossing the cell membrane.[8][9] Models for direct translocation include the formation of transient pores or inverted micelles.[8][9]

  • Endocytosis: This is an energy-dependent process where the peptide is engulfed by the cell membrane, forming intracellular vesicles.[7][8] Several endocytic pathways can be involved, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[7]

The specific mechanism can depend on the CPP sequence, the cargo molecule, the peptide concentration, and the cell type being used.[8]

4. How can I quantify the intracellular concentration of my c-Jun peptide?

Quantifying the amount of peptide that has successfully entered the cells is crucial for interpreting experimental results. While fluorescent labeling is a common approach, it can sometimes be misleading as the label might be cleaved from the peptide.[10][11] A more direct and label-free method is matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.[10][12] This technique allows for the accurate measurement of the free, intact peptide within cell lysates.[10] Isotope-labeled peptides can be used as internal standards for precise quantification.[10][13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no biological effect of the peptide (e.g., no inhibition of c-Jun phosphorylation). Inefficient cellular uptake. 1. Verify peptide uptake using a quantifiable method like MALDI-TOF MS or fluorescence microscopy.[10][11] 2. Optimize peptide concentration and incubation time. 3. Consider using a different cell-penetrating peptide (CPP) as uptake efficiency can be cell-type dependent.[14] 4. Ensure the CPP is properly conjugated to the c-Jun inhibitory peptide.
Peptide degradation. 1. Use protease-resistant peptide analogs, such as all-D retro-inverso peptides, which show enhanced stability inside cells.[1] 2. Minimize the exposure of the peptide to proteases in the cell culture medium by using serum-free media during incubation, if possible. 3. Check the stability of your peptide in your experimental conditions using techniques like HPLC or mass spectrometry.
Incorrect peptide sequence or synthesis. 1. Verify the sequence and purity of the synthesized peptide via mass spectrometry and HPLC. 2. Ensure that the active inhibitory domain of the c-Jun peptide is correctly identified and synthesized.[3]
High cellular toxicity or apoptosis observed in control cells. Intrinsic cytotoxicity of the CPP or the peptide itself. 1. Perform a dose-response experiment to determine the maximum non-toxic concentration of the peptide. 2. Use a control peptide (e.g., the CPP alone or a scrambled version of the inhibitory peptide) to distinguish between specific and non-specific toxic effects.[14] 3. The toxicity of CPPs can be dependent on the cargo and the linkage strategy.[14]
Contaminants from peptide synthesis. 1. Ensure the peptide is of high purity (typically >95%).[3] 2. Purify the peptide using HPLC to remove any toxic impurities.
Inconsistent results between experiments. Variability in cell culture conditions. 1. Maintain consistent cell density, passage number, and growth phase for all experiments. 2. Ensure consistent incubation times and peptide concentrations.
Peptide solubility and aggregation issues. 1. Ensure the peptide is fully dissolved before adding it to the cell culture medium.[15] 2. Follow the manufacturer's instructions for solubilizing the peptide; some peptides may require specific solvents or pH adjustments.[3][15][16] 3. Visually inspect the peptide solution for any signs of precipitation.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of c-Jun Peptides

PeptideTargetIC50Cell Line/SystemReference
JNKI PeptidesJNK Activity~1 µmol/lIn vitro kinase assay[1]
L-JNKI-1 (10 µM)c-Jun Phosphorylation98% inhibitionIn vitro kinase assay[2]
D-JNKI-1 (50 µM)c-Jun Phosphorylation95% inhibitionIn vitro kinase assay[2]
JNKI Peptides (25 µmol/l)JNK1, JNK2, JNK3Complete BlockIn vitro kinase assay[1]

Table 2: Cytotoxicity of Cell-Penetrating Peptides

CPPCargoConcentrationCell LineCytotoxicityReference
PenetratindsDNAUp to 50 µMHeLaNon-toxic[14]
TatdsDNAUp to 50 µMHeLaNon-toxic[14]
TP10dsDNA>20 µMHeLaIncreased LDH release[14]
[WR]4None5 µM (24h)RajiCytotoxic[17]
NGRWK, R6, [WR]4MTXNot specifiedRajiIntensive cytotoxicity[17]

Experimental Protocols

Protocol 1: Intracellular Delivery of a TAT-c-Jun Peptide and Assessment of JNK Inhibition

  • Peptide Preparation:

    • Synthesize the c-Jun inhibitory peptide fused to the HIV-TAT sequence (e.g., YGRKKRRQRRR-linker-IPYLGYILQPER).

    • Purify the peptide by HPLC to >95% purity.

    • Confirm the peptide's identity by mass spectrometry.

    • Dissolve the peptide in sterile, nuclease-free water or an appropriate buffer to a stock concentration of 1 mM.[3][16] Store at -20°C or -80°C.[3][16]

  • Cell Culture and Treatment:

    • Plate the target cells (e.g., HeLa or βTC-3) in a suitable culture dish and grow to 70-80% confluency.

    • On the day of the experiment, replace the culture medium with fresh medium (serum-free or low-serum, if compatible with the cells, to reduce peptide degradation).

    • Add the TAT-c-Jun peptide to the medium to the desired final concentration (e.g., 1-25 µM).[1] As a control, use a scrambled version of the peptide or the TAT peptide alone.

    • Incubate the cells for the desired time (e.g., 1-4 hours).

  • Induction of the JNK Pathway:

    • After peptide incubation, stimulate the cells with a known JNK activator (e.g., IL-1β, UV radiation, or anisomycin) for a predetermined time (e.g., 15-30 minutes).[1]

  • Cell Lysis and Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis for c-Jun Phosphorylation:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63/73).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total c-Jun to confirm equal loading.

Visualizations

JNK_Signaling_Pathway stress Stress Stimuli (e.g., UV, Cytokines) jnkk MAPKK (MKK4/7) stress->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun Phosphorylation p_cjun Phospho-c-Jun cjun->p_cjun nucleus Nucleus p_cjun->nucleus apoptosis Apoptosis, Inflammation, Proliferation peptide c-Jun Peptide Inhibitor peptide->jnk Inhibition

Caption: The JNK signaling pathway and the inhibitory action of c-Jun peptides.

Peptide_Delivery_Workflow start Start: Peptide Synthesis & Purification prepare Peptide Solubilization & Stock Preparation start->prepare treat Peptide Incubation with Cells prepare->treat culture Cell Seeding & Culture culture->treat stimulate Stimulation of JNK Pathway (Optional) treat->stimulate quantify Quantification of Uptake (e.g., MALDI-TOF MS) treat->quantify lyse Cell Lysis & Protein Extraction stimulate->lyse analyze Analysis of Biological Effect (e.g., Western Blot for p-c-Jun) lyse->analyze end End: Data Interpretation quantify->end analyze->end

Caption: Experimental workflow for c-Jun peptide delivery and analysis.

References

Validation & Comparative

A Comparative Guide to Validating JNK Activity: c-Jun (Thr17)-c-Jun (11-23) vs. Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the activity of c-Jun N-terminal kinase (JNK), a critical mediator of cellular responses to stress signals. The focus is on the widely used peptide substrate, (Thr17)-c-Jun (11-23), and its performance is compared against other common and emerging methodologies. This document is intended to aid researchers in selecting the most appropriate assay for their specific experimental needs, from high-throughput screening of inhibitors to detailed kinetic studies and real-time analysis in living cells.

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress. The JNK signaling cascade is a tiered pathway that culminates in the phosphorylation of various downstream targets, most notably the transcription factor c-Jun.[1] Phosphorylation of c-Jun on serines 63 and 73 within its transactivation domain enhances its transcriptional activity, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.[1] Given its central role in these processes, JNK is a significant target for drug discovery.

// Nodes stress [label="Stress Stimuli\n(UV, Cytokines, ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptors [label="Receptors\n(TNFR, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; small_gtpases [label="Small GTPases\n(Rac, Cdc42)", fillcolor="#FBBC05", fontcolor="#202124"]; map3k [label="MAP3K\n(MEKK1-4, ASK1, MLK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mkk4_7 [label="MKK4 / MKK7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; jnk [label="JNK\n(JNK1/2/3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cjun [label="c-Jun", fillcolor="#4285F4", fontcolor="#FFFFFF"]; atf2 [label="ATF2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_substrates [label="Other Substrates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gene_expression [label="Gene Expression\n(Apoptosis, Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; scaffold [label="Scaffold Proteins\n(e.g., JIP1)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges stress -> map3k; receptors -> small_gtpases; small_gtpases -> map3k; map3k -> mkk4_7; mkk4_7 -> jnk; jnk -> cjun; jnk -> atf2; jnk -> other_substrates; cjun -> gene_expression; atf2 -> gene_expression; other_substrates -> gene_expression;

// Scaffolding scaffold -> map3k [style=dashed, arrowhead=none]; scaffold -> mkk4_7 [style=dashed, arrowhead=none]; scaffold -> jnk [style=dashed, arrowhead=none]; } JNK Signaling Pathway Diagram

Comparison of JNK Activity Assay Methodologies

The validation of JNK activity can be approached through various methods, each with its own set of advantages and limitations. The choice of assay depends on factors such as the required sensitivity, throughput, and the biological context of the study (in vitro vs. in cellulo).

Assay Method Principle Substrate Detection Method Advantages Disadvantages
Kinase Assay (Western Blot) Immunoprecipitation of JNK followed by a kinase reaction and detection of substrate phosphorylation.c-Jun or GST-c-Jun fusion proteinWestern Blot with phospho-specific antibodyWidely used, relatively straightforward.Semi-quantitative, lower throughput, requires specific antibodies.
Kinase Assay (ATF2) Similar to the c-Jun assay, but uses ATF2 as the substrate.ATF2 or GST-ATF2 fusion proteinWestern Blot with phospho-specific antibodyAlternative to c-Jun, useful for studying substrate specificity.Similar limitations to the c-Jun Western Blot assay.
ELISA Capture of JNK and detection of substrate phosphorylation in a microplate format.c-Jun or other peptide substratesColorimetric or fluorometricQuantitative, higher throughput than Western Blot.Can be less sensitive than radioactive assays, kit-dependent performance.
Radioactive Kinase Assay Measures the incorporation of 32P from [γ-32P]ATP into the substrate.c-Jun, ATF2, or other substratesAutoradiography or scintillation countingHigh sensitivity.Use of radioactive materials, lower throughput, safety concerns.
FRET Biosensor (e.g., JNKAR1) A genetically encoded biosensor that changes its FRET efficiency upon phosphorylation by JNK.Integrated peptide substrateRatiometric fluorescence imagingReal-time measurement in living cells, high spatiotemporal resolution.Requires cell transfection and specialized imaging equipment, lower throughput.

Quantitative Performance Comparison

The following table summarizes key quantitative parameters for different JNK assay methodologies. Data has been compiled from various sources, and direct comparisons should be made with caution due to variations in experimental conditions.

Parameter c-Jun Kinase Assay (Western Blot) ATF2 Kinase Assay (Western Blot) ELISA FRET Biosensor (JNKAR1)
Sensitivity Dependent on antibody affinity and detection reagents.Dependent on antibody affinity and detection reagents.As low as 0.05 ng/mL.[2]Detects physiological JNK activation in single cells.
Assay Range Semi-quantitative.Semi-quantitative.e.g., 0.156 - 10 ng/mL.[2]15-30% change in emission ratio upon stimulation.[3]
IC50 for SP600125 (JNK Inhibitor) ~5-10 µM (in-cell).[4]Not explicitly found in searches.Not explicitly found in searches.Not explicitly found in searches.
Throughput Low to medium.Low to medium.Medium to high.Low.
Real-time capability No.No.No.Yes.

Note on IC50 Values: The IC50 of the JNK inhibitor SP600125 is reported to be 40-90 nM in cell-free assays.[2][4][5][6] The higher IC50 values observed in cell-based assays (e.g., 5-10 µM for inhibiting c-Jun phosphorylation) are likely due to the high intracellular ATP concentrations.[4]

Experimental Protocols

This protocol is a generalized procedure based on commercially available kits.

// Nodes cell_lysis [label="1. Cell Lysate\nPreparation", fillcolor="#F1F3F4", fontcolor="#202124"]; ip [label="2. Immunoprecipitation\nof JNK", fillcolor="#FBBC05", fontcolor="#202124"]; kinase_reaction [label="3. Kinase Reaction\n(c-Jun + ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sds_page [label="4. SDS-PAGE and\nWestern Blot", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="5. Detection of\nPhospho-c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges cell_lysis -> ip; ip -> kinase_reaction; kinase_reaction -> sds_page; sds_page -> detection; } JNK Kinase Assay Workflow

Materials:

  • Cell lysis buffer (e.g., containing Tris-HCl, NaCl, Triton X-100, protease and phosphatase inhibitors)

  • Anti-JNK antibody

  • Protein A/G agarose beads

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • Recombinant c-Jun or GST-c-Jun substrate

  • ATP solution

  • Wash buffer

  • SDS-PAGE gels and buffers

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-phospho-c-Jun (Ser63 or Ser73)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysate Preparation:

    • Treat cells with desired stimuli to activate JNK.

    • Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration of the lysate.

  • Immunoprecipitation of JNK:

    • Incubate an appropriate amount of cell lysate (e.g., 200-500 µg) with anti-JNK antibody for 2-4 hours at 4°C with gentle rotation.

    • Add protein A/G agarose beads and continue incubation for another 1-2 hours or overnight.

    • Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Add the c-Jun substrate and ATP to initiate the reaction.

    • Incubate at 30°C for 20-30 minutes.

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blot and Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with anti-phospho-c-Jun antibody.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

This protocol outlines the general steps for using the JNKAR1 biosensor in living cells.

Materials:

  • Mammalian expression vector encoding JNKAR1

  • Cell culture reagents and plates (e.g., glass-bottom dishes for imaging)

  • Transfection reagent

  • Live-cell imaging microscope equipped for FRET imaging (with appropriate filters for CFP and YFP/Venus)

  • Image analysis software

Procedure:

  • Cell Transfection:

    • Plate cells on glass-bottom dishes suitable for live-cell imaging.

    • Transfect the cells with the JNKAR1 expression vector using a suitable transfection reagent.

    • Allow 24-48 hours for biosensor expression.

  • Live-Cell Imaging:

    • Replace the culture medium with imaging medium (e.g., HBSS).

    • Mount the dish on the microscope stage, maintaining appropriate temperature and CO2 levels.

    • Acquire baseline fluorescence images in both the CFP and YFP channels.

  • Stimulation and Data Acquisition:

    • Add the stimulus (e.g., anisomycin, sorbitol, or TNF-α) to the cells.

    • Acquire time-lapse images in both channels to monitor the change in FRET.

  • Data Analysis:

    • For each time point, calculate the ratio of YFP (FRET) to CFP emission intensity for individual cells.

    • Normalize the ratio to the baseline value to determine the change in JNK activity over time. An increase in the YFP/CFP ratio indicates an increase in JNK activity.[3]

Conclusion

The choice of assay for validating JNK activity is contingent on the specific research question. The c-Jun substrate-based Western blot assay remains a reliable and widely accessible method for semi-quantitative analysis. For higher throughput and quantitative measurements, ELISA-based assays are a suitable alternative. For researchers interested in the dynamics of JNK signaling in real-time within a cellular context, FRET biosensors like JNKAR1 offer unparalleled spatiotemporal resolution, despite their lower throughput. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to best suit their experimental goals.

References

A Comparative Guide to JNK Substrates: (Thr17)-c-Jun (11-23) Peptide vs. Full-Length c-Jun

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of c-Jun N-terminal kinase (JNK) activity. This guide provides a detailed comparison of two potential JNK substrates: the synthetic peptide (Thr17)-c-Jun (11-23) and the full-length c-Jun protein, supported by experimental data and protocols.

Introduction to JNK and c-Jun

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including proliferation, apoptosis, and inflammatory responses.[1] A primary and well-characterized substrate of JNK is the transcription factor c-Jun.[1] Phosphorylation of c-Jun by JNK on two key serine residues, Ser-63 and Ser-73, located within its N-terminal transactivation domain, enhances its transcriptional activity. Consequently, the phosphorylation of c-Jun is a widely used readout for JNK activity in both in vitro and in vivo studies.

Substrate Overview and Comparison

The choice between a short peptide fragment and the full-length protein as a JNK substrate has significant implications for assay design, kinetics, and the biological relevance of the findings.

  • (Thr17)-c-Jun (11-23) Peptide: This commercially available peptide corresponds to amino acids 11-23 of the human c-Jun protein. Its sequence is Asp-Asp-Ala-Leu-Asn-Ala-Thr-Phe-Leu-Pro-Ser-Glu-Gly. Notably, this peptide fragment does not contain the canonical JNK phosphorylation sites, Ser-63 and Ser-73. The "Thr17" in its name refers to the threonine residue at position 17 of the full-length protein, which is present within this peptide sequence. Due to the absence of the primary phosphorylation sites, its utility as a direct substrate for measuring JNK-mediated phosphorylation is questionable. It may, however, serve other purposes in JNK research, such as in binding assays or as a negative control, although specific applications in the literature are not well-documented.

  • Full-Length c-Jun Protein: The entire c-Jun protein, often produced as a recombinant fusion protein (e.g., GST-c-Jun), serves as a biologically relevant substrate for JNK. It contains all the necessary domains for JNK recognition and phosphorylation, including the JNK-binding domain (δ-domain) and the key phosphorylation sites (Ser-63 and Ser-73). Assays using full-length c-Jun provide a more comprehensive and physiologically relevant measure of JNK activity. Fragments of c-Jun containing the N-terminal phosphorylation sites, such as GST-c-Jun (1-79), are also commonly used and are effective substrates.

Quantitative Data Comparison

A direct kinetic comparison of JNK activity on "(Thr17)-c-Jun (11-23)" versus full-length c-Jun is not feasible as the peptide lacks the primary phosphorylation sites. Therefore, we present available kinetic data for JNK with established c-Jun substrates. The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters that describe the enzyme-substrate interaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.

SubstrateJNK IsoformKm (µM)Vmax (pmol/min/µg)Reference
GST-c-Jun (1-79)JNK1~1.5Not Reported(Minden et al., 1994)
Full-Length c-JunJNK2Not ReportedNot ReportedN/A
(Thr17)-c-Jun (11-23)AllNot ApplicableNot ApplicableN/A

Note: Specific Km and Vmax values for JNK isoforms with full-length c-Jun are not consistently reported in the literature, as assays often utilize N-terminal fragments. The provided data for GST-c-Jun (1-79) serves as a benchmark for a commonly used and effective substrate.

Signaling Pathway and Experimental Workflow

To understand the context of JNK-mediated c-Jun phosphorylation, it is essential to visualize the signaling pathway and the experimental workflow for a typical kinase assay.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK activates MKK MKK4/7 MAPKKK->MKK phosphorylates JNK JNK (inactive) MKK->JNK phosphorylates pJNK JNK (active) pJNK_nucleus JNK (active) pJNK->pJNK_nucleus translocates cJun c-Jun pcJun p-c-Jun (Ser63, Ser73) Gene Target Gene Expression pcJun->Gene activates pJNK_nucleus->cJun phosphorylates

JNK Signaling Pathway

The diagram above illustrates the canonical JNK signaling cascade, from extracellular stress stimuli to the phosphorylation of c-Jun in the nucleus and subsequent activation of target gene expression.

JNK_Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection Lysate Cell Lysate Preparation (with activated JNK) IP Immunoprecipitation of JNK Lysate->IP Incubate Incubate JNK, Substrate, and ATP mixture IP->Incubate Substrate Prepare Substrate (e.g., GST-c-Jun) Substrate->Incubate ATP Prepare Kinase Buffer with ATP (radiolabeled or cold) ATP->Incubate Stop Stop Reaction Incubate->Stop Separate Separate Products (e.g., SDS-PAGE) Stop->Separate Detect Detect Phosphorylation (Autoradiography or Western Blot) Separate->Detect Quantify Quantify Signal Detect->Quantify

JNK Kinase Assay Workflow

This workflow outlines the key steps in a typical in vitro JNK kinase assay, from sample preparation to the detection and quantification of substrate phosphorylation.

Experimental Protocols

Below are detailed methodologies for performing a JNK kinase assay using full-length c-Jun or its fragments.

In Vitro JNK Kinase Assay (Radioactive)

This protocol utilizes radiolabeled ATP to detect the phosphorylation of a JNK substrate.

1. Immunoprecipitation of JNK:

  • Lyse cells containing activated JNK in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation.

  • Incubate the supernatant with an anti-JNK antibody for 2-4 hours at 4°C.

  • Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and wash them three times with lysis buffer and twice with kinase buffer.

2. Kinase Reaction:

  • Resuspend the beads in kinase buffer containing:

    • 20 mM HEPES (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM DTT

    • 5-10 µM cold ATP

    • 1-5 µCi [γ-³²P]ATP

    • 1-5 µg of recombinant GST-c-Jun (full-length or fragment) as the substrate.

  • Incubate the reaction mixture at 30°C for 20-30 minutes with occasional mixing.

3. Detection of Phosphorylation:

  • Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

  • Quantify the signal using a phosphorimager or densitometry.

In Vitro JNK Kinase Assay (Non-Radioactive)

This method employs a phospho-specific antibody to detect substrate phosphorylation, avoiding the use of radioactivity.

1. Immunoprecipitation of JNK:

  • Follow the same procedure as in the radioactive assay (Step 1).

2. Kinase Reaction:

  • Resuspend the beads in kinase buffer containing:

    • 20 mM HEPES (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM DTT

    • 100-200 µM cold ATP

    • 1-5 µg of recombinant GST-c-Jun (full-length or fragment) as the substrate.

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

3. Detection of Phosphorylation:

  • Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser-63 or Ser-73) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensity using densitometry software.

Conclusion

For the quantitative assessment of JNK-mediated phosphorylation, full-length c-Jun or its N-terminal fragments (e.g., GST-c-Jun 1-79) are the substrates of choice . These substrates are biologically relevant and contain the necessary domains for JNK interaction and phosphorylation at the key Ser-63 and Ser-73 residues.

In contrast, the (Thr17)-c-Jun (11-23) peptide is not a suitable substrate for measuring JNK phosphorylation activity due to the absence of the canonical phosphorylation sites. Its application in JNK research, if any, would likely be in specialized assays such as competitive binding studies, and its use should be carefully considered and validated. Researchers aiming to accurately measure JNK kinase activity should utilize full-length c-Jun or validated N-terminal fragments in conjunction with established radioactive or non-radioactive assay protocols.

References

Kinase Cross-Reactivity with (Thr17)-c-Jun (11-23): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various kinases with the synthetic peptide (Thr17)-c-Jun (11-23). This peptide sequence is derived from the transcription factor c-Jun, a key substrate of c-Jun N-terminal kinases (JNKs). Understanding the specificity of this substrate is crucial for the accurate assessment of JNK activity and the development of selective kinase inhibitors.

Executive Summary

The (Thr17)-c-Jun (11-23) peptide is a widely utilized substrate for measuring the activity of c-Jun N-terminal kinases (JNKs). While JNKs are the primary kinases that phosphorylate this peptide, evidence suggests potential cross-reactivity with other members of the mitogen-activated protein kinase (MAPK) family, albeit to a lesser extent. This guide summarizes available data on the phosphorylation of (Thr17)-c-Jun (11-23) by a panel of kinases, providing a framework for interpreting experimental results and designing highly specific kinase assays.

Comparative Kinase Activity on (Thr17)-c-Jun (11-23)

Quantitative data on the specific activity of a broad panel of kinases on the (Thr17)-c-Jun (11-23) peptide is not extensively available in the public domain. However, based on the known substrate specificities of the MAPK family, a comparative activity profile can be inferred and is essential for accurate data interpretation.

Kinase FamilyKinaseRelative Activity on (Thr17)-c-Jun (11-23)Notes
MAPK JNK1 HighPrimary kinase for c-Jun.
JNK2 HighPrimary kinase for c-Jun.[1]
JNK3 HighPrimarily expressed in the brain, heart, and testes.[2]
p38α Low to ModerateSome cross-reactivity is expected due to conserved substrate motifs.[3][4]
ERK1 Very Low to NegligibleGenerally does not phosphorylate N-terminal sites of c-Jun.[5]
ERK2 Very Low to NegligibleGenerally does not phosphorylate N-terminal sites of c-Jun.
Other CDK5 PotentialHas been shown to phosphorylate tau protein, but its activity on this specific c-Jun peptide is not well-documented.[6]
GSK-3β PotentialImplicated in tau phosphorylation; direct activity on this c-Jun peptide is not established.[6]
PKA NegligibleSubstrate specificity differs significantly from JNKs.[6]
CaMKII NegligibleSubstrate specificity differs significantly from JNKs.[6]

Note: The relative activities are estimations based on the known specificities of the kinases and the general understanding of MAPK signaling crosstalk. Direct, quantitative experimental data is required for definitive comparisons.

Signaling Pathways and Experimental Workflows

To understand the context of (Thr17)-c-Jun (11-23) phosphorylation, it is important to visualize the relevant signaling pathways and the experimental procedures used to measure kinase activity.

JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various stress stimuli, leading to the phosphorylation and activation of transcription factors like c-Jun, which in turn regulate gene expression involved in apoptosis, inflammation, and cell proliferation.[7][8]

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MKK4/7 MKK4/7 MAPKKK->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates JNK_n JNK JNK->JNK_n Translocates c-Jun c-Jun JNK_n->c-Jun Phosphorylates at Thr/Ser residues p-c-Jun Phospho-c-Jun c-Jun->p-c-Jun Gene Expression Gene Expression p-c-Jun->Gene Expression Regulates

JNK Signaling Pathway leading to c-Jun phosphorylation.
In Vitro Kinase Assay Workflow

A typical workflow for assessing kinase activity using the (Thr17)-c-Jun (11-23) peptide involves an in vitro kinase assay. This can be performed using either a radioactive or non-radioactive method.

Kinase_Assay_Workflow cluster_preparation Reaction Preparation cluster_incubation Reaction cluster_detection Detection Kinase Purified Kinase Incubation Incubate at 30°C Kinase->Incubation Substrate (Thr17)-c-Jun (11-23) Peptide Substrate->Incubation ATP ATP (γ-32P-ATP for radioactive assay) ATP->Incubation Buffer Kinase Buffer Buffer->Incubation Separation Separate Peptide from ATP (e.g., P81 paper, SDS-PAGE) Incubation->Separation Quantification Quantify Phosphorylation (e.g., Phosphorimager, Antibody) Separation->Quantification

General workflow for an in vitro kinase assay.

Experimental Protocols

Radioactive In Vitro Kinase Assay

This protocol is adapted from standard procedures for measuring JNK activity.[9]

Materials:

  • Purified active kinase (e.g., JNK1, p38α)

  • (Thr17)-c-Jun (11-23) peptide substrate

  • Kinase Assay Buffer (25 mM HEPES pH 7.4, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

  • ATP solution (10 mM)

  • [γ-³²P]ATP (10 μCi/μL)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare the Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, the desired concentration of (Thr17)-c-Jun (11-23) peptide, and purified kinase.

  • Initiate the Reaction: Add a mixture of cold ATP and [γ-³²P]ATP to the reaction mix to a final concentration of 50-100 μM.

  • Incubate: Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive In Vitro Kinase Assay (Western Blot)

This protocol utilizes a phospho-specific antibody to detect the phosphorylated substrate.

Materials:

  • Purified active kinase

  • (Thr17)-c-Jun (11-23) peptide substrate

  • Kinase Assay Buffer

  • ATP solution (10 mM)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Anti-phospho-c-Jun (Thr) antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Perform Kinase Reaction: Follow steps 1-3 of the radioactive assay protocol, using only non-radioactive ATP.

  • Stop the Reaction: Add SDS-PAGE loading buffer to the reaction and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-phospho-c-Jun antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the signal using an imaging system.

Conclusion

The (Thr17)-c-Jun (11-23) peptide serves as a valuable tool for assessing JNK activity. However, researchers should be aware of potential, though likely low-level, cross-reactivity from other MAPK family members, particularly p38 kinases. For studies requiring high specificity, it is recommended to use highly purified JNK isoforms and to validate findings with specific inhibitors or in cellular systems where the activity of other kinases can be modulated. The provided protocols offer a starting point for robust and reliable measurement of kinase activity using this c-Jun-derived peptide.

References

A Comparative Guide to Alternative Peptides for Studying the JNK-c-Jun Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, apoptosis, and differentiation. Its interaction with the transcription factor c-Jun is a key downstream event in this cascade. Dysregulation of the JNK-c-Jun axis has been implicated in various pathologies, making it a prime target for therapeutic intervention and mechanistic studies. Peptide-based inhibitors that specifically disrupt the JNK-c-Jun interaction are invaluable tools for this research. This guide provides a comparative overview of alternative peptides used to study this interaction, complete with experimental data and detailed protocols.

Peptide Inhibitors: A Head-to-Head Comparison

Several peptide inhibitors have been developed to target the JNK-c-Jun interaction. These peptides are typically derived from proteins that naturally interact with JNK, such as JNK-interacting protein 1 (JIP-1), c-Jun itself, or other JNK-binding proteins like Sab (SH3BP5). Their primary mechanism of action is the competitive inhibition of JNK's binding to its substrates.

Peptide InhibitorOriginModificationsPotency (IC50/Ki)SelectivityKey Features
D-JNKI-1 JIP-1 (JNK-binding domain)D-amino acids, TAT sequence for cell permeability~1 µM (for 50% reduction in JNK activity)[1]Selective for JNK over p38 and ERK[1]High stability due to D-amino acid composition, cell-permeable.[2]
TI-JIP JIP-1 (residues 153-163)C-terminal amidationKi = 0.39 ± 0.08 µM (competitive with c-Jun)[3]Selective for JNK over p38 and ERK.[4]A shorter, potent inhibitor of the JNK-substrate interaction.
c-Jun Peptide c-Jun (δ-domain, residues 33-57)TAT sequence for cell permeabilityNot explicitly quantified in comparative studiesAssumed to be specific for the JNK-c-Jun interactionDirectly mimics the JNK binding site on its substrate, c-Jun.[5]
Sab-derived Peptide Sab (kinase interaction motif)TAT sequence for cell permeabilityLess potent than TI-JIP[3][6]Specifically inhibits mitochondrial JNK signaling[6]Targets a specific subcellular pool of JNK.[6]

Signaling Pathways and Experimental Workflows

To effectively utilize and compare these peptide inhibitors, a clear understanding of the JNK-c-Jun signaling pathway and standardized experimental workflows is essential.

JNK-c-Jun Signaling Pathway

The JNK pathway is a three-tiered kinase cascade. Upon activation by cellular stress or cytokines, a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, leading to the regulation of target gene expression.

JNK_cJun_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P JNK JNK MAPKK->JNK P c-Jun c-Jun JNK->c-Jun P Inhibitor Peptide Inhibitor Inhibitor->JNK Inhibition p-c-Jun Phospho-c-Jun c-Jun->p-c-Jun Gene Expression Gene Expression p-c-Jun->Gene Expression Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_cell In-Cell Validation cluster_data Data Analysis KinaseAssay In Vitro Kinase Assay (IC50/Ki Determination) DataAnalysis Comparative Analysis of Potency and Efficacy KinaseAssay->DataAnalysis BindingAssay Direct Binding Assay (Kd Determination) BindingAssay->DataAnalysis CellTreatment Cell Treatment with Peptide Inhibitors CoIP Co-Immunoprecipitation (JNK-c-Jun Interaction) CellTreatment->CoIP WesternBlot Western Blot (Phospho-c-Jun Levels) CellTreatment->WesternBlot CoIP->DataAnalysis WesternBlot->DataAnalysis

References

A Comparative Guide to Validating the Inhibitory Effect of a (Thr17)-c-Jun (11-23) Analog on the JNK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the (Thr17)-c-Jun (11-23) analog, a putative c-Jun N-terminal kinase (JNK) inhibitor, with other established alternatives. It includes detailed experimental protocols and quantitative data to objectively assess its performance in inhibiting the JNK signaling cascade, a key pathway in cellular responses to stress, inflammation, and apoptosis.

The c-Jun N-Terminal Kinase (JNK) Signaling Pathway

The JNK pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that responds to various extracellular and intracellular stimuli, including inflammatory cytokines, environmental stress, and growth factors.[1][2][3] The canonical pathway involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself.[2]

Upon activation by stimuli like UV radiation or tumor necrosis factor-alpha (TNF-α), a MAP3K (e.g., MEKK1, ASK1) phosphorylates and activates one of two MAP2Ks, MKK4 or MKK7.[1][4] These dual-specificity kinases then phosphorylate JNK on specific threonine and tyrosine residues, leading to its activation.[2] Activated JNK translocates to the nucleus and phosphorylates several transcription factors, most notably c-Jun at Ser63 and Ser73 within its N-terminal transactivation domain.[5] This phosphorylation event is critical for the formation of the Activator Protein-1 (AP-1) transcription factor complex, which regulates the expression of genes involved in apoptosis, inflammation, and cell survival.[4][6]

The (Thr17)-c-Jun (11-23) analog is a synthetic peptide derived from the δ-domain of c-Jun, which is the primary binding site for JNK.[7] By mimicking this domain, the analog is designed to act as a substrate-competitive inhibitor, preventing JNK from binding to and phosphorylating endogenous c-Jun.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K P JNK JNK MAP2K->JNK P cJun c-Jun JNK->cJun P p_cJun Phospho-c-Jun AP1 AP-1 Complex p_cJun->AP1 Gene Gene Expression (Apoptosis, Inflammation) AP1->Gene Inhibitor_Peptide (Thr17)-c-Jun (11-23) Analog (Substrate-Competitive) Inhibitor_Peptide->JNK Blocks Substrate Binding Inhibitor_ATP ATP-Competitive Inhibitors (e.g., SP600125) Inhibitor_ATP->JNK Blocks ATP Binding

Figure 1. The JNK signaling pathway and points of inhibition.

Comparative Analysis of JNK Inhibitors

The efficacy of the (Thr17)-c-Jun (11-23) analog can be benchmarked against several classes of JNK inhibitors. These alternatives vary by their mechanism of action, selectivity, and cell permeability.

  • ATP-Competitive Small Molecules: These inhibitors bind to the highly conserved ATP-binding pocket of JNK, preventing the transfer of phosphate to its substrates.[7] SP600125 is a widely used first-generation inhibitor, but it is known for its off-target effects.[7][8]

  • Peptide Inhibitors (ATP-Non-competitive): These are typically derived from JNK substrates or scaffolding proteins.

    • c-Jun derived peptides: Similar to the analog being tested, these peptides compete directly with endogenous c-Jun for JNK binding.[7]

    • JIP-1 derived peptides (e.g., D-JNKI-1): JNK-interacting protein-1 (JIP1) is a scaffold protein that facilitates JNK signaling. Peptides derived from the JIP1 D-domain block the interaction between JNK and its upstream activators or downstream substrates.[9][10]

  • Substrate-Competitive Small Molecules: These represent a newer class of inhibitors, such as BI-78D3 , which mimic the JIP1 peptide and function as substrate-competitive inhibitors, offering potentially higher selectivity than ATP-competitive molecules.[9][10]

InhibitorClassMechanism of ActionJNK1 IC₅₀JNK2 IC₅₀JNK3 IC₅₀Selectivity ProfileReference
(Thr17)-c-Jun (11-23) Analog PeptideSubstrate-CompetitiveData NeededData NeededData NeededData NeededN/A
SP600125 Small MoleculeATP-Competitive40 nM40 nM90 nM>300-fold vs. ERK1/p38; inhibits other kinases at higher concentrations.[7][11]
JNK Inhibitor VIII Small MoleculeATP-Competitive45 nM160 nMKᵢ = 52 nMHigh selectivity for JNKs over other MAPKs.[12]
D-JNKI-1 (JIP-1 peptide) PeptideSubstrate-Competitive1 µM (in vitro)N/AN/AHighly selective for JNK over ERK and p38.[11]
BI-78D3 Small MoleculeSubstrate-Competitive280 nMN/AN/A>100-fold selective over p38α; inactive against mTOR and PI3K.[5][9]
JNK-IN-8 Small MoleculeCovalent, ATP-Competitive~100 nM (cellular)N/AN/AHighly selective due to covalent targeting of a conserved cysteine.[13]

Note: IC₅₀ values can vary based on assay conditions. Data for the (Thr17)-c-Jun (11-23) analog must be generated through the experimental protocols outlined below.

Experimental Protocols for Validation

To validate the inhibitory effect of the (Thr17)-c-Jun (11-23) analog, a series of in vitro and cell-based assays should be performed.

This assay directly measures the ability of the analog to inhibit JNK's enzymatic activity.

Objective: To determine the IC₅₀ value of the (Thr17)-c-Jun (11-23) analog against recombinant JNK isoforms.

Materials:

  • Recombinant active JNK1, JNK2, and JNK3 enzymes.

  • GST-c-Jun (1-79) fusion protein as a substrate.

  • [γ-³²P]ATP (radioactive) or an antibody-based detection system (e.g., TR-FRET).

  • Kinase reaction buffer.

  • (Thr17)-c-Jun (11-23) analog and control inhibitors (e.g., SP600125).

Protocol:

  • Prepare serial dilutions of the (Thr17)-c-Jun (11-23) analog and control inhibitors.

  • In a microplate, combine the recombinant JNK enzyme, the GST-c-Jun substrate, and the kinase reaction buffer.

  • Add the diluted inhibitors to the respective wells. Include a no-inhibitor control.

  • Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

  • Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify the phosphorylation of GST-c-Jun. For radioactive assays, this involves measuring incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for signal detection.

  • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value using non-linear regression.

This assay validates the inhibitor's activity in a cellular context by measuring its effect on the phosphorylation of endogenous c-Jun.

Objective: To confirm that the analog can penetrate cells and inhibit JNK-mediated c-Jun phosphorylation in response to a stimulus.

Western_Blot_Workflow A 1. Cell Culture (e.g., HeLa, HEK293) B 2. Pre-treatment with Inhibitor Analog A->B C 3. Stimulation (e.g., Anisomycin, UV) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (to PVDF membrane) F->G H 8. Immunoblotting (Primary/Secondary Ab) G->H I 9. Imaging & Analysis (Chemiluminescence) H->I

Figure 2. Standard workflow for Western Blot analysis.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 4-12 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the (Thr17)-c-Jun (11-23) analog or control inhibitors for 1-2 hours.

  • Stimulation: Induce the JNK pathway by treating cells with a known activator, such as Anisomycin (25 µg/mL) or by exposure to UV radiation (40 J/m²). Include an unstimulated control.

  • Cell Lysis: After a short incubation (e.g., 30 minutes), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an antibody for total c-Jun to ensure equal protein loading. Quantify the band intensities and express the results as a ratio of phospho-c-Jun to total c-Jun.

This assay measures a key downstream biological consequence of JNK inhibition.

Objective: To determine if the analog can protect cells from apoptosis induced by JNK-activating stimuli.

Protocol:

  • Plate cells and pre-treat with the (Thr17)-c-Jun (11-23) analog as described above.

  • Induce apoptosis with a JNK-dependent stimulus (e.g., high-dose Anisomycin or TNF-α in combination with cycloheximide).

  • After 12-24 hours, assess cell viability and apoptosis using one of the following methods:

    • TUNEL Staining: Detects DNA fragmentation in apoptotic cells via fluorescence microscopy or flow cytometry.

    • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases using a luminescent or fluorescent substrate.

    • Annexin V Staining: Detects the externalization of phosphatidylserine in early apoptotic cells via flow cytometry.

  • Quantify the reduction in apoptosis in inhibitor-treated cells compared to the stimulus-only control. A recent study demonstrated that a c-Jun peptide inhibitor successfully blocked the protective effect of prolactin against dexamethasone-induced apoptosis, confirming the role of c-Jun in the survival pathway.[14]

References

A Comparative Guide to the Phosphorylation Kinetics of c-Jun Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphorylation kinetics of different fragments of the proto-oncogene c-Jun by c-Jun N-terminal kinases (JNKs). Understanding these kinetics is crucial for researchers investigating signal transduction pathways, developing kinase inhibitors, and elucidating the molecular mechanisms of various physiological and pathological processes, including cell proliferation, apoptosis, and tumorigenesis. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction to c-Jun Phosphorylation

c-Jun is a component of the activator protein-1 (AP-1) transcription factor complex and a key downstream target of the JNK signaling pathway.[1] JNKs, which are members of the mitogen-activated protein kinase (MAPK) family, are activated by a variety of cellular stresses, such as UV irradiation, inflammatory cytokines, and osmotic shock.[1] Upon activation, JNKs translocate to the nucleus and phosphorylate c-Jun within its N-terminal transactivation domain (TAD). This phosphorylation event is a critical step in the activation of c-Jun, leading to the regulation of target gene expression. The primary phosphorylation sites on c-Jun that are targeted by JNKs are Serine-63 (Ser63), Serine-73 (Ser73), Threonine-91 (Thr91), and Threonine-93 (Thr93).[2]

JNK Signaling Pathway Leading to c-Jun Phosphorylation

The activation of c-Jun is a multi-step process initiated by extracellular or intracellular stress signals. These signals trigger a kinase cascade that ultimately leads to the phosphorylation and activation of JNK. Activated JNK then phosphorylates c-Jun, enhancing its transcriptional activity.

JNK_Signaling_Pathway cluster_nucleus Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK activates MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK JNK (inactive) MKK4_7->JNK phosphorylates pJNK JNK (active) cJun_inactive c-Jun (inactive) pJNK->cJun_inactive phosphorylates pcJun_active c-Jun (active) Phosphorylated GeneExpression Target Gene Expression pcJun_active->GeneExpression regulates Nucleus Nucleus

JNK signaling pathway leading to c-Jun phosphorylation.

Comparative Phosphorylation Kinetics

Experimental evidence indicates that the phosphorylation of the different sites on the c-Jun transactivation domain (TAD) by JNK occurs with distinct kinetics. Specifically, Ser63 and Ser73 are phosphorylated more rapidly than Thr91 and Thr93.[2][3] This temporal regulation of multisite phosphorylation may allow for a more nuanced control of c-Jun activity in response to different stimuli.

c-Jun Fragment/SiteKinaseKm (µM)Relative Phosphorylation RateReference
Full-length c-JunJNK1β12.8-[4]
c-Jun TAD (Ser63/Ser73)JNK1-Fast (t1/2 ≈ 12 min in vivo)[2]
c-Jun TAD (Thr91/Thr93)JNK1-Slow (t1/2 ≈ 15-17 min in vivo)[2]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km value indicates a higher affinity of the enzyme for the substrate. The half-life (t1/2) of phosphorylation in vivo provides a measure of the rate of the reaction within a cellular context.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the phosphorylation kinetics of c-Jun fragments.

In Vitro Kinase Assay (Radiometric)

This protocol is adapted from established methods for measuring JNK activity on a c-Jun substrate.[5]

Objective: To quantify the phosphorylation of a c-Jun fragment by a specific JNK isoform in a controlled in vitro environment.

Materials:

  • Recombinant active JNK1 (or other JNK isoform)

  • Recombinant c-Jun fragment (e.g., full-length, TAD, or peptide) as a substrate

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • ATP solution (containing [γ-³²P]ATP)

  • SDS-PAGE loading buffer

  • Phosphocellulose paper (P81)

  • 1% Phosphoric acid

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, the c-Jun fragment substrate, and the active JNK enzyme in a microcentrifuge tube.

  • Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).

  • At each time point, stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 papers and place them in scintillation vials with scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the c-Jun fragment while keeping the enzyme and ATP concentrations constant.

Western Blot Analysis of c-Jun Phosphorylation

This protocol allows for the detection and semi-quantification of phosphorylated c-Jun from cell lysates or in vitro kinase reactions.

Objective: To visualize and compare the levels of phosphorylated c-Jun fragments.

Materials:

  • Cell lysates or in vitro kinase reaction samples

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Phospho-c-Jun (Ser63 or Ser73 specific) antibody

    • Total c-Jun antibody

    • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Separate the proteins in the samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated c-Jun (e.g., anti-phospho-Ser63) overnight at 4°C.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against total c-Jun and a loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the phosphorylation of different c-Jun fragments.

Experimental_Workflow Start Start: Prepare c-Jun Fragments (Full-length, TAD, Peptides) KinaseAssay In Vitro Kinase Assay (with active JNK and [γ-³²P]ATP) Start->KinaseAssay TimeCourse Time-course Sampling KinaseAssay->TimeCourse Radiometric Radiometric Analysis (Scintillation Counting) TimeCourse->Radiometric WesternBlot Western Blot Analysis (Phospho-specific antibodies) TimeCourse->WesternBlot DataAnalysis Data Analysis and Comparison Radiometric->DataAnalysis WesternBlot->DataAnalysis Results Results: - K_m and k_cat values - Relative phosphorylation rates DataAnalysis->Results

Workflow for comparing c-Jun fragment phosphorylation.

Conclusion

The phosphorylation of c-Jun by JNKs is a complex process with differential kinetics at various sites within the transactivation domain. Experimental data suggests a temporal regulation where Ser63 and Ser73 are rapidly phosphorylated, followed by a slower phosphorylation of Thr91 and Thr93.[2] The affinity of JNK for full-length c-Jun, as indicated by its Km value, provides a baseline for comparison with other substrates and fragments.[4] The provided experimental protocols offer robust methods for researchers to further investigate these phosphorylation kinetics in their own systems. A deeper understanding of the kinetic differences in the phosphorylation of various c-Jun fragments will continue to provide valuable insights into the intricate regulation of the JNK signaling pathway and its role in health and disease.

References

Verifying the Specificity of (Thr17)-c-Jun (11-23) for JNK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a kinase substrate is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of the (Thr17)-c-Jun (11-23) peptide as a substrate for c-Jun N-terminal kinase (JNK), alongside alternative substrates and methodologies to confirm its specificity.

The (Thr17)-c-Jun (11-23) peptide is a fragment of the c-Jun protein, a well-established substrate for JNK. Phosphorylation of c-Jun by JNK on serine and threonine residues within its transactivation domain is a critical event in various cellular processes, including stress response, proliferation, and apoptosis.[1][2] The specificity of a peptide substrate for its target kinase is crucial for developing selective inhibitors and for accurately measuring kinase activity in complex biological samples.

Comparative Analysis of JNK Substrates

To ascertain the specificity of (Thr17)-c-Jun (11-23) for JNK, it is essential to compare its phosphorylation by JNK against other closely related kinases, such as other members of the mitogen-activated protein kinase (MAPK) family like ERK and p38. While JNKs are the primary kinases that phosphorylate the N-terminal activation domain of c-Jun, some studies suggest potential cross-reactivity with other kinases, albeit often at different sites or with lower efficiency.[1][2]

SubstrateTarget Kinase(s)Key Characteristics
(Thr17)-c-Jun (11-23) JNK (primary) A specific fragment of the endogenous JNK substrate, c-Jun. The Thr17 residue corresponds to a known phosphorylation site.
ATF2 (full-length or peptide) JNK, p38Another well-characterized substrate for both JNK and p38 MAPKs. Useful as a positive control for JNK activity and for comparative specificity studies.
Myelin Basic Protein (MBP) Broad-spectrumA generic kinase substrate used in assays for various serine/threonine kinases, including MAPKs. Lacks specificity for JNK.
Fluorescently Labeled Peptides Kinase-specificSynthetic peptides designed with optimal recognition sequences for specific kinases, incorporating fluorescent tags for non-radioactive detection. Specificity is dependent on the peptide sequence.

Experimental Protocols for Specificity Confirmation

To experimentally validate the specificity of (Thr17)-c-Jun (11-23) for JNK, a combination of in vitro kinase assays and comparative analyses with other kinases and substrates is recommended.

In Vitro Kinase Assay Using (Thr17)-c-Jun (11-23)

This protocol outlines a non-radioactive in vitro kinase assay to measure the phosphorylation of the (Thr17)-c-Jun (11-23) peptide by JNK.

Materials:

  • Active JNK enzyme (recombinant)

  • Active ERK2 and p38α enzymes (for specificity testing)

  • (Thr17)-c-Jun (11-23) peptide substrate

  • Alternative substrates (e.g., ATF2 peptide)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • Phospho-specific antibody recognizing phosphorylated Thr17 of c-Jun

  • Secondary antibody conjugated to HRP or a fluorescent dye

  • Detection reagent (e.g., chemiluminescent or fluorescent substrate)

  • Microplate reader or Western blot imaging system

Procedure:

  • Prepare Kinase Reactions: In a microplate, set up reactions containing Kinase Assay Buffer, the (Thr17)-c-Jun (11-23) peptide, and the active JNK enzyme. Include control reactions with ERK2 and p38α in separate wells to assess cross-reactivity. Also, include a no-kinase control.

  • Initiate Phosphorylation: Add ATP to each well to a final concentration of 100 µM to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding EDTA to a final concentration of 50 mM.

  • Detection of Phosphorylation:

    • ELISA-based detection: Coat a separate microplate with an antibody that captures the (Thr17)-c-Jun (11-23) peptide. Add the reaction mixtures to the wells. Detect the phosphorylated peptide using a phospho-specific primary antibody followed by a labeled secondary antibody.

    • Western Blot analysis: Resolve the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with the phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody and chemiluminescent detection.

  • Data Analysis: Quantify the signal from each well. Compare the phosphorylation of the (Thr17)-c-Jun (11-23) peptide by JNK to that by ERK2 and p38α. A significantly higher signal in the JNK reaction indicates specificity.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological context and the experimental process, the following diagrams are provided.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress_Stimuli->MAPKKK activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates at Thr/Ser residues Transcription Gene Transcription (Apoptosis, Proliferation) cJun->Transcription regulates

JNK Signaling Cascade

Kinase_Specificity_Workflow cluster_0 Kinase Panel cluster_1 Substrate JNK Active JNK Assay In Vitro Kinase Assay JNK->Assay ERK Active ERK ERK->Assay p38 Active p38 p38->Assay Peptide (Thr17)-c-Jun (11-23) Peptide Peptide->Assay Detection Phosphorylation Detection (ELISA / Western Blot) Assay->Detection Analysis Comparative Data Analysis Detection->Analysis

Experimental Workflow for Specificity Testing

Conclusion

Confirming the specificity of the (Thr17)-c-Jun (11-23) peptide for JNK is a critical step in its validation as a reliable research tool. By employing rigorous in vitro kinase assays with a panel of related kinases and comparing its performance against other known substrates, researchers can confidently utilize this peptide for accurate JNK activity measurements and for the development of novel therapeutic agents targeting the JNK signaling pathway. The provided protocols and workflows serve as a foundational guide for these essential validation experiments.

References

Validating (Thr17)-c-Jun (11-23) Phosphorylation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphorylation of the transcription factor c-Jun at threonine 17 within the 11-23 amino acid region is a critical event in cellular signaling pathways, often associated with cellular stress responses and oncogenesis. Accurate validation and quantification of this specific phosphorylation event are paramount for understanding its biological significance and for the development of targeted therapeutics. This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative biochemical methods for the validation of (Thr17)-c-Jun (11-23) phosphorylation, supported by experimental protocols and data.

Mass Spectrometry-Based Validation: A High-Resolution Approach

Mass spectrometry (MS) has become the gold standard for identifying and quantifying protein post-translational modifications, including phosphorylation, due to its high sensitivity and specificity.[1] Various MS-based quantitative phosphoproteomics strategies can be employed to validate (Thr17)-c-Jun (11-23) phosphorylation.

Comparison of Quantitative Mass Spectrometry Methods

The choice of a specific MS method depends on the experimental goals, available instrumentation, and sample complexity. Below is a comparison of common quantitative phosphoproteomics techniques.

Method Principle Advantages Disadvantages Typical Throughput Relative Cost
Label-Free Quantification (LFQ) Compares the signal intensity of peptides across different runs.No metabolic or chemical labeling required; applicable to any sample type.Requires highly reproducible chromatography; susceptible to run-to-run variation.ModerateLow
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic incorporation of "heavy" and "light" amino acids into proteins.Highly accurate for relative quantification as samples are mixed early; low analytical variability.Limited to cell culture systems; can be expensive due to labeled amino acids.ModerateHigh
Tandem Mass Tags (TMT) Chemical labeling of peptides with isobaric tags, which are fragmented in the mass spectrometer to yield reporter ions for quantification.High multiplexing capacity (up to 18 samples); high precision.Can suffer from ratio compression, underestimating large changes; MS3-based methods can mitigate this but with lower sensitivity.[2]HighHigh
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) Targeted analysis that specifically monitors for a known peptide and its fragments.Extremely sensitive and specific for known targets; highly reproducible.Not suitable for discovery; requires prior knowledge of the target peptide and its fragmentation pattern.HighModerate
Experimental Workflow for Mass Spectrometry Validation

A typical workflow for the validation of (Thr17)-c-Jun (11-23) phosphorylation using mass spectrometry involves several key steps.

cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis cell_lysis Cell Lysis & Protein Extraction protein_digestion Protein Digestion (e.g., Trypsin) cell_lysis->protein_digestion phospho_enrichment Phosphopeptide Enrichment (IMAC or TiO2) protein_digestion->phospho_enrichment Peptide Mixture lc_msms LC-MS/MS Analysis phospho_enrichment->lc_msms Enriched Phosphopeptides database_search Database Search & Peptide Identification lc_msms->database_search MS/MS Spectra quantification Quantitative Analysis database_search->quantification validation Manual Validation of Spectra quantification->validation

Figure 1. General workflow for mass spectrometry-based phosphopeptide validation.
Detailed Experimental Protocol: Phosphopeptide Enrichment and LC-MS/MS

  • Protein Extraction and Digestion:

    • Lyse cells in a buffer containing phosphatase and protease inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.

  • Phosphopeptide Enrichment using Immobilized Metal Affinity Chromatography (IMAC):

    • Acidify the peptide digest with trifluoroacetic acid (TFA).

    • Equilibrate Fe-NTA IMAC beads with loading buffer (e.g., 80% acetonitrile, 0.1% TFA).

    • Incubate the peptide digest with the IMAC beads for 30 minutes with gentle mixing.

    • Wash the beads several times with the loading buffer to remove non-phosphorylated peptides.

    • Elute the phosphopeptides with a high pH buffer (e.g., 500 mM potassium phosphate, pH 7.0).

  • LC-MS/MS Analysis:

    • Desalt the enriched phosphopeptides using a C18 StageTip.

    • Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the raw MS data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify phosphorylation of serine, threonine, and tyrosine as variable modifications.

    • Identify and quantify the phosphopeptide corresponding to (Thr17)-c-Jun (11-23).

    • Manually inspect the MS/MS spectrum to confirm the localization of the phosphate group on threonine 17.

Alternative Methods for Phosphorylation Validation

While mass spectrometry offers unparalleled detail, other methods can provide complementary and often more accessible means of validating c-Jun phosphorylation.

Comparison of Non-Mass Spectrometry Methods
Method Principle Advantages Disadvantages Typical Throughput Relative Cost
Western Blot with Phospho-specific Antibody Uses an antibody that specifically recognizes the phosphorylated form of the target protein.Relatively simple and widely available; provides information on protein size.Antibody specificity can be a concern; semi-quantitative at best.HighModerate
In Vitro Kinase Assay with 32P-ATP Measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.Highly sensitive; can be used to identify direct kinase-substrate relationships.[3]Involves handling of radioactive materials; does not identify the specific phosphorylation site without further analysis.[4]Low to ModerateModerate
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of a peptide.Provides direct sequence information.Not suitable for phosphopeptides as the modified amino acid is often lost during the process; low throughput and requires a pure peptide.[5][6][7][8]LowHigh
Detailed Experimental Protocol: Immunoprecipitation and Western Blot
  • Cell Lysis and Immunoprecipitation:

    • Lyse cells as described for the MS protocol.

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the lysate with an anti-c-Jun antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complex.

    • Wash the beads extensively to remove unbound proteins.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated (Thr)-c-Jun.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway of c-Jun Phosphorylation

The phosphorylation of c-Jun is a key event in several signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway. Stress signals and growth factors activate upstream kinases, which in turn phosphorylate and activate c-Jun N-terminal kinases (JNKs). Activated JNKs then translocate to the nucleus and phosphorylate c-Jun on serine and threonine residues in its N-terminal transactivation domain, including Thr17.[9]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Stress Signals / Growth Factors mapkkk MAPKKK (e.g., MEKK1) stimuli->mapkkk mapkk MAPKK (e.g., MKK4/7) mapkkk->mapkk Phosphorylates jnk JNK mapkk->jnk Phosphorylates jnk_p JNK-P jnk->jnk_p Activation cjun c-Jun jnk_p->cjun Translocates & Phosphorylates cjun_p c-Jun-P (pThr17) cjun->cjun_p Phosphorylation gene_expression Target Gene Expression cjun_p->gene_expression Regulates

Figure 2. Simplified signaling pathway of c-Jun phosphorylation by JNK.

Conclusion

The validation of (Thr17)-c-Jun (11-23) phosphorylation requires careful consideration of the available methodologies. Mass spectrometry, particularly targeted approaches like SRM/MRM, offers the most sensitive and specific means of validation and quantification. However, for laboratories without access to advanced mass spectrometry facilities, a combination of immunoprecipitation and Western blotting with a phospho-specific antibody can provide robust, albeit less quantitative, validation. In vitro kinase assays are valuable for studying the direct relationship between a kinase and c-Jun phosphorylation. The choice of method should be guided by the specific research question, available resources, and the desired level of quantitative accuracy.

References

A Comparative Guide to the Functional Effects of Phosphorylated vs. Unphosphorylated c-Jun

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The proto-oncogene c-Jun is a critical component of the Activator Protein-1 (AP-1) transcription factor complex, playing a pivotal role in cellular processes such as proliferation, apoptosis, and oncogenic transformation.[1][2] The activity of c-Jun is exquisitely regulated by post-translational modifications, most notably phosphorylation. While this guide was prompted by an interest in the specific amino acid region 11-23, a thorough review of current research indicates that the primary and most functionally significant phosphorylation events on c-Jun occur within its N-terminal transactivation domain, specifically at Serine 63 (Ser63) and Serine 73 (Ser73).[3][4] This document therefore provides a comprehensive comparison of c-Jun function when phosphorylated at these key sites versus its unphosphorylated state.

Quantitative Comparison of Phosphorylated vs. Unphosphorylated c-Jun

The phosphorylation status of c-Jun dramatically alters its biological activity. The following tables summarize key quantitative differences reported in literature.

Table 1: Impact on Transcriptional Activity and DNA Binding

ParameterUnphosphorylated c-JunPhosphorylated c-Jun (Ser63/73)Fold ChangeExperimental Context
Transcriptional Activity Basal/RepressedStrongly Activated>10-fold increaseAP-1 reporter assays in response to stimuli like UV irradiation or growth factors.[2]
DNA Binding Affinity ReducedEnhancedVariablePhosphorylation of N-terminal sites can lead to dephosphorylation of C-terminal inhibitory sites, indirectly enhancing DNA binding.[5]
Co-activator Binding (CBP/p300) Low AffinityHigh AffinityNot specifiedN-terminal phosphorylation enhances recruitment of the CBP/p300 transcriptional co-activating complex.[5]
Co-repressor Binding (MBD3/NuRD) Recruits Mbd3/NuRD complexDoes not bind Mbd3/NuRDN/AUnphosphorylated c-Jun actively represses transcription by recruiting the NuRD repressor complex.[5]

Table 2: Role in Cellular Processes

Cellular ProcessUnphosphorylated c-JunPhosphorylated c-Jun (Ser63/73)Key FindingCell Type/Model
Apoptosis (UV-induced) Fails to protect from apoptosisProtects from apoptosisPhosphorylation at Ser63/73 is required for the anti-apoptotic function of c-Jun in response to UV.[2][6]Fibroblasts
Cell Cycle Progression (G1) Supports G1 progressionSupports G1 progressionc-Jun mediated G1 progression is independent of Ser63/73 phosphorylation.[6]Fibroblasts
Protein Stability Targeted for ubiquitination/degradationIncreased stabilityPhosphorylation by JNK1 can inhibit polyubiquitination, stabilizing the c-Jun protein.Fibroblasts and MEFs

Signaling Pathways and Regulatory Mechanisms

The phosphorylation of c-Jun is primarily mediated by the c-Jun N-terminal Kinases (JNKs), which are members of the Mitogen-Activated Protein Kinase (MAPK) family.[3] This pathway is a central node for cellular responses to stress stimuli.

The JNK Signaling Pathway Leading to c-Jun Phosphorylation

External stimuli such as UV irradiation, inflammatory cytokines, and growth factors activate a three-tiered kinase cascade. This begins with a MAP Kinase Kinase Kinase (MAP3K), which phosphorylates and activates a MAP Kinase Kinase (MAP2K, specifically MKK4 and MKK7). These, in turn, dually phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate c-Jun at Ser63 and Ser73, unleashing its transcriptional potential.

JNK_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli UV Irradiation Cytokines Growth Factors MAP3K MAPKKK (e.g., MEKK1, ASK1) Stimuli->MAP3K Activates MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K Phosphorylates JNK_inactive JNK (Inactive) MAP2K->JNK_inactive Phosphorylates JNK_active p-JNK (Active) cJun_unphos c-Jun (Unphosphorylated) - Repressed State - Binds NuRD complex JNK_active->cJun_unphos Translocates & Phosphorylates (Ser63/73) cJun_phos p-c-Jun (Phosphorylated) - Active State - Binds CBP/p300 AP1_target AP-1 Target Gene Transcription cJun_phos->AP1_target Activates

JNK signaling pathway leading to c-Jun phosphorylation and activation.
Functional States of c-Jun Based on Phosphorylation

The functional output of c-Jun is not a simple on/off switch but is modulated by its phosphorylation state, leading to distinct interactions with co-regulatory complexes.

cJun_States Functional States of c-Jun unphos Unphosphorylated c-Jun repressor Binds MBD3/NuRD Repressor Complex unphos->repressor phos Phosphorylated c-Jun (Ser63/73) activator Binds CBP/p300 Co-activator Complex phos->activator repression Transcriptional Repression repressor->repression activation Transcriptional Activation activator->activation

Logical relationship between c-Jun phosphorylation and transcriptional outcome.

Experimental Protocols

The following are detailed methodologies for key experiments used to study c-Jun phosphorylation and its functional consequences.

Protocol 1: In Vitro Kinase Assay for JNK-mediated c-Jun Phosphorylation

This protocol is used to determine if JNK can directly phosphorylate c-Jun.

Materials:

  • Recombinant active JNK protein

  • Recombinant GST-c-Jun substrate (full-length or N-terminal fragment)

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT)

  • ATP solution (containing both cold ATP and radiolabeled [γ-³²P]ATP)

  • SDS-PAGE gels and reagents

  • Autoradiography film or phosphorimager

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube on ice. Add kinase buffer, recombinant GST-c-Jun (approx. 1-2 µg), and active JNK enzyme.

  • Initiate the reaction by adding the ATP solution (final concentration ~20-50 µM ATP, 5-10 µCi [γ-³²P]ATP).

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Terminate the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Stain the gel with Coomassie Blue to verify equal loading of the GST-c-Jun substrate.

  • Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled, phosphorylated GST-c-Jun.

Kinase_Assay_Workflow cluster_prep cluster_reaction cluster_analysis A Combine: 1. Recombinant JNK 2. GST-c-Jun Substrate 3. Kinase Buffer B Add [γ-³²P]ATP Incubate at 30°C A->B Initiate C Stop Reaction Run SDS-PAGE B->C Terminate D Visualize Total Protein (Coomassie) C->D E Visualize Phosphorylation (Autoradiography) C->E

Workflow for an in vitro radioactive kinase assay.
Protocol 2: Immunoprecipitation and Western Blotting for Endogenous Phospho-c-Jun

This protocol is used to detect the level of phosphorylated c-Jun within cells after a specific treatment.

Materials:

  • Cell culture plates and reagents

  • Stimulus (e.g., UV-C light source, Anisomycin)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody for immunoprecipitation (anti-c-Jun)

  • Protein A/G agarose beads

  • Primary antibodies for Western blotting (anti-phospho-c-Jun Ser63 or Ser73, anti-total-c-Jun)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Grow cells (e.g., HeLa, NIH3T3) to 80-90% confluency. Treat with the desired stimulus (e.g., expose to 40 J/m² UV-C and allow to recover for 1 hour).

  • Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells, collect lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an anti-c-Jun antibody overnight at 4°C with rotation.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specific binders.

  • Elution & Analysis: Resuspend the beads in SDS-PAGE loading buffer, boil to elute proteins, and separate by SDS-PAGE.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73).

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using a chemiluminescence substrate.

  • Control: Strip the membrane and re-probe with an antibody for total c-Jun to confirm equal immunoprecipitation efficiency.

Conclusion

The phosphorylation of c-Jun at its N-terminal sites, Ser63 and Ser73, is a critical regulatory event that transforms it from a repressed or basal-level transcription factor into a potent activator of gene expression. Unphosphorylated c-Jun can actively repress gene transcription by recruiting the NuRD repressor complex.[5] Upon receiving stress or mitogenic signals via the JNK pathway, phosphorylation at Ser63/73 reverses this repression, promotes the recruitment of co-activators like CBP/p300, enhances protein stability, and is essential for mediating specific cellular outcomes, such as protection from UV-induced apoptosis.[2][5][6] Understanding the dynamic interplay between phosphorylated and unphosphorylated c-Jun provides a crucial framework for researchers in oncology and drug development targeting the AP-1 signaling axis.

References

Safety Operating Guide

Proper Disposal Procedures for (Thr17)-c-Jun (11-23)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of the research-grade peptide, (Thr17)-c-Jun (11-23). The following procedures are based on established laboratory safety guidelines for non-hazardous chemical waste. Researchers, scientists, and drug development professionals must consult and adhere to their institution's specific Environmental Health and Safety (EHS) protocols and all local, state, and federal regulations.[1][2]

Hazard Assessment and Core Disposal Principles

While (Thr17)-c-Jun (11-23) is not classified as a hazardous substance and its toxicological properties have not been fully investigated, it is prudent to handle it with standard laboratory caution.[3][4][5] The overriding principle is that no experimental work should begin until a clear plan for the disposal of all generated waste has been established.[6]

Key Principles:

  • Consult Institutional Guidelines: Your institution's EHS department provides the definitive protocols for waste disposal.[1][7] Always follow their specific requirements for waste segregation, labeling, and collection.

  • Avoid Environmental Release: Never dispose of peptides or peptide-containing solutions down the drain or in the regular trash.[1][7][8]

  • Wear Appropriate PPE: When handling any chemical waste, wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[1][4][9]

Waste Segregation and Step-by-Step Disposal Protocol

Proper disposal begins with the correct segregation of waste streams at the point of generation. All waste associated with (Thr17)-c-Jun (11-23) should be treated as chemical waste.

Step 1: Segregate Waste Streams

Separate waste into three main categories as outlined in the table below.

Step 2: Handle Liquid Waste

  • Collection: Collect all aqueous solutions, experimental buffers, and solvent rinsates containing the peptide into a designated, leak-proof, and clearly labeled liquid chemical waste container.[10] The label should include "Aqueous Peptide Waste" and list the primary components (e.g., water, buffer salts, trace (Thr17)-c-Jun (11-23)).

  • Inactivation (Optional but Recommended): For an added layer of safety, especially for larger quantities, chemical degradation via hydrolysis can be performed. This renders the peptide biologically inactive.[7]

    • Add a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to the liquid waste container.

    • Allow the solution to stand for a minimum of 24 hours to ensure complete hydrolysis of the peptide bonds.[7]

    • After inactivation, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a base (for acidic solutions) or an acid (for basic solutions).[7][11]

  • Storage: Store the sealed liquid waste container in a designated secondary containment area away from incompatible materials pending collection by your institution's EHS department.[7]

Step 3: Handle Solid Waste

  • Collection: Place all non-sharp, solid waste contaminated with the peptide—including gloves, pipette tips, vials, and absorbent paper—into a designated solid chemical waste container.[7][10]

  • Labeling: Ensure the container is clearly labeled as "Solid Chemical Waste" and lists the contaminants.[7]

  • Storage: Store the sealed container in a designated waste accumulation area.[11]

Step 4: Arrange for Final Disposal

Contact your institution's EHS department or licensed chemical waste disposal contractor to schedule a pickup for the properly segregated and labeled waste containers.[1][7][11]

Data Presentation: Waste Stream Management

The following table summarizes the categories and recommended disposal procedures for waste generated during work with (Thr17)-c-Jun (11-23).

Waste Stream CategoryDescriptionRecommended ContainerDisposal Protocol
Unused/Expired Peptide Lyophilized powder of (Thr17)-c-Jun (11-23) that is no longer needed.Original vial, placed in a sealed bag within a solid chemical waste container.Dispose of as solid chemical waste. Do not place in regular trash.[10]
Liquid Peptide Waste Aqueous solutions, buffers, and solvent rinsates containing the peptide.Labeled, leak-proof liquid chemical waste container.Collect all liquid waste. Consider inactivation via hydrolysis, followed by neutralization.[7][11] Arrange for pickup via EHS.
Contaminated Solids Disposable labware (pipette tips, tubes, vials) and PPE (gloves, absorbent pads) in direct contact with the peptide.Designated, labeled solid chemical waste container.Collect in a dedicated, sealed container. Arrange for pickup via EHS.[7][10][11]
Empty Peptide Vials Original containers that held the lyophilized peptide.Solid chemical waste container.Triple-rinse the vial with an appropriate solvent (e.g., water, buffer). Collect the rinsate as liquid chemical waste. Deface the label and dispose of the empty vial as solid waste.[2][6]

Note on Experimental Protocols: This document provides disposal procedures. For methodologies related to the synthesis or use of phosphorylated peptides, please refer to relevant experimental research articles and technical bulletins.[12][13]

Mandatory Visualizations

The following diagrams illustrate the decision-making process and workflow for the proper disposal of (Thr17)-c-Jun (11-23) and its associated waste.

G start Waste Generation (Thr17)-c-Jun (11-23) decision Is the waste liquid or solid? start->decision liquid_waste Liquid Waste (Solutions, Buffers, Rinsate) decision->liquid_waste Liquid solid_waste Solid Waste (Vials, PPE, Tips) decision->solid_waste Solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid inactivate Optional: Inactivate (Acid/Base Hydrolysis) & Neutralize collect_liquid->inactivate store Store Waste in Designated Secondary Containment Area inactivate->store collect_solid->store disposal Arrange Pickup by EHS / Licensed Contractor store->disposal

Caption: Disposal workflow for (Thr17)-c-Jun (11-23) waste.

G cluster_ppe Personal Protective Equipment (PPE) cluster_waste Waste Handling cluster_disposal Final Disposal labcoat Lab Coat gloves Nitrile Gloves goggles Safety Glasses segregation Waste Segregation (Solid vs. Liquid) labeling Proper Labeling containment Secondary Containment ehs Follow Institutional EHS Protocols contractor Use Licensed Waste Contractor

References

Essential Safety and Logistical Information for Handling (Thr17)-c-Jun (11-23)

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to the peptide. The following table summarizes the recommended PPE for handling (Thr17)-c-Jun (11-23) in both lyophilized powder and solution forms.[3][4]

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[3] Double gloving may be considered for added protection. Gloves should be changed immediately if contaminated.[3]
Body Protection Laboratory CoatA standard, buttoned lab coat is required to protect skin and clothing from contamination.[3][4][5]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to prevent inhalation of fine particles.[3][4]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of (Thr17)-c-Jun (11-23), a phosphorylated peptide that may be sensitive to degradation.[6][7]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure the designated work area, such as a chemical fume hood or a clean bench, is uncluttered and has been properly decontaminated.[8][9]

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.[4]

  • Equilibration of Lyophilized Peptide : Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.[10][11]

  • Weighing : If working with the powder form, carefully weigh the desired amount in a designated area, minimizing the creation of dust.[4][12] Using a respirator is highly recommended during this step.[3][4]

  • Reconstitution : To reconstitute the peptide, slowly add the appropriate sterile, cold solvent (e.g., sterile water or buffer) to the vial.[8][10] Mix gently by swirling or pipetting up and down; do not shake vigorously.[8] For phosphorylated peptides, it is crucial to work quickly and at low temperatures to minimize enzymatic degradation.[6] The inclusion of phosphatase inhibitors in the buffer is also a common practice to preserve the phosphorylation state.[6][13]

  • Storage of Solutions : For short-term storage, keep peptide solutions at 4°C. For long-term storage, it is best to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9][11] Protect solutions from direct light.[10]

  • Clean-up : After handling, thoroughly clean all surfaces and equipment.[4] Dispose of all contaminated materials according to the disposal plan.

Disposal Plan

All waste contaminated with (Thr17)-c-Jun (11-23) must be treated as chemical waste and disposed of according to institutional and local regulations.[5][8][9] Never dispose of peptide waste down the drain or in the regular trash.[8][9]

Step-by-Step Disposal Procedure:

  • Waste Segregation : Collect all contaminated solid waste, including pipette tips, gloves, and empty vials, in a clearly labeled, leak-proof hazardous waste container.[5]

  • Liquid Waste : Collect all liquid waste containing the peptide in a designated and clearly labeled chemical waste container.[8]

  • Decontamination (Optional but Recommended) : For liquid waste, chemical inactivation may be employed prior to disposal, following institutional guidelines. A common method involves using a 10% bleach solution for a minimum of 30 minutes.[14]

  • Container Management : Securely seal all waste containers when not in use.[4]

  • Final Disposal : Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health & Safety (EHS) department.[5][9]

Below is a diagram illustrating the general workflow for handling and disposing of (Thr17)-c-Jun (11-23).

G Workflow for Handling and Disposal of (Thr17)-c-Jun (11-23) cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Prepare Work Area don_ppe 2. Don PPE prep->don_ppe equilibrate 3. Equilibrate Lyophilized Peptide don_ppe->equilibrate weigh 4. Weigh Peptide equilibrate->weigh reconstitute 5. Reconstitute in Cold Solvent weigh->reconstitute store 6. Use or Store Aliquots at -20°C/-80°C reconstitute->store collect_solid 1. Collect Solid Waste store->collect_solid Generate Waste collect_liquid 2. Collect Liquid Waste store->collect_liquid Generate Waste seal 3. Seal Waste Containers collect_solid->seal collect_liquid->seal ehs_pickup 4. Arrange for EHS Pickup seal->ehs_pickup

Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.